molecular formula C27H44O3 B3415291 Drostanolone Enanthate CAS No. 13425-31-5

Drostanolone Enanthate

Cat. No.: B3415291
CAS No.: 13425-31-5
M. Wt: 416.6 g/mol
InChI Key: ZNYZYASFVYLKPE-PCWAKFEDSA-N

Description

Drostanolone Enanthate is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.32904526 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-5-6-7-8-9-25(29)30-24-13-12-21-20-11-10-19-16-23(28)18(2)17-27(19,4)22(20)14-15-26(21,24)3/h18-22,24H,5-17H2,1-4H3/t18-,19+,20+,21+,22+,24+,26+,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYZYASFVYLKPE-PCWAKFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928535
Record name Dromostanolone enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13425-31-5
Record name Dromostanolone enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Characterization of Drostanolone Enanthate Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the chemical characterization of Drostanolone enanthate reference standards. It details experimental protocols for various analytical techniques, presents quantitative data in structured tables, and includes visualizations of experimental workflows to aid in the accurate identification and purity assessment of this anabolic androgenic steroid.

Physicochemical Properties

This compound ((2α,5α,17β)-2-methyl-17-[(1-oxoheptyl)oxy]-androstan-3-one) is a synthetic derivative of dihydrotestosterone. As a reference standard, its identity, purity, and stability are critical for accurate analytical testing.

PropertyValue
CAS Number 13425-31-5
Molecular Formula C₂₇H₄₄O₃
Molecular Weight 416.6 g/mol
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in ethanol, soluble in vegetable oils

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is characterized by absorption bands corresponding to the carbonyl groups of the ketone and the ester, as well as C-H stretching and bending vibrations.[1][2]

Experimental Protocol: FT-IR Spectroscopy

  • Instrument: Fourier-Transform Infrared Spectrometer

  • Sample Preparation: A small amount of the this compound reference standard is intimately mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Table of Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~2930C-H stretching (alkane)
~1730C=O stretching (ester)
~1715C=O stretching (ketone)
~1450C-H bending (methylene)
~1380C-H bending (methyl)
~1170C-O stretching (ester)

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis start Start weigh Weigh this compound and KBr start->weigh mix Mix Sample and KBr weigh->mix press Press into a Pellet mix->press place_pellet Place Pellet in Spectrometer press->place_pellet acquire_spectrum Acquire Spectrum place_pellet->acquire_spectrum process_data Process and Analyze Data acquire_spectrum->process_data end End process_data->end Report Results

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

  • Instrument: 300 MHz or higher NMR Spectrometer

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse sequence, sufficient number of scans for adequate signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled pulse sequence.

Expected ¹H and ¹³C NMR Chemical Shift Regions

NucleusChemical Shift Range (ppm)Assignment
¹H0.7 - 2.5Steroid backbone protons
¹H0.8 - 1.2Methyl protons
¹H2.2 - 2.4Protons adjacent to carbonyl groups
¹H4.5 - 4.7Proton at C-17
¹³C10 - 60Aliphatic carbons
¹³C~212Ketone carbonyl carbon (C-3)
¹³C~174Ester carbonyl carbon
¹³C~82Carbon at C-17

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis start Start dissolve Dissolve this compound in CDCl3 start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire 1H NMR Spectrum transfer->acquire_1H acquire_13C Acquire 13C NMR Spectrum transfer->acquire_13C process_spectra Process and Assign Spectra acquire_1H->process_spectra acquire_13C->process_spectra end End process_spectra->end Structural Confirmation

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electron ionization (EI) is a common technique used for this purpose.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Sample Preparation: Dissolve the reference standard in a suitable solvent like methanol (B129727) or acetonitrile (B52724). Derivatization with a silylating agent (e.g., MSTFA) may be employed to improve volatility and chromatographic performance.

  • GC Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

Expected Mass Spectral Data

m/zAssignment
416[M]⁺ (Molecular Ion)
304[M - C₇H₁₂O₂]⁺ (Loss of enanthate side chain)
289Further fragmentation of the steroid backbone
113[C₇H₁₃O]⁺ (Enanthate side chain fragment)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Start dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (Optional) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect analyze analyze detect->analyze Analyze Mass Spectrum end End analyze->end Confirm Identity

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound reference standards.

Experimental Protocol: HPLC

  • Instrument: HPLC system with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of acetonitrile and water is commonly used. For example, a gradient starting from 60% acetonitrile and increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 240 nm.

Data Presentation

The purity of the this compound reference standard is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Table of Chromatographic Purity Data

ParameterSpecification
Purity≥ 98.0%
Individual Impurity≤ 0.5%
Total Impurities≤ 2.0%

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_analysis HPLC Analysis start Start prep_mobile Prepare Mobile Phase start->prep_mobile prep_sample Prepare Sample Solution start->prep_sample inject_sample Inject Sample into HPLC prep_mobile->inject_sample prep_sample->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_peaks Detect Peaks by UV run_gradient->detect_peaks calculate_purity calculate_purity detect_peaks->calculate_purity Integrate Peaks end End calculate_purity->end Report Purity

Conclusion

The comprehensive chemical characterization of this compound reference standards requires a multi-technique approach. The combination of spectroscopic methods (FT-IR, NMR, and MS) for structural confirmation and chromatographic techniques (HPLC) for purity assessment ensures the quality and reliability of the reference material for its intended use in research, quality control, and forensic applications. The detailed protocols and expected data presented in this guide serve as a valuable resource for scientists and professionals in the field.

References

In Vitro Anti-Estrogenic Activity of Drostanolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the in vitro anti-estrogenic activity of Drostanolone (B1670957). As an anabolic-androgenic steroid derived from dihydrotestosterone (B1667394) (DHT), Drostanolone's clinical applications have included the treatment of estrogen receptor-positive breast cancer, predicated on its anti-estrogenic properties. This document synthesizes the available scientific literature to detail its proposed mechanisms of action, present detailed protocols for key in vitro validation assays, and offer a framework for interpreting potential experimental outcomes. The primary audience for this guide includes researchers, scientists, and drug development professionals engaged in endocrinology and oncology research.

Note on Drostanolone Enanthate: In vitro studies assess the biological activity of the parent compound, Drostanolone. The enanthate ester is a prodrug modification that extends the drug's half-life in vivo and is cleaved to release free Drostanolone. Therefore, this guide focuses on the activity of Drostanolone itself, which is the active molecule in a laboratory setting.

Introduction and Proposed Mechanisms of Action

Drostanolone (2α-methyl-dihydrotestosterone) is a synthetic derivative of dihydrotestosterone (DHT). Unlike testosterone (B1683101), DHT and its derivatives like Drostanolone cannot be converted into estrogens by the enzyme aromatase (CYP19A1)[1]. This inherent non-aromatizable nature forms the foundation of its anti-estrogenic profile. The literature suggests two primary mechanisms through which Drostanolone exerts its anti-estrogenic effects in vitro:

  • Inhibition of the Aromatase Enzyme: It has been proposed that Drostanolone can directly inhibit the activity of aromatase, the enzyme responsible for converting androgens (like testosterone and androstenedione) into estrogens (like estradiol (B170435) and estrone)[2]. By blocking this conversion, Drostanolone would reduce the local synthesis of estrogens in tissues, thereby decreasing the activation of estrogen receptors.

  • Competitive Binding to the Estrogen Receptor (ER): Drostanolone may act as a competitive antagonist of the estrogen receptor[3][4][5]. By binding to ERα or ERβ, it could prevent the endogenous ligand, 17β-estradiol (E2), from binding and initiating the downstream signaling cascade that leads to the transcription of estrogen-responsive genes. Studies on its parent compound, DHT, have shown that it can compete with estradiol for binding to the estrogen receptor[6]. An early study on Drostanolone propionate (B1217596) also indicated an effect on oestradiol binding in target tissues, supporting this mechanism[7].

These mechanisms are not mutually exclusive and may act in concert to produce a robust anti-estrogenic effect.

Quantitative Data Summary

Table 1: Expected Outcomes of In Vitro Anti-Estrogenic Assays for Drostanolone

Assay Type Target Parameter Measured Expected Outcome for Drostanolone Reference Data (Proxy: DHT)
Aromatase Inhibition AssayAromatase (CYP19A1)IC50 / KᵢInhibition of estradiol productionDown-regulates aromatase expression and reduces estradiol production in murine aortic endothelial cells[9]. Inhibits estrogen accumulation in rat granulosa cells[10].
Estrogen Receptor BindingEstrogen Receptor α/βKᵢ / RBACompetitive binding against 17β-estradiolCompetes with estradiol for binding to the cytosolic estrogen receptor of mouse breast tissue[6].
ER-Mediated Reporter AssayEstrogen Response Element (ERE)IC50Inhibition of E2-induced reporter gene expressionInhibits estrogen-mediated increases of progesterone (B1679170) receptor content (an estrogen-responsive event)[6].
Cell Proliferation AssayER+ Cells (e.g., MCF-7)IC50 / % InhibitionInhibition of E2-induced cell proliferationDose-dependent inhibition of MCF-7 cell growth[8][11].

Experimental Protocols

The following sections detail the methodologies for the principal in vitro assays used to characterize the anti-estrogenic activity of a test compound like Drostanolone.

Aromatase Inhibition Assay

This assay directly measures a compound's ability to inhibit the conversion of an androgenic substrate to an estrogen. The most common method utilizes human placental microsomes as a source of aromatase and measures the production of a radiolabeled or fluorescent product.

Protocol: Human Placental Microsome Aromatase Activity Assay

  • Source of Enzyme: Use commercially available or laboratory-prepared human placental microsomes, which are a rich source of aromatase[3].

  • Substrate: A common substrate is [1β-³H]-androst-4-ene-3,17-dione. Aromatization releases the ³H atom, which forms tritiated water (³H₂O).

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Add a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the buffer, as the reaction is NADPH-dependent.

    • Add the human placental microsomes (e.g., 25-50 µg of protein per well)[12].

  • Inhibitor Preparation:

    • Dissolve Drostanolone in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial dilutions to obtain a range of test concentrations. Letrozole or 4-hydroxy-androstenedione can be used as positive controls for inhibition[3].

  • Assay Procedure:

    • In a 96-well plate or microcentrifuge tubes, combine the reaction buffer, NADPH-generating system, microsomes, and varying concentrations of Drostanolone or control inhibitor.

    • Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme[12].

    • Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination and Measurement:

    • Stop the reaction by adding an organic solvent (e.g., chloroform).

    • Separate the aqueous phase (containing ³H₂O) from the organic phase (containing the unreacted substrate) by adding a charcoal-dextran slurry and centrifuging.

    • Measure the radioactivity in an aliquot of the aqueous supernatant using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each Drostanolone concentration relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of Drostanolone and use non-linear regression to determine the IC50 value.

Estrogen Receptor Competitive Binding Assay

This assay determines if and with what affinity a compound binds to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen ligand.

Protocol: ER Competitive Binding Assay with Rat Uterine Cytosol

  • Receptor Source: Prepare cytosol from the uteri of ovariectomized rats, which is a well-established source of estrogen receptors (primarily ERα)[2].

  • Radioligand: Use [³H]-17β-estradiol as the radiolabeled ligand that will be displaced by the test compound.

  • Assay Buffer: Prepare a suitable buffer such as TEDG (Tris, EDTA, Dithiothreitol, Glycerol)[2].

  • Competitor Preparation:

    • Dissolve Drostanolone and unlabeled 17β-estradiol (for the standard curve) in a suitable solvent (e.g., ethanol (B145695) or DMSO) and prepare serial dilutions.

  • Assay Procedure:

    • In microcentrifuge tubes, combine the rat uterine cytosol (e.g., 50-100 µg protein per tube), a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled 17β-estradiol or Drostanolone[2].

    • Include control tubes for:

      • Total Binding: Cytosol + [³H]-E2 only.

      • Non-specific Binding: Cytosol + [³H]-E2 + a high concentration (e.g., 100-fold excess) of unlabeled E2.

    • Incubate the tubes overnight (18-24 hours) at 4°C to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a hydroxylapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.

    • Incubate on ice for 15-20 minutes with intermittent vortexing.

    • Wash the HAP pellet multiple times with buffer to remove the unbound radioligand.

    • After the final wash and centrifugation, add scintillation fluid to the pellet.

  • Data Analysis:

    • Measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific [³H]-E2 binding against the log concentration of the competitor (Drostanolone).

    • Determine the IC50 value (the concentration of Drostanolone that inhibits 50% of the specific [³H]-E2 binding) using non-linear regression. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Estrogen-Dependent Cell Proliferation (E-SCREEN) Assay

This cell-based assay assesses a compound's functional anti-estrogenic activity by measuring its ability to inhibit the proliferation of estrogen-dependent cells, such as the MCF-7 human breast cancer cell line.

Protocol: Anti-Proliferative E-SCREEN Assay

  • Cell Line: Use the MCF-7 human breast adenocarcinoma cell line, which is ER-positive and proliferates in response to estrogens[13].

  • Culture Medium:

    • Maintain cells in a standard medium like Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS).

    • For the experiment, switch to a phenol (B47542) red-free medium containing charcoal-dextran stripped FBS. Phenol red is a weak estrogen agonist, and charcoal stripping removes endogenous steroids from the serum.

  • Assay Procedure:

    • Seed MCF-7 cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach for 24-48 hours.

    • Replace the seeding medium with the experimental medium.

    • Treat cells with:

      • Vehicle control (e.g., DMSO).

      • 17β-estradiol (E2) at a concentration that induces proliferation (e.g., 10 pM).

      • Varying concentrations of Drostanolone alone (to check for agonist activity).

      • A fixed concentration of E2 (10 pM) combined with varying concentrations of Drostanolone (to measure antagonism).

      • A known anti-estrogen like Fulvestrant (ICI 182,780) or 4-hydroxytamoxifen (B85900) as a positive control[14][15].

    • Incubate the plates for 6-7 days, renewing the media mid-incubation.

  • Measurement of Cell Proliferation:

    • At the end of the incubation period, quantify cell number using a suitable method, such as:

      • Sulforhodamine B (SRB) Assay: Stains total cellular protein.

      • MTT or XTT Assay: Measures mitochondrial metabolic activity.

      • Crystal Violet Staining: Stains the nuclei of attached cells.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of E2-induced proliferation for each concentration of Drostanolone.

    • Plot the percentage of proliferation (relative to the E2-stimulated control) against the log concentration of Drostanolone to determine the IC50 value for growth inhibition.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates the classical genomic estrogen signaling pathway and the two proposed points of inhibition by Drostanolone.

Caption: Proposed mechanisms of Drostanolone's anti-estrogenic action.

Experimental Workflow Diagram

This diagram outlines the general workflow for assessing a test compound's anti-estrogenic activity using the E-SCREEN assay.

E_SCREEN_Workflow cluster_treatments start Start: Culture ER+ Cells (e.g., MCF-7) prep Prepare Cells for Assay (Seed in 96-well plates, use steroid-free medium) start->prep treatment Apply Treatments prep->treatment control Vehicle Control treatment->control e2 E2 (Proliferation Control) treatment->e2 compound Drostanolone Alone treatment->compound combo E2 + Drostanolone treatment->combo incubate Incubate for 6-7 Days quantify Quantify Cell Proliferation (e.g., SRB, MTT Assay) incubate->quantify analyze Data Analysis (Calculate % Inhibition, Determine IC50) quantify->analyze end End: Characterize Anti-Estrogenic Potency analyze->end

Caption: Experimental workflow for the E-SCREEN cell proliferation assay.

Conclusion

While direct quantitative in vitro data for Drostanolone's anti-estrogenic activity remains elusive in the public domain, its foundational chemistry as a non-aromatizable DHT derivative and historical use in treating ER-positive breast cancer provide a strong basis for its mechanisms of action. The primary proposed mechanisms are the inhibition of the aromatase enzyme and direct competitive antagonism at the estrogen receptor. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these activities in vitro. Future studies are warranted to generate precise quantitative data (IC50, Kᵢ) to definitively characterize the anti-estrogenic potency of Drostanolone and compare it to other anti-estrogenic compounds used in research and clinical settings.

References

Drostanolone Enanthate in Solution: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of drostanolone (B1670957) enanthate in solution. Drawing upon data from analogous testosterone (B1683101) esters, this document outlines the principal degradation mechanisms, offers detailed experimental protocols for stability-indicating analysis, and presents visual representations of the degradation pathways. While specific quantitative stability data for drostanolone enanthate is not extensively available in public literature, the information herein, based on established knowledge of similar steroid esters, serves as a robust resource for researchers and formulation scientists.

Introduction to this compound Stability

This compound is an anabolic androgenic steroid that is a synthetic derivative of dihydrotestosterone (B1667394) (DHT). It is the enanthate ester of drostanolone. The stability of this compound in solution is a critical factor for its formulation, storage, and therapeutic efficacy. As with other esterified steroids, the primary point of chemical instability is the ester linkage, which is susceptible to hydrolysis. Environmental factors such as pH, temperature, and light can influence the rate and pathway of degradation.

In its solid form, this compound is relatively stable, with a shelf life of several years when stored at low temperatures (e.g., -20°C). However, in solution, its stability is significantly reduced. This guide will focus on the degradation pathways anticipated in solution under various stress conditions.

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for this compound in solution is the hydrolysis of the enanthate ester bond. This reaction yields the active parent compound, drostanolone, and enanthic acid. This process is analogous to the hydrolysis of other testosterone esters, such as testosterone cypionate and propionate, which are known to degrade into testosterone and the corresponding carboxylic acid.[1][2][3][4][5][6]

The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions are expected to catalyze the cleavage of the ester bond.

Diagram of Hydrolytic Degradation of this compound

G DrostanoloneEnanthate This compound Drostanolone Drostanolone DrostanoloneEnanthate->Drostanolone Hydrolysis (H+ or OH-) EnanthicAcid Enanthic Acid DrostanoloneEnanthate->EnanthicAcid Hydrolysis (H+ or OH-)

Caption: Hydrolysis of this compound.

Forced Degradation Studies: An Overview

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[7] Based on studies of analogous testosterone esters, this compound is likely to exhibit degradation under the following stress conditions:

  • Acidic and Basic Hydrolysis: As previously mentioned, these conditions are expected to be the primary drivers of degradation through ester hydrolysis.[2]

  • Oxidative Degradation: While some testosterone esters have shown stability against oxidation, it is a standard stress condition to investigate.[2] The steroid nucleus of drostanolone may be susceptible to oxidation under strong oxidizing conditions.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and potentially lead to other degradation pathways of the drostanolone molecule.

  • Photodegradation: Exposure to UV or visible light can induce degradation. Studies on testosterone have shown the formation of various photoproducts.[8][9][10][11][12]

The following table summarizes the expected degradation behavior of this compound based on data from analogous compounds.

Stress ConditionExpected OutcomePrimary Degradation Product(s)Reference (Analogous Compounds)
Acidic Hydrolysis Significant DegradationDrostanolone, Enanthic Acid[2]
Alkaline Hydrolysis Significant DegradationDrostanolone, Enanthic Acid[2][3]
Oxidative Potential for Minor DegradationOxidized Drostanolone Species[13]
Thermal DegradationDrostanolone and further degradants[13]
Photolytic DegradationPhotoproducts of Drostanolone[8][9][10][11][12]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for the development of a stability-indicating analytical method for this compound, adapted from established protocols for testosterone esters.[2][13][14][15]

Sample Preparation for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Acidic Degradation: Mix the stock solution with an equal volume of 1N HCl and heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before analysis.

  • Alkaline Degradation: Mix the stock solution with an equal volume of 1N NaOH and heat at 80°C for a specified period. Neutralize the solution with 1N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide and keep at room temperature for a specified period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for an extended period.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a specified duration.

Stability-Indicating UPLC-MS Method

A validated Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is crucial for separating and identifying the parent drug from its degradation products.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a high percentage of A, ramp up to a high percentage of B over several minutes, then return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
MS Detector Electrospray Ionization (ESI) in positive mode
MS Scan Mode Full scan for identification of unknown degradants and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Diagram of Experimental Workflow for Stability Analysis

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis UPLC_MS UPLC-MS Analysis Acid->UPLC_MS Base Alkaline Hydrolysis Base->UPLC_MS Oxidation Oxidation Oxidation->UPLC_MS Thermal Thermal Thermal->UPLC_MS Photo Photodegradation Photo->UPLC_MS Data Data Analysis UPLC_MS->Data Pathways Degradation Pathways Data->Pathways Method Stability-Indicating Method Data->Method

Caption: Workflow for Forced Degradation Studies.

Potential Secondary Degradation Pathways

Following the initial hydrolysis to drostanolone, the steroid molecule itself may undergo further degradation under stress conditions.

  • Oxidation: The ketone and hydroxyl groups on the steroid ring are potential sites for oxidation, which could lead to the formation of additional impurities.

  • Photodegradation: As seen with testosterone, the α,β-unsaturated ketone system in the A-ring of drostanolone is a chromophore that can absorb UV light, leading to a variety of photoproducts through rearrangements and additions.[9][10]

Diagram of Potential Secondary Degradation of Drostanolone

G Drostanolone Drostanolone OxidizedProducts Oxidized Products Drostanolone->OxidizedProducts Oxidative Stress PhotoProducts Photodegradation Products Drostanolone->PhotoProducts Photolytic Stress

Caption: Potential Secondary Degradation of Drostanolone.

Conclusion

The stability of this compound in solution is primarily dictated by the hydrolysis of its ester linkage, a reaction that is significantly influenced by pH. Forced degradation studies are crucial to fully characterize its stability profile and to develop and validate a robust stability-indicating analytical method. The experimental protocols and degradation pathways outlined in this guide, derived from data on analogous testosterone esters, provide a solid foundation for researchers and drug development professionals working with this compound. Further studies are warranted to obtain specific quantitative stability data for this compound in various pharmaceutically relevant solvents and formulations.

References

An In-depth Spectroscopic Analysis of Drostanolone Enanthate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic analysis of Drostanolone enanthate, a synthetic anabolic-androgenic steroid. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound, including experimental protocols and data interpretation.

This compound, a derivative of dihydrotestosterone (B1667394) (DHT), is characterized by the addition of a methyl group at the C-2α position and the esterification of the 17β-hydroxyl group with enanthic acid. These structural modifications influence its pharmacokinetic and spectroscopic properties. A thorough understanding of its spectral characteristics is crucial for identification, purity assessment, and metabolic studies.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and related compounds. It is important to note that while extensive data is available for related anabolic steroids, specific high-resolution NMR and detailed mass spectrometric fragmentation data for this compound are not widely published. The data presented here is a combination of available information for the Drostanolone core, the enanthate moiety from analogous compounds, and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
C18-H₃~0.7-0.8sAngular methyl group
C19-H₃~1.0-1.1sAngular methyl group
C2α-CH₃~0.9-1.0dMethyl group at C-2
Enanthate CH₃~0.8-0.9tTerminal methyl of the ester chain
Enanthate (CH₂)₄~1.2-1.6mMethylene groups of the ester chain
Enanthate α-CH₂~2.2-2.3tMethylene group adjacent to the carbonyl
C17-H~4.5-4.7tProton at the ester linkage

Note: Predicted values are based on the analysis of similar steroid structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Assignment Expected Chemical Shift (ppm) Notes
C3>200Ketone carbonyl
C17~80-85Carbon bearing the ester group
Enanthate C=O~170-175Ester carbonyl
C18~11-13Angular methyl group
C19~12-14Angular methyl group
C2α-CH₃~14-16Methyl group at C-2
Enanthate Chain~14-35Carbons of the enanthate moiety

Note: Expected values are based on data from Drostanolone and testosterone (B1683101) enanthate. A study on testosterone enanthate reported ¹³C NMR signals for the enanthate moiety at approximately 16.4, 25.6, 31.9, and 37.3 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of two carbonyl groups (ketone and ester) and various C-H stretching and bending vibrations.

Table 3: Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~2930StrongC-H StretchAliphatic (steroid nucleus and enanthate chain)
~2850StrongC-H StretchAliphatic (steroid nucleus and enanthate chain)
~1730StrongC=O StretchEster
~1705StrongC=O StretchKetone (cyclohexanone)
~1450MediumC-H BendMethylene and Methyl
~1375MediumC-H BendMethyl
~1170StrongC-O StretchEster
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The fragmentation of this compound in GC-MS with electron ionization (EI) is expected to involve the loss of the enanthate side chain and characteristic cleavages of the steroid nucleus.

Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments for this compound

m/z Proposed Fragment Fragmentation Pathway
416[M]⁺Molecular ion
304[M - C₇H₁₂O₂]⁺Loss of the enanthate side chain
289[M - C₇H₁₂O₂ - CH₃]⁺Loss of the enanthate side chain and a methyl group
129[C₇H₁₃O₂]⁺Enanthate side chain fragment

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of anabolic steroid esters.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard procedures for the analysis of anabolic steroids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology:

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition:

    • Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum will be in absorbance or transmittance.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in this compound.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after the measurement.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC-MS System:

    • Liquid Chromatograph:

      • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating anabolic steroids.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometer:

      • Ion Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

      • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

      • Scan Mode: Acquire data in full scan mode to detect the molecular ion and in fragmentation mode (e.g., tandem MS or MS/MS) to obtain the fragmentation pattern.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectra.

    • Identify the peak corresponding to this compound based on its retention time.

    • Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in ESI).

    • Analyze the MS/MS spectrum to identify the characteristic fragment ions and propose fragmentation pathways.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the biological context of this compound's mechanism of action.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output This compound Powder This compound Powder NMR NMR This compound Powder->NMR IR IR This compound Powder->IR MS MS This compound Powder->MS NMR_Data 1H & 13C Spectra (Chemical Shifts) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

androgen_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drostanolone Drostanolone AR_HSP AR-HSP Complex Drostanolone->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_Drostanolone AR-Drostanolone Complex HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_Dimer AR Dimer AR_Drostanolone->AR_Dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Simplified androgen receptor signaling pathway activated by Drostanolone.

References

The Evolution and Pharmacological Landscape of Drostanolone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drostanolone (B1670957), a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT), has a rich history rooted in therapeutic applications, particularly in the treatment of breast cancer. Its unique chemical structure and pharmacological profile have led to the development of various derivatives, most notably esterified forms such as drostanolone propionate (B1217596) and drostanolone enanthate, to modulate its pharmacokinetic properties. This technical guide provides a comprehensive overview of the historical development, medicinal chemistry, structure-activity relationships (SAR), and pharmacological actions of Drostanolone and its derivatives. It delves into their mechanism of action through the androgen receptor (AR) signaling pathway, metabolic fate, and the analytical methodologies employed for their detection. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Historical Development

Drostanolone and its propionate ester were first described in 1959. Drostanolone propionate was subsequently introduced for medical use in 1961 under brand names such as Drolban, Masteril, and Masteron. Its primary clinical application was in the treatment of advanced inoperable breast cancer in postmenopausal women, owing to its anti-estrogenic properties. As a derivative of dihydrotestosterone (DHT), Drostanolone is not a substrate for the aromatase enzyme and therefore cannot be converted into estrogenic metabolites. This characteristic, combined with its moderate anabolic and weak androgenic effects, made it a suitable option for female patients, offering a reduced risk of virilization compared to other androgens.

The development of esterified derivatives, such as drostanolone propionate and the longer-acting this compound, was a key advancement in its clinical use. Esterification at the 17β-hydroxyl group prolongs the steroid's release from the injection site, thereby extending its duration of action and allowing for less frequent administration. While its medical use has largely been discontinued (B1498344) in favor of more targeted therapies, Drostanolone and its derivatives remain of interest in research for their distinct pharmacological properties and are illicitly used for physique and performance enhancement.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

Drostanolone is chemically known as 2α-methyl-5α-androstan-17β-ol-3-one. It is a modification of dihydrotestosterone (DHT) with a methyl group at the C2α position. This structural modification is crucial for its pharmacological profile.

Key Structural Features and their Impact:

  • 5α-Reduced Structure: Like DHT, Drostanolone has a 5α-reduced A-ring, which prevents its aromatization to estrogen. This is a key feature contributing to its anti-estrogenic effects and favorable side-effect profile in terms of estrogen-related adverse events like gynecomastia and water retention.

  • 2α-Methyl Group: The introduction of a methyl group at the 2α-position enhances the anabolic potency of the steroid. This is thought to be due to increased resistance to metabolic deactivation by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle tissue.

  • 17β-Hydroxyl Group: This functional group is essential for binding to the androgen receptor. Esterification of this group with carboxylic acids, such as propionic acid (to form drostanolone propionate) or enanthic acid (to form this compound), creates prodrugs that are slowly hydrolyzed in the body to release the active drostanolone. The length of the ester chain dictates the half-life of the drug.

Synthesis of Drostanolone

The synthesis of Drostanolone typically starts from dihydrotestosterone (androstan-17β-ol-3-one). A common synthetic route involves the following key steps:

  • Formylation: Treatment of DHT with methyl formate (B1220265) in the presence of a strong base like sodium methoxide (B1231860) introduces a formyl group at the C2 position.

  • Catalytic Hydrogenation: The formyl group is then reduced to a methyl group via catalytic hydrogenation. This step can lead to the formation of the β-methyl isomer.

  • Epimerization: A strong base is used to equilibrate the methyl group to the more sterically favored equatorial α-position, yielding dromostanolone.

Synthesis of Drostanolone Esters

The ester derivatives are synthesized by reacting Drostanolone with the corresponding acyl chloride or anhydride (B1165640) (e.g., propionyl chloride for drostanolone propionate) in the presence of a base.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Drostanolone and its derivatives.

Table 1: Anabolic and Androgenic Ratings

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Testosterone (B1683101)1001001:1
Drostanolone62-13025-40~3:1

Note: Ratings are relative to testosterone (rating of 100) and are based on animal studies. The range for Drostanolone reflects variability in reported data.

Table 2: In Vitro Anti-cancer Activity of this compound Metabolites

CompoundCell LineIC50 (µM)
This compound (Parent)HCT116 (Human Colon Cancer)3.1 ± 3.2
Metabolite 9HCT116 (Human Colon Cancer)2.8 ± 0.2

Source: Data from a study on the biotransformation of this compound and the cytotoxic potential of its metabolites.

Experimental Protocols

General Protocol for Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of Drostanolone derivatives for the androgen receptor.

Methodology:

  • Receptor Source Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as the ventral prostate of castrated male rats or from AR-overexpressing cell lines (e.g., LNCaP).

  • Radioligand Incubation: Incubate the receptor preparation with a fixed concentration of a high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

  • Competitive Binding: In parallel incubations, add increasing concentrations of the unlabeled test compound (e.g., Drostanolone, Drostanolone propionate).

  • Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The RBA can then be calculated relative to a standard competitor like DHT.

General Protocol for MCF-7 Breast Cancer Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of Drostanolone derivatives on estrogen receptor-positive (ER+) breast cancer cells.

Methodology:

  • Cell Culture: Culture MCF-7 cells in appropriate medium supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Hormone Deprivation: Replace the growth medium with a phenol (B47542) red-free medium containing charcoal-stripped serum for 24-48 hours to remove endogenous estrogens.

  • Treatment: Treat the cells with a stimulating concentration of estradiol (B170435) (E2) in the presence or absence of increasing concentrations of the test compound (Drostanolone or its derivatives).

  • Incubation: Incubate the cells for a specified period (e.g., 5-7 days).

  • Proliferation Assessment: Quantify cell proliferation using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or by direct cell counting.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the E2-stimulated cell growth.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Drostanolone, like other androgens, exerts its effects by binding to and activating the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drostanolone Drostanolone AR_inactive Inactive AR-HSP Complex Drostanolone->AR_inactive Binds to LBD AR_active Active AR AR_inactive->AR_active HSP Dissociation Dimerization Homodimerization AR_active->Dimerization AR_dimer AR Dimer Dimerization->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolism) mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Muscle Growth) Protein->Cellular_Response

Caption: Canonical Androgen Receptor (AR) Signaling Pathway activated by Drostanolone.

Experimental Workflow for Drostanolone Metabolite Analysis

The analysis of Drostanolone and its metabolites in biological matrices like urine is crucial for both clinical and anti-doping purposes. A typical workflow involves sample preparation followed by chromatographic separation and mass spectrometric detection.

Metabolite_Analysis_Workflow Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization Analysis Chromatographic Separation (GC or LC) Derivatization->Analysis Detection Mass Spectrometric Detection (MS or MS/MS) Analysis->Detection Data_Analysis Data Analysis and Metabolite Identification Detection->Data_Analysis

Caption: Generalized workflow for the analysis of Drostanolone metabolites in urine.

Metabolism and Pharmacokinetics

Drostanolone propionate is administered via intramuscular injection and is not orally active. It acts as a prodrug, being hydrolyzed by esterases in the body to release the active Drostanolone. The propionate ester has an elimination half-life of approximately 2 days. The enanthate ester, with its longer carbon chain, has a significantly longer half-life.

Drostanolone is metabolized in the liver and other tissues. The primary metabolic pathways involve reduction of the 3-keto group to form 3α- and 3β-hydroxy metabolites, as well as hydroxylation at various positions on the steroid nucleus. These metabolites are then conjugated with glucuronic acid or sulfate (B86663) for excretion in the urine. Studies have identified several urinary metabolites, with 2α-methyl-5α-androstan-17-one-3α-glucuronide and 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate being potential long-term biomarkers for its detection.

Conclusion

Drostanolone and its derivatives represent a unique class of anabolic-androgenic steroids with a distinct historical trajectory and pharmacological profile. Their development was driven by the need for an effective anti-estrogenic agent in breast cancer therapy. The medicinal chemistry of Drostanolone, particularly the introduction of the 2α-methyl group and the esterification of the 17β-hydroxyl group, has been pivotal in defining its potency and duration of action. A thorough understanding of its mechanism of action through the androgen receptor, its metabolic pathways, and the analytical methods for its detection is essential for researchers in medicinal chemistry and pharmacology. While its clinical use has waned, the study of Drostanolone derivatives continues to provide valuable insights into the structure-activity relationships of steroidal compounds and their interaction with nuclear receptors. Further research to obtain more precise quantitative data on receptor binding and pharmacokinetics will further enhance our understanding of this important class of molecules.

The Influence of Drostanolone Enanthate on Myogenic Differentiation: A Technical Guide Based on Dihydrotestosterone (DHT) Surrogacy

Author: BenchChem Technical Support Team. Date: December 2025

Drostanolone (B1670957), a derivative of dihydrotestosterone (B1667394) (DHT), is an anabolic-androgenic steroid (AAS) recognized for its role in increasing muscle mass and strength.[1][2] The enanthate ester extends its biological half-life but does not alter its fundamental mechanism of action.[3] Like other AAS, drostanolone functions as an agonist of the androgen receptor (AR).[2][4] The binding of drostanolone to the AR initiates a cascade of cellular events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of target genes, leading to increased protein synthesis and reduced catabolism.[1][4]

Core Signaling Pathway in Myogenesis

The anabolic effects of androgens on skeletal muscle are primarily mediated through the androgen receptor. Upon ligand binding, the AR translocates to the nucleus and acts as a transcription factor, influencing the expression of genes critical for muscle development and function. Key myogenic regulatory factors (MRFs) such as MyoD and myogenin are implicated in this pathway. Androgen-AR signaling has been shown to enhance myogenin expression, thereby accelerating myoblast differentiation.[5] Furthermore, studies with DHT have demonstrated a significant upregulation of MyoD, a pivotal transcription factor for myogenic commitment.[6] This signaling cascade ultimately leads to increased protein accretion in differentiated myotubes.[7]

Androgen_Signaling_in_Myogenesis cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Drostanolone Drostanolone AR_inactive Androgen Receptor (AR) (inactive) Drostanolone->AR_inactive AR_active Activated AR Complex AR_inactive->AR_active Binding ARE Androgen Response Element (ARE) on DNA AR_active->ARE Translocation & Binding Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription mRNA mRNA transcripts (e.g., for MyoD, Myogenin) Gene_Transcription->mRNA Protein_Synthesis Increased Protein Synthesis (MyHC, etc.) mRNA->Protein_Synthesis Translation Differentiation Accelerated Myogenic Differentiation Experimental_Workflow cluster_assays Differentiation Assays Start Start Seed Seed C2C12 Myoblasts in Growth Medium Start->Seed Confluency Reach 80-90% Confluency? Seed->Confluency Confluency->Seed No Switch_Medium Switch to Differentiation Medium (DM) + Drostanolone Enanthate or Vehicle Confluency->Switch_Medium Yes Incubate Incubate for X days (Refresh medium every 48h) Switch_Medium->Incubate CK_Assay Creatine Kinase Activity Assay Incubate->CK_Assay WB_Assay Western Blot (MyoD, Myogenin) Incubate->WB_Assay IF_Assay Immunofluorescence (MHC, Fusion Index) Incubate->IF_Assay Data_Analysis Data Analysis and Statistical Comparison CK_Assay->Data_Analysis WB_Assay->Data_Analysis IF_Assay->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Note & Protocol: LC-MS/MS Method for the Quantification of Drostanolone Enanthate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drostanolone (B1670957) enanthate is a synthetic anabolic-androgenic steroid, an ester derivative of drostanolone. It is often used for its muscle-building and performance-enhancing properties. Accurate and robust quantification of drostanolone enanthate is crucial in various fields, including pharmaceutical drug development, forensic toxicology, and anti-doping analysis. This application note provides a detailed protocol for the development and validation of a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in oily formulations and biological matrices.

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound. The analyte is first separated from the sample matrix using reversed-phase liquid chromatography. Following chromatographic separation, the compound is ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to a stable isotope-labeled internal standard.

Materials and Reagents

  • This compound analytical standard

  • Testosterone Enanthate-d3 (Internal Standard)

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile (B52724)

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Hexane (B92381) (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Blank matrix (e.g., sesame oil for formulation analysis, human serum/plasma for biological samples)

Experimental Protocols

Standard and Sample Preparation

4.1.1. Preparation of Stock and Working Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Testosterone Enanthate-d3 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working standards for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Testosterone Enanthate-d3 stock solution with methanol to a final concentration of 1 µg/mL.

4.1.2. Sample Preparation

  • For Oily Formulations:

    • Accurately weigh a portion of the oily sample and dilute it with hexane to a suitable concentration.

    • Perform a liquid-liquid extraction (LLE) with acetonitrile.

    • Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • For Serum/Plasma Samples:

    • To 100 µL of the serum/plasma sample, add the internal standard working solution.

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

LC-MS/MS Instrumentation and Conditions

4.2.1. Liquid Chromatography

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Elution Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4.2.2. Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Data Presentation: MRM Transitions and Quantitative Data

The following table summarizes the optimized MRM transitions for this compound and the internal standard, Testosterone Enanthate-d3.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 417.3287.215015
417.3109.115035
Testosterone Enanthate-d3 404.3290.215015
404.397.115040

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of the method should be assessed over the desired concentration range. Quality control (QC) samples at low, medium, and high concentrations should be analyzed in replicate to determine the precision and accuracy of the method.

Visualizations

Method_Development_Workflow cluster_0 Phase 1: Method Conception cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Application Literature_Review Literature Review & Analyte Characterization IS_Selection Internal Standard Selection Literature_Review->IS_Selection Sample_Prep Sample Preparation (LLE/SPE) IS_Selection->Sample_Prep LC_Conditions LC Conditions (Column, Mobile Phase) Sample_Prep->LC_Conditions MS_Parameters MS/MS Parameters (MRM Transitions) LC_Conditions->MS_Parameters Calibration_Curve Calibration Curve & Linearity MS_Parameters->Calibration_Curve Precision_Accuracy Precision & Accuracy (QC Samples) Calibration_Curve->Precision_Accuracy Stability_Testing Analyte Stability Precision_Accuracy->Stability_Testing Routine_Analysis Routine Sample Quantification Stability_Testing->Routine_Analysis

Caption: Logical workflow for the development of the LC-MS/MS method.

Experimental_Workflow Sample Sample Receipt Oily Formulation or Biological Matrix Preparation Sample Preparation Dilution & LLE (Oil) or Protein Precipitation (Bio) Sample->Preparation LC_Separation LC Separation C18 Reversed-Phase Preparation->LC_Separation Ionization Ionization ESI Positive Mode LC_Separation->Ionization Detection MS/MS Detection MRM Mode Ionization->Detection Data_Analysis Data Analysis Quantification vs. IS Detection->Data_Analysis Report Report Generation Data_Analysis->Report

Application Notes and Protocols for the GC-MS Analysis of Drostanolone Enanthate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drostanolone (B1670957) enanthate is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. Its detection in biological matrices is a key focus in sports anti-doping and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of drostanolone metabolites. This document provides detailed application notes and protocols for the analysis of these metabolites in urine, catering to researchers, scientists, and professionals in drug development.

Drostanolone is extensively metabolized in the body, primarily through reduction and hydroxylation, followed by conjugation with glucuronic acid or sulfate.[1] For GC-MS analysis, a multi-step process is typically required, including enzymatic hydrolysis to cleave the conjugated moieties, extraction of the free metabolites, and chemical derivatization to enhance their volatility and thermal stability for gas chromatographic separation. Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared for this purpose.[2]

Experimental Protocols

This section details the necessary steps for the analysis of drostanolone enanthate metabolites, from sample preparation to GC-MS analysis.

Sample Preparation

The following protocol outlines the preparation of urine samples for GC-MS analysis.

Materials and Reagents:

  • Urine sample

  • Phosphate (B84403) buffer (pH 7.0)

  • β-glucuronidase from E. coli

  • Sodium carbonate buffer (pH 9.6)

  • Tert-butyl methyl ether (TBME)

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., Methyltestosterone)

Procedure:

  • To 2 mL of urine, add a known amount of internal standard.

  • Add phosphate buffer (pH 7.0) to the urine sample.

  • Perform enzymatic hydrolysis by adding β-glucuronidase from E. coli and incubating the mixture at 50°C for 1 hour.[3] This step is crucial for cleaving the glucuronide conjugates of the metabolites.

  • After hydrolysis, adjust the pH of the sample to 9.6 using a sodium carbonate buffer.[3]

  • Extract the deconjugated metabolites using 5 mL of TBME.[3] Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization

To increase the volatility of the steroid metabolites for GC analysis, a derivatization step is necessary. The following protocol describes the formation of trimethylsilyl (TMS) ethers.

Materials and Reagents:

  • Dried sample extract from the previous step

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium (B1175870) iodide (NH₄I)

  • Ethanethiol

  • Pyridine or other suitable solvent

Procedure:

  • Reconstitute the dried extract in a suitable solvent.

  • Add a derivatizing agent, such as a mixture of MSTFA, ammonium iodide, and ethanethiol.[4]

  • Incubate the mixture at 60-70°C for approximately 20-30 minutes to ensure complete derivatization.[5]

GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system. The following are typical parameters for the analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 7000C Triple Quadrupole MS or similar).[6]

GC Conditions:

  • Column: HP-1MS (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 280-300°C.[3]

  • Oven Temperature Program:

    • Initial temperature of 110°C.[6]

    • Ramp to 232°C at a rate of 3°C/min.[3]

    • Ramp to 310-320°C at a rate of 40°C/min and hold for 2 minutes.[3][6]

  • Injection Volume: 1-3 µL in split or splitless mode.[3]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Ion Source Temperature: 230°C.

  • MS Interface Temperature: 280°C.

  • Acquisition Mode: Full scan (e.g., m/z 50-650) for identification of unknown metabolites and Selected Ion Monitoring (SIM) for targeted quantification of known metabolites.

Data Presentation

The following table summarizes the key mass spectrometric data for the identification of the major metabolite of drostanolone, 2α-methyl-androsterone, as its TMS derivative.

MetaboliteDerivativeMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
2α-methyl-androsteroneTMS Ether378288, 273, 215, 180

Note: The fragmentation pattern of TMS-derivatized steroids often includes characteristic losses. The fragmentation of 2α-methyl-androsterone-TMS is expected to be similar to other androsterone-type steroids.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis pH 7.0 buffer extraction Liquid-Liquid Extraction (TBME) hydrolysis->extraction pH 9.6 buffer drying Evaporation to Dryness extraction->drying derivatization Derivatization (TMS) drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Interpretation gcms_analysis->data_processing

Caption: Workflow for GC-MS analysis of Drostanolone metabolites.

Metabolic Pathway of Drostanolone

This diagram outlines the primary metabolic conversion of Drostanolone.

metabolic_pathway drostanolone Drostanolone metabolite 2α-methyl-androsterone (Major Metabolite) drostanolone->metabolite Reduction conjugate Glucuronide/Sulfate Conjugates metabolite->conjugate Conjugation

References

Application Notes and Protocols for the Sample Preparation of Drostanolone Enanthate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone (B1670957) enanthate is a synthetic anabolic-androgenic steroid, a derivative of dihydrotestosterone. It is often used by athletes and bodybuilders to increase muscle mass and strength. Due to its potential for misuse in sports and its clinical significance, robust and reliable methods for its detection and quantification in biological matrices are crucial. Effective sample preparation is a critical step in the analytical workflow, aiming to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. This document provides detailed application notes and protocols for the most common sample preparation techniques for Drostanolone enanthate in biological matrices such as urine, serum, and plasma, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required sensitivity, the available equipment, and the subsequent analytical method, which is typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For anabolic steroids like Drostanolone, LLE is a widely used method.[1]

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique that utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample. The analyte is then eluted with a small volume of a strong solvent. SPE can provide cleaner extracts and higher concentration factors compared to LLE.[2][3]

Protein Precipitation

For matrices with high protein content, such as serum and plasma, protein precipitation is a simple and rapid method to remove proteins that can interfere with the analysis.[4][5] This is often followed by LLE or SPE for further cleanup and concentration.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of steroids, including Drostanolone, using different sample preparation techniques. Please note that specific performance characteristics can vary depending on the exact methodology, instrumentation, and laboratory conditions.

Preparation TechniqueBiological MatrixAnalytical MethodRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Liquid-Liquid ExtractionUrineLC-QTOF-MS---[6]
Liquid-Liquid ExtractionUrineGC-MS-1-10 ng/mL-[7]
Solid-Phase ExtractionSerumLC-MS/MS42-951-10 pg/mL1-10 pg/mL[3]
Solid-Phase ExtractionH295R cell mediumLC-MS/MS98.2-109.4--[8]
Protein PrecipitationSerumLC-MS/MS>90--[4]
Protein Precipitation & LLESerumLC-MS/MS86.4-115.00.005-1 ng/mL0.005-1 ng/mL[9]

Note: Data for this compound specifically is limited; the table includes data for other anabolic steroids as a reference for expected performance.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Drostanolone in Urine

This protocol is adapted from methods used for the analysis of anabolic steroids in urine.[1][6][7]

Materials:

  • Urine sample

  • Phosphate (B84403) buffer (pH 7)

  • β-glucuronidase from E. coli

  • Diethyl ether or a mixture of n-pentane and diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream or SpeedVac)

  • GC-MS or LC-MS/MS system

Procedure:

  • Hydrolysis: To a 2 mL urine sample, add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase solution. Vortex and incubate at 50°C for 2 hours to hydrolyze the conjugated metabolites of Drostanolone.

  • Extraction: After cooling to room temperature, add 5 mL of diethyl ether. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of methanol (B129727) or ethyl acetate) for analysis by GC-MS or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for Drostanolone in Serum/Plasma

This protocol is based on general procedures for steroid extraction from serum or plasma using reversed-phase SPE cartridges.[2][3][10]

Materials:

  • Serum or plasma sample

  • Internal standard solution

  • Methanol

  • Deionized water

  • Reversed-phase SPE cartridges (e.g., C18)

  • SPE manifold

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment: To 1 mL of serum or plasma, add the internal standard. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove interfering substances.

  • Elution: Elute the analyte with 3 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation for Drostanolone in Serum/Plasma

This is a rapid procedure for removing the bulk of proteins from serum or plasma samples.[4][5]

Materials:

  • Serum or plasma sample

  • Acetonitrile (B52724) (ice-cold)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • LC-MS/MS system

Procedure:

  • Precipitation: To 200 µL of serum or plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent for further concentration.

Visualizations

LLE_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Hydrolysis->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation Drying Drying & Evaporation Separation->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Plasma Serum/Plasma Sample Loading Sample Loading Plasma->Loading Conditioning SPE Cartridge Conditioning Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

PP_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Plasma Serum/Plasma Sample Precipitation Add Acetonitrile & Vortex Plasma->Precipitation Incubation Incubation (-20°C) Precipitation->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis Direct Injection or Further Processing Supernatant->Analysis

Caption: Protein Precipitation Workflow.

References

Application Notes and Protocols for Drostanolone Enanthate Administration in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro administration of Drostanolone enanthate, a synthetic anabolic-androgenic steroid, in cell culture experiments. The protocols outlined below are designed to assess its effects on cell viability, androgen receptor (AR) signaling, and target gene expression.

Introduction

This compound is a derivative of dihydrotestosterone (B1667394) (DHT), a potent endogenous androgen.[1][2] Like other androgens, its primary mechanism of action is through binding to and activating the androgen receptor (AR), a ligand-activated transcription factor that plays a crucial role in various cellular processes, including proliferation and differentiation.[3][4][5] Upon ligand binding, the AR translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] Understanding the in vitro effects of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Materials and Reagents

  • This compound (analytical standard)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (B145695) (200 proof), molecular biology grade

  • Androgen-sensitive (e.g., LNCaP) and androgen-independent (e.g., PC-3) prostate cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 for LNCaP, F-12K for PC-3) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Charcoal-stripped FBS

  • Phosphate-buffered saline (PBS)

  • Reagents for cell viability, RNA extraction, qRT-PCR, and Western blotting

Preparation of this compound Stock Solution

Note: this compound has limited solubility.

  • Vehicle Selection: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent. DMSO or ethanol are common choices for in vitro experiments.[5][6] It is crucial to keep the final solvent concentration in the cell culture medium below 0.1-0.5% to avoid solvent-induced cytotoxicity.[6][7]

  • Stock Solution Preparation (1 mM):

    • The molecular weight of this compound is 416.6 g/mol .

    • To prepare a 1 mM stock solution, dissolve 4.17 mg of this compound in 10 mL of DMSO.

    • Warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.[8]

    • Sterile filter the stock solution through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

  • Cell Line Maintenance: Culture LNCaP and PC-3 cells in their respective recommended media in a humidified incubator at 37°C with 5% CO2.

  • Hormone Deprivation: For experiments investigating androgen-dependent effects, it is essential to remove endogenous androgens from the serum. Two to three days prior to treatment, switch the cells to a medium supplemented with charcoal-stripped FBS.

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for RNA/protein extraction) at a density that allows for logarithmic growth during the experiment.

  • Treatment:

    • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

    • A wide range of concentrations should be tested to determine the dose-dependent effects. Based on cytotoxicity data for other cell lines, a starting range of 10 nM to 100 µM can be considered.[4]

    • Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest this compound concentration) in all experiments.

    • Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.

Data Presentation

Table 1: Cytotoxicity of this compound and its Metabolites in Various Cell Lines
CompoundCell LineIC50 (µM)
This compound (1)HeLa54.7 ± 1.6
This compound (1)PC-396.2 ± 3.0
Metabolite 8HeLa19.6 ± 1.4
Metabolite 9HeLa25.1 ± 1.6
Metabolite 8PC-351.8 ± 3.4
Metabolite 9PC-357.8 ± 3.2
This compound (1)HCT1163.1 ± 3.2
Metabolite 9HCT1162.8 ± 0.2
Compounds 1-73T3No cytotoxicity
Metabolite 83T374.6 ± 3.7 (weakly cytotoxic)
Metabolite 93T362.1 ± 1.2 (weakly cytotoxic)

Data extracted from a study on the biotransformation and cytotoxic potential of this compound and its metabolites.[4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Seed cells in a 96-well plate and treat with a range of this compound concentrations for 24-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][9]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This protocol quantifies the mRNA levels of AR target genes.

  • Treat cells in 6-well plates with this compound for 24-48 hours.

  • Extract total RNA using a suitable kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers for AR target genes (e.g., KLK3 (PSA), FKBP5, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Use the delta-delta Ct (ΔΔCt) method to calculate the relative fold change in gene expression compared to the vehicle control.[3]

Protocol 3: Western Blot Analysis of AR Signaling Pathway Proteins

This protocol assesses the protein levels of key components of the AR signaling pathway.

  • Treat cells in 6-well plates with this compound for the desired time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[10][11]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

  • Incubate the membrane with primary antibodies against AR, phospho-AR, and downstream targets overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[10][12]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DE Drostanolone Enanthate AR_complex AR-HSP Complex DE->AR_complex Binds to LBD AR_active Active AR Dimer AR_complex->AR_active HSP Dissociation & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Binds to DNA cluster_nucleus cluster_nucleus AR_active->cluster_nucleus Nuclear Translocation Transcription Gene Transcription ARE->Transcription Recruits Co-regulators mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., PSA, FKBP5) mRNA->Protein

Caption: Canonical Androgen Receptor (AR) signaling pathway activated by this compound.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., LNCaP, PC-3) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis viability_endpoint IC50 Determination viability->viability_endpoint gene_endpoint AR Target Gene Modulation (e.g., KLK3, FKBP5) gene_expression->gene_endpoint protein_endpoint AR Pathway Protein Levels (e.g., AR, p-AR) protein_analysis->protein_endpoint

Caption: General workflow for studying this compound effects in cell culture.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Drostanolone Enanthate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drostanolone enanthate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). It is favored by athletes for its ability to increase muscle hardness and density. The enanthate ester extends the hormone's release time, requiring less frequent administration. The purity of this compound is critical for its safety and efficacy as an active pharmaceutical ingredient (API). This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity and the separation of potential impurities.

This method is intended for researchers, scientists, and professionals in drug development and quality control. It provides a detailed protocol for sample preparation, chromatographic conditions, and data analysis, along with system suitability and validation parameters.

Principle of the Method

The analytical method employs reversed-phase chromatography, where a nonpolar C18 stationary phase is used with a polar mobile phase. This compound, a relatively nonpolar compound, is retained on the column and subsequently eluted. A gradient elution with a mobile phase consisting of methanol (B129727) and water allows for the effective separation of the main compound from any related impurities.[1][2] Detection is achieved using a UV detector, as the chromophore within the this compound molecule enables sensitive detection at a specific wavelength.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: USP or equivalent, with known purity.

  • This compound Sample: Batch to be analyzed.

  • Methanol: HPLC grade.[1][3]

  • Water: HPLC grade or purified (e.g., Milli-Q).[2]

  • Acetonitrile: HPLC grade (optional, can be used as an alternative to methanol in the mobile phase).[2][3]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.[2]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC Column Halo 90 Å, C18 (150 x 4.6 mm, 2.7 µm) or equivalent
Mobile Phase A Methanol:Water (55:45, v/v)[1]
Mobile Phase B 100% Methanol[1]
Gradient Program See Table 2
Flow Rate 0.6 mL/min[1]
Column Temperature 40 °C[1]
Detection Wavelength 254 nm[1]
Injection Volume 20 µL[1]
Diluent Methanol

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0 - 41000
4 - 24100 → 600 → 40
24 - 5360 → 040 → 100
53 - 550100
55.01 - 601000

This gradient is adapted from a method for the simultaneous determination of 13 anabolic steroids, including enanthate esters.[4]

Preparation of Solutions

3.1. Standard Solution (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound Reference Standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.[2]

3.2. Sample Solution (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.[2]

For oil-based samples:

  • Accurately measure a volume of the oil-based sample equivalent to approximately 10 mg of this compound and place it in a suitable container.

  • Add a known volume of methanol (e.g., 100 mL).

  • Sonicate the mixture for 20 minutes to extract the analyte.[3]

  • Filter the resulting solution through a 0.45 µm or 0.2 µm syringe filter before injection.[3]

System Suitability

Before initiating the sample analysis, the performance of the HPLC system must be verified.[2] Inject the Standard Solution five times. The system is deemed suitable if it meets the following criteria:

Table 3: System Suitability Requirements

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0[2]
Theoretical Plates Not less than 2000[2]
Relative Standard Deviation (RSD) of Peak Areas Not more than 2.0%[2]
Analysis Procedure
  • Inject the diluent (methanol) as a blank to ensure the absence of interfering peaks.[2]

  • Inject the Standard Solution and record the chromatogram.

  • Inject the Sample Solution in duplicate and record the chromatograms.[2]

  • Integrate the peak areas for all recorded chromatograms.

Calculation of Purity

The purity of the this compound sample is calculated by comparing the peak area of the main peak in the sample chromatogram to the peak area of the reference standard, using the area normalization method.

Purity (%) = (Area of Main Peak in Sample / Total Area of all Peaks in Sample) x 100

Results and Discussion

The described HPLC method is designed to provide excellent separation of this compound from its potential impurities. The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[1][5]

Table 4: Summary of Method Validation Parameters (Typical Expected Results)

ParameterSpecification
Specificity No interference from blank or placebo at the retention time of this compound.[6]
Linearity (R²) ≥ 0.999 over a concentration range of 0.01 to 0.15 mg/mL.[1][6]
Accuracy (% Recovery) 98.0% to 102.0%[6]
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%[6]
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantitation (LOQ) To be determined experimentally.

Visualization

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh Reference Standard dissolve_std Dissolve in Methanol prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve in Methanol (Sonicate if oil-based) prep_sample->dissolve_sample system_suitability System Suitability Test (5 Injections of Standard) dissolve_std->system_suitability filter Filter Sample Solution dissolve_sample->filter sample_inj Inject Sample Solution filter->sample_inj blank_inj Inject Blank (Methanol) system_suitability->blank_inj If Pass std_inj Inject Standard Solution blank_inj->std_inj std_inj->sample_inj integrate Integrate Peak Areas sample_inj->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Caption: Key Parameters for HPLC Method Validation.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the purity assessment of this compound. The use of a C18 column with a methanol-water gradient elution and UV detection at 254 nm allows for the effective separation and quantification of the active pharmaceutical ingredient and its related impurities. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, which are essential for quality control in research, development, and manufacturing of this compound. The method should be fully validated before its implementation for routine analysis.

References

Application Note: Solid-Phase Extraction Protocol for Drostanolone Enanthate from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation and purification of Drostanolone enanthate from human plasma samples. This compound, a long-acting anabolic androgenic steroid, requires sensitive and accurate quantification in clinical and forensic research.[1][2][3] The described method utilizes a reversed-phase SPE mechanism, which is ideal for moderately polar, non-ionic compounds like steroids, ensuring high recovery and removal of endogenous interferences prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Introduction

This compound is a synthetic derivative of dihydrotestosterone (B1667394) (DHT) and is categorized as a prodrug of drostanolone.[1][2] Its use as a performance-enhancing drug necessitates reliable methods for its detection in biological matrices.[1] Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and cleaner extracts.[5][6] This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for the extraction of this compound from plasma.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₇H₄₄O₃[1][2]
Molecular Weight 416.6 g/mol [1][2]
CAS Number 13425-31-5[1][2]
Solubility Slightly soluble in DMSO and Ethanol[1]
Nature Anabolic androgenic steroid prodrug[1]

Experimental Protocol

This protocol is optimized for a 1 mL plasma sample. Adjust volumes proportionally for different sample sizes.

Materials and Reagents
  • Human plasma (K₂EDTA)

  • This compound analytical standard

  • Internal Standard (e.g., Testosterone-d3)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Zinc Sulfate (B86663), 2% solution (w/v) in water

  • Ammonium hydroxide (B78521) (for pH adjustment)

  • Formic acid (for mobile phase)

  • Reversed-phase C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Vacuum manifold for SPE

  • Centrifuge

  • Nitrogen evaporator

Sample Pre-treatment
  • Allow plasma samples to thaw to room temperature.

  • In a centrifuge tube, add 1 mL of plasma.

  • Spike with an appropriate amount of internal standard.

  • Add 1 mL of 2% zinc sulfate solution to the plasma.[7]

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.[7]

  • Carefully collect the supernatant for SPE.

Solid-Phase Extraction (SPE) Procedure

The following steps are to be performed using a vacuum manifold.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of water through the cartridge. Do not allow the sorbent to dry.[4]

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

    • Apply a slow, consistent vacuum to allow the sample to pass through the sorbent at a rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove less-retained impurities.[7]

    • Dry the cartridge under high vacuum for 5 minutes to remove any residual aqueous solution.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute this compound from the cartridge with 5 mL of methanol.[4] Some protocols may find success with acetonitrile or a mixture of acetonitrile and methanol.[7]

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).[7]

  • Vortex for 20 seconds and transfer to an autosampler vial for injection.

Suggested LC-MS/MS Analytical Conditions

ParameterCondition
LC System UHPLC System
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of this compound standard

Performance Characteristics (Typical)

The following data are representative of typical performance for SPE of anabolic steroids from plasma and should be validated in-house.

ParameterExpected Value
Recovery > 85%[8]
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL[5]
Precision (%RSD) < 15%

Workflow Diagram

SPE_Workflow plasma 1. Plasma Sample (1 mL) spike 2. Spike with Internal Standard plasma->spike precipitate 3. Add 2% Zinc Sulfate & Vortex spike->precipitate centrifuge 4. Centrifuge (4000 rpm, 10 min) precipitate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant load 7. Load Supernatant supernatant->load condition 6. Condition Cartridge (Methanol -> Water) condition->load wash1 8. Wash with Water load->wash1 wash2 9. Wash with 20% Methanol wash1->wash2 dry 10. Dry Sorbent wash2->dry elute 11. Elute with Methanol dry->elute evaporate 12. Evaporate to Dryness elute->evaporate reconstitute 13. Reconstitute in Mobile Phase evaporate->reconstitute analyze 14. Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for the solid-phase extraction of this compound from plasma.

Conclusion

The described solid-phase extraction protocol provides a reliable and efficient method for the isolation of this compound from human plasma. The use of a reversed-phase C18 sorbent coupled with a protein precipitation pre-treatment step ensures a clean extract, minimizing matrix effects and leading to accurate and precise quantification by LC-MS/MS. This method is suitable for high-throughput analysis in clinical and research settings.

References

Application Note: Enhanced GC-MS Detection of Drostanolone Enanthate Through Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Anabolic-androgenic steroids (AAS) like Drostanolone enanthate require chemical modification prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to improve their thermal stability and volatility.[1][2] This application note provides a detailed protocol for the derivatization of Drostanolone via silylation, converting it into a trimethylsilyl (B98337) (TMS) derivative. This process significantly enhances chromatographic peak shape and detection sensitivity. The primary method described utilizes N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective silylating agent, often in combination with a catalyst to ensure efficient reaction.[1][3] Methodologies for both conventional thermal heating and rapid microwave-assisted derivatization (MAD) are discussed.[4]

Principle of Derivatization

Drostanolone, the active compound released from this compound, possesses a hydroxyl group and a ketone group. GC-MS analysis of underivatized steroids is often problematic due to their low volatility and potential for thermal degradation in the hot injector port and column.[2]

Silylation is a derivatization technique that replaces the active hydrogen atoms in the hydroxyl group with a less polar and more stable trimethylsilyl (TMS) group.[3][5] This reaction, typically employing MSTFA, increases the molecule's volatility and thermal stability, making it more amenable to GC-MS analysis.[1] The ketone group can also be converted to a TMS-enol ether.[6] The resulting TMS-derivatized Drostanolone exhibits improved chromatographic behavior and produces characteristic mass spectra suitable for sensitive and specific quantification.

G cluster_reactants Reactants cluster_products Products Drostanolone Drostanolone (from Enanthate Hydrolysis) TMS_Drostanolone TMS-Drostanolone Derivative (Volatile & Thermally Stable) Drostanolone->TMS_Drostanolone Silylation Reaction (Heat or Microwave) MSTFA MSTFA (Silylating Agent) MSTFA->TMS_Drostanolone Byproducts Reaction Byproducts

Figure 1: Silylation of Drostanolone for GC-MS analysis.

Apparatus and Materials

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • GC column: Zebron ZB-1 or equivalent (e.g., HP-5MS) (30m x 0.25mm, 0.25μm)[1]

    • Autosampler vials (2 mL) with caps

    • Heating block or laboratory oven (for thermal derivatization)

    • Microwave synthesis system (for MAD, optional)[4]

    • Pipettes and appropriate tips

    • Vortex mixer

    • Nitrogen evaporator or centrifugal evaporator (e.g., Genevac)[1]

  • Reagents and Standards:

    • This compound analytical standard

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Ammonium iodide (NH₄I) and Ethanethiol (for catalyst mixture, optional)[1]

    • Pyridine (catalyst, optional)[7]

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Internal Standard (IS), e.g., Diazepam (does not undergo derivatization) or Testosterone-d3[1]

Experimental Protocols

This section details the full workflow, from sample preparation to final analysis.

G start Start: this compound Sample prep 1. Sample Preparation - Prepare standard solution in methanol. - Add Internal Standard. start->prep evap 2. Evaporation - Transfer aliquot to vial. - Evaporate to complete dryness under N₂ stream. prep->evap deriv 3. Derivatization - Reconstitute in derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol). - Vortex thoroughly. evap->deriv heat 4. Incubation - Option A: Heat at 60-75°C for 30-60 min. - Option B (MAD): Microwave at 700W for 1-3 min. deriv->heat gcms 5. GC-MS Analysis - Inject derivatized sample into GC-MS system. heat->gcms data 6. Data Processing - Integrate peak areas. - Quantify against calibration curve. gcms->data end End: Quantitative Results data->end

Figure 2: Workflow for Drostanolone derivatization and analysis.
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Create a working solution (e.g., 10 µg/mL) by diluting the stock solution with methanol.

  • For quantitative analysis, prepare a series of calibration standards from the working solution.

  • Add a fixed concentration of the internal standard to each standard and sample.

This method has been shown to produce high yields for Drostanolone derivatization.[1]

  • Evaporation: Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial. Evaporate the solvent to complete dryness using a gentle stream of nitrogen at approximately 40°C.[8] It is critical to remove all moisture, as it can interfere with the silylation reaction.[5]

  • Reconstitution: Add 50 µL of the derivatizing agent mixture (e.g., MSTFA/NH₄I/ethanethiol) to the dry residue.[1]

  • Incubation (Select one method):

    • Thermal Method: Tightly cap the vial and place it in a heating block or oven set to 60°C for 45-60 minutes.[1][8]

    • Microwave-Assisted Method (MAD): Tightly cap the vial and microwave at 700W for 1-3 minutes. This method significantly reduces derivatization time.[1]

  • Cooling: After incubation, allow the vial to cool to room temperature before proceeding with the GC-MS analysis.

The following are typical GC-MS parameters for the analysis of derivatized steroids. Optimization may be required based on the specific instrument.

  • GC System: Agilent 7890A or equivalent[1]

  • Injector: Splitless mode, 280°C[9]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 160°C, hold for 2 min

    • Ramp: 10°C/min to 300°C

    • Hold: 4 min at 300°C[10]

  • MS System: Agilent 5977B MSD or equivalent[1]

  • Ion Source: Electron Impact (EI), 70 eV

  • MS Source Temp: 230°C

  • MS Quad Temp: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or Full Scan (e.g., m/z 50-600) for qualitative analysis.

Data and Results

Derivatization significantly improves the analytical response for Drostanolone. A comparative study of different derivatization agents and conditions demonstrated that the choice of reagent and method has a substantial impact on the resulting peak area ratios.

Table 1: Comparison of Derivatization Methods for Drostanolone This table summarizes the relative performance of different silylation methods based on published data.[1] The Average Peak Area Ratio (APAR) is relative to an internal standard. Higher values indicate a more efficient derivatization and response.

Derivatization ReagentIncubation MethodIncubation TimeTemperature/PowerRelative APAR (Efficiency)
MSTFAThermal Heating60 min60°CGood
BSTFA + 1% TMCSThermal Heating60 min60°CModerate
MSTFA/NH₄I/ethanethiol Thermal Heating 15 min 37°C Excellent (Optimal Thermal)
MSTFAMicrowave (MAD)3 min700WGood
BSTFA + 1% TMCSMicrowave (MAD)3 min700WLow
MSTFA/NH₄I/ethanethiol Microwave (MAD) 1 min 700W Excellent (Optimal MAD)

Data adapted from a comparative study on anabolic-androgenic steroids.[1] "Excellent" denotes the highest reported average peak area ratios.

The results clearly indicate that the MSTFA/NH₄I/ethanethiol mixture provides the highest derivatization yield for Drostanolone, for both thermal and microwave-assisted methods.[1] The MAD method offers a significant advantage by reducing the reaction time from minutes to seconds without compromising efficiency.[1][4]

Conclusion

The derivatization of this compound is an essential step for reliable and sensitive analysis by GC-MS. The presented silylation protocol, particularly using the MSTFA/NH₄I/ethanethiol reagent mixture, provides excellent derivatization efficiency. The option of using microwave-assisted derivatization can drastically reduce sample preparation time, increasing throughput in research and quality control environments. This application note provides a robust and validated starting point for researchers developing methods for the analysis of Drostanolone and other related anabolic steroids.

References

Application Notes and Protocols for In Vivo Rodent Studies of Drostanolone Enanthate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting in vivo experiments in rodents to investigate the physiological and cellular effects of Drostanolone (B1670957) enanthate. The protocols outlined below are intended to serve as a guide and should be adapted based on specific research questions and institutional animal care and use committee (IACUC) guidelines.

Introduction to Drostanolone Enanthate

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] It is characterized by the addition of a methyl group at the carbon 2 position, which enhances its anabolic properties and prevents metabolic breakdown.[1][2] The enanthate ester attached to the drostanolone molecule extends its half-life, allowing for a less frequent administration schedule compared to its propionate (B1217596) counterpart.[1] A key feature of Drostanolone is its inability to be aromatized into estrogen, thus eliminating estrogen-related side effects such as gynecomastia and significant water retention.[1]

The primary mechanism of action for this compound is its binding to and activation of the androgen receptor (AR).[3] This interaction leads to a cascade of cellular events, primarily an increase in protein synthesis and nitrogen retention in muscle tissue, which are crucial for muscle growth.[1]

Experimental Design Considerations

A well-structured experimental design is critical for obtaining reliable and reproducible data. The following are key considerations for studying the effects of this compound in rodents.

Animal Model Selection

The most commonly used rodent models for studying AAS are rats and mice. The choice between them depends on the specific research objectives. Wistar or Sprague-Dawley rats are often used for general physiological and toxicological studies, while various mouse strains (e.g., C57BL/6) are suitable for studies involving genetic modifications.

Dosing and Administration

While specific preclinical data on this compound dosage in rodents is limited, a starting point can be extrapolated from studies on other AAS like nandrolone (B1676933) decanoate (B1226879) and testosterone (B1683101). A suggested dose range for exploratory studies in rats could be between 1 and 10 mg/kg body weight, administered weekly via intramuscular or subcutaneous injection. For mice, a dose range of 0.075 to 7.5 mg/kg could be considered.[4] It is highly recommended to conduct a preliminary dose-response study to determine the optimal dose for the desired effects and to assess for any potential toxicity. The vehicle for injection is typically sterile sesame oil.

Control Groups

To ensure the validity of the experimental results, the inclusion of appropriate control groups is essential. A typical experimental setup would include:

  • Vehicle Control Group: Receives only the vehicle (e.g., sesame oil) to control for the effects of the injection itself.

  • Sham Group: May undergo a sham procedure if surgical manipulations (e.g., castration) are part of the experimental design.

  • Positive Control Group (Optional): Administration of a well-characterized AAS like testosterone enanthate can be included for comparative purposes.

Experimental Duration

The duration of the study will depend on the specific endpoints being investigated. Short-term studies (e.g., 2-4 weeks) may be sufficient to observe initial changes in muscle mass and hormone levels. Longer-term studies (e.g., 8-12 weeks or more) are necessary to investigate chronic effects, including potential adverse effects on various organ systems.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vivo effects of this compound.

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo bioassay used to identify substances with androgenic or anti-androgenic properties.[5][6][7][8]

Protocol:

  • Animal Preparation: Use castrated prepubertal male rats (approximately 42 days old).[7] Allow for a post-castration recovery period of at least 7 days.

  • Dosing: Administer this compound at various doses (and the vehicle control) daily for 10 consecutive days via subcutaneous or intramuscular injection.[6]

  • Necropsy: Approximately 24 hours after the final dose, euthanize the animals.

  • Tissue Collection: Carefully dissect and weigh the following androgen-dependent tissues:

    • Ventral prostate

    • Seminal vesicles (including coagulating glands and their fluids)

    • Levator ani-bulbocavernosus (LABC) muscle complex

    • Glans penis

    • Cowper's glands

  • Data Analysis: Compare the weights of the androgen-dependent tissues between the treated and control groups. A statistically significant increase in the weight of these tissues indicates androgenic activity.

Body Composition Analysis

Dual-energy X-ray absorptiometry (DXA) is a non-invasive technique for measuring bone mineral density, lean body mass, and fat mass in rodents.[9][10]

Protocol:

  • Animal Anesthesia: Anesthetize the rodent according to approved institutional protocols.

  • DXA Scan: Place the anesthetized animal on the DXA scanner bed in a prone position.

  • Image Acquisition and Analysis: Perform a whole-body scan. The software will analyze the differential attenuation of X-rays to quantify bone mineral content (BMC), fat mass, and lean mass.

  • Longitudinal Monitoring: DXA allows for repeated measurements on the same animal over the course of the study to track changes in body composition.

Hormone Level Measurement

Enzyme-linked immunosorbent assays (ELISAs) are a common and effective method for quantifying hormone levels in rodent serum or plasma.

Protocol:

  • Blood Collection: Collect blood samples from the rodents at specified time points (e.g., baseline and end of study) via appropriate methods (e.g., tail vein, cardiac puncture at termination).

  • Sample Processing: Process the blood to obtain serum or plasma and store at -80°C until analysis.

  • ELISA Procedure: Use commercially available ELISA kits specifically designed for rodent testosterone and luteinizing hormone (LH). Follow the manufacturer's instructions for the assay protocol, which typically involves incubation of the sample with specific antibodies and a colorimetric detection step.

  • Data Analysis: Calculate the hormone concentrations based on the standard curve provided with the kit.

Histological Analysis

Histological examination of key tissues can reveal cellular changes induced by this compound.

Protocol:

  • Tissue Collection and Fixation: At the end of the study, euthanize the animals and dissect the target tissues (e.g., skeletal muscle, testes, prostate, liver, heart). Fix the tissues in 10% neutral buffered formalin.

  • Tissue Processing and Sectioning: Dehydrate the fixed tissues, embed them in paraffin, and cut thin sections (e.g., 5 µm).

  • Staining: Stain the tissue sections with appropriate histological stains, such as Hematoxylin and Eosin (H&E), to visualize cellular morphology.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess for changes such as muscle fiber hypertrophy, and any pathological alterations in other organs.

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Body Composition Analysis (DXA)

Treatment GroupNBaseline Body Weight (g)Final Body Weight (g)Lean Mass (g)Fat Mass (g)Bone Mineral Content (g)
Vehicle Control10
Drostanolone (Low Dose)10
Drostanolone (High Dose)10

Table 2: Androgen-Dependent Tissue Weights (Hershberger Assay)

Treatment GroupNVentral Prostate (mg)Seminal Vesicles (mg)LABC Muscle (mg)Glans Penis (mg)Cowper's Glands (mg)
Vehicle Control10
Drostanolone (Low Dose)10
Drostanolone (High Dose)10

Table 3: Serum Hormone Levels (ELISA)

Treatment GroupNTestosterone (ng/mL)Luteinizing Hormone (ng/mL)
Vehicle Control10
Drostanolone (Low Dose)10
Drostanolone (High Dose)10

Visualization of Signaling Pathways and Workflows

Signaling Pathways

This compound, as a DHT derivative, primarily signals through the androgen receptor. This activation can influence other pathways, such as the Insulin-like Growth Factor-1 (IGF-1) pathway, which also plays a crucial role in muscle hypertrophy.

Androgen_Receptor_Signaling Drostanolone Drostanolone Enanthate AR_HSP AR-HSP Complex Drostanolone->AR_HSP Binds AR_Drostanolone AR-Drostanolone Complex Drostanolone->AR_Drostanolone CellMembrane Cell Membrane Cytoplasm Cytoplasm AR Androgen Receptor (AR) AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR->AR_Drostanolone Dimerization Dimerization AR_Drostanolone->Dimerization Translocation to Nucleus Nucleus Nucleus ARE Androgen Response Element (ARE) Dimerization->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Protein_Synthesis Increased Protein Synthesis Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy IGF1_Signaling Androgen_Signal Androgen Receptor Activation IGF1_Expression Increased Muscle IGF-1 Expression Androgen_Signal->IGF1_Expression IGF1R IGF-1 Receptor IGF1_Expression->IGF1R Activates PI3K PI3K IGF1R->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits FoxO FoxO Akt->FoxO Inhibits Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis GSK3b->Protein_Synthesis Inhibition of inhibitor Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Atrogenes Atrogenes (e.g., MuRF1, MAFbx) FoxO->Atrogenes Activates Protein_Degradation Protein Degradation Atrogenes->Protein_Degradation Protein_Degradation->Muscle_Hypertrophy Inhibits Experimental_Workflow Animal_Acclimation Animal Acclimation (1-2 weeks) Baseline_Measurements Baseline Measurements (Body Weight, DXA, Blood Sample) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Treatment_Period This compound Administration (e.g., 8 weeks) Randomization->Treatment_Period Interim_Measurements Interim Measurements (Weekly Body Weight) Treatment_Period->Interim_Measurements Final_Measurements Final Measurements (DXA, Blood Sample) Treatment_Period->Final_Measurements Euthanasia Euthanasia and Tissue Collection Final_Measurements->Euthanasia Data_Analysis Data Analysis (Statistics) Euthanasia->Data_Analysis Results Results and Interpretation Data_Analysis->Results

References

Application Notes and Protocols for Cell-Based Assays: Assessing the Anabolic Activity of Drostanolone Enanthate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drostanolone enanthate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] It is recognized for its anabolic properties, which contribute to muscle growth and strength enhancement, and its anti-estrogenic characteristics.[3][4] The primary mechanism of action for Drostanolone is its function as an agonist of the androgen receptor (AR).[5] Upon administration, the enanthate ester is cleaved, releasing the active hormone Drostanolone, which binds to ARs in target tissues like skeletal muscle.[1][2] This binding event initiates a cascade of intracellular signals that upregulate protein synthesis and promote a positive nitrogen balance, which are crucial for muscle hypertrophy.[2][3][6]

These application notes provide detailed protocols for three distinct cell-based assays designed to quantify the anabolic effects of Drostanolone in vitro. The assays focus on key events in the anabolic cascade: androgen receptor activation, transcriptional regulation of myogenic genes, and the direct measurement of protein synthesis. These protocols are intended for researchers, scientists, and professionals in drug development engaged in the characterization of androgenic compounds.

Androgen Receptor (AR) Signaling Pathway

Drostanolone exerts its anabolic effects by activating the androgen receptor signaling pathway. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[7][8] When Drostanolone enters the cell, it binds to the AR's ligand-binding domain, causing a conformational change that leads to the dissociation of HSPs.[7] The activated Drostanolone-AR complex then dimerizes and translocates to the nucleus.[9] Within the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes that mediate the anabolic response.[7][10]

AR_Signaling_Pathway Drostanolone-Mediated Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D Drostanolone AR_HSP AR-HSP Complex D->AR_HSP Binds AR_D Activated AR-Drostanolone Complex AR_HSP->AR_D HSP Dissociation AR_D_dimer AR-Drostanolone Dimer AR_D->AR_D_dimer Nuclear Translocation & Dimerization ARE ARE (DNA) AR_D_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Anabolism Anabolic Response (Protein Synthesis, etc.) Transcription->Anabolism

Drostanolone-Mediated AR Signaling Pathway

Application Note 1: Androgen Receptor (AR) Transcriptional Activation Assay

This assay quantifies the ability of Drostanolone to activate the human androgen receptor and induce gene transcription. It employs a stable cell line, such as the U2-OS human osteosarcoma line, co-transfected with an expression vector for the human AR and a reporter vector containing a luciferase gene under the control of AREs (e.g., AR-CALUX® bioassay).[11][12] The binding of an agonist like Drostanolone to the AR induces the expression of luciferase, and the resulting luminescence is proportional to the level of AR activation.

Experimental Protocol
  • Cell Culture and Seeding:

    • Culture AR-reporter cells (e.g., U2-OS AR-CALUX®) in phenol (B47542) red-free DMEM/F12 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to minimize background hormonal activity.

    • Seed 10,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound and a reference agonist (e.g., Dihydrotestosterone, DHT) in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 pM to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., 10 nM DHT).

    • Remove the seeding medium from the cells and add 100 µL of the diluted compounds to the respective wells.

  • Incubation:

    • Incubate the plate for 22-24 hours at 37°C, 5% CO₂.[13]

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and luciferase detection reagent to room temperature.

    • Remove the medium and add 50 µL of lysis buffer to each well. Incubate for 15 minutes on a plate shaker.

    • Add 50 µL of luciferase substrate to each well.

    • Immediately measure luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data by subtracting the average luminescence of the vehicle control wells.

    • Plot the normalized luminescence values against the log of the compound concentration.

    • Use a non-linear regression (four-parameter logistic) model to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Workflow and Data Presentation

AR_Activation_Workflow Workflow for AR Transcriptional Activation Assay A 1. Seed AR-Reporter Cells (10,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat with Drostanolone (Serial Dilutions) B->C D 4. Incubate for 24 hours C->D E 5. Lyse Cells D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Analyze Data (EC50) G->H

AR Transcriptional Activation Assay Workflow

Table 1: Representative Data for AR Transcriptional Activation

Compound EC₅₀ (nM) Max Response (% of DHT)
DHT (Reference) 0.1 100%
Drostanolone 0.3 95%

| Vehicle (DMSO) | N/A | <1% |

Application Note 2: Gene Expression Analysis of Anabolic Markers

This assay measures changes in the expression of key genes involved in muscle growth and atrophy in response to Drostanolone. Myoblast cell lines, such as mouse C2C12 or primary human skeletal muscle cells (SkMC), are treated with the compound, followed by RNA extraction and quantitative real-time PCR (qPCR) to assess the transcript levels of specific anabolic and catabolic markers.[14] Anabolic markers often include Insulin-like Growth Factor 1 (IGF-1) and myogenic regulatory factors like MyoD1, while catabolic markers include ubiquitin ligases such as F-box only protein 32 (FBXO32, also known as Atrogin-1).[14][15]

Experimental Protocol
  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS (Growth Medium).

    • Seed 200,000 cells per well in a 6-well plate.

    • Once cells reach 80-90% confluency, switch to DMEM with 2% horse serum (Differentiation Medium) to induce differentiation into myotubes for 48-72 hours.

  • Compound Treatment:

    • Treat the differentiated myotubes with a physiologically relevant concentration of Drostanolone (e.g., 10 nM) and a vehicle control (DMSO) for 12 or 24 hours.[14]

  • RNA Extraction and cDNA Synthesis:

    • Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA using a column-based kit or phenol-chloroform extraction. Quantify RNA and assess its purity (A260/A280 ratio).

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (IGF-1, MyoD1, FBXO32) and a housekeeping gene (GAPDH or ACTB), and a SYBR Green master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle-treated control group.

Workflow and Data Presentation

qPCR_Workflow Workflow for Gene Expression Analysis via qPCR A 1. Culture & Differentiate C2C12 Myoblasts B 2. Treat with Drostanolone (e.g., 10 nM for 24h) A->B C 3. Total RNA Extraction B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. Set up qPCR Reaction D->E F 6. Run Real-Time PCR E->F G 7. Analyze Data (ΔΔCt) F->G

Gene Expression Analysis Workflow

Table 2: Representative Data for Relative Gene Expression in Myotubes

Gene Target Function Fold Change (vs. Vehicle)
IGF-1 Anabolic Growth Factor 2.5 ▲
MyoD1 Myogenic Differentiation 1.8 ▲

| FBXO32 (Atrogin-1) | Muscle Atrophy | 0.4 ▼ |

Application Note 3: Protein Synthesis Assay

This assay directly measures the rate of new protein synthesis, a hallmark of anabolism. The protocol utilizes a modern, non-radioactive method involving the incorporation of an amino acid analog, O-propargyl-puromycin (OP-Puro), into newly synthesized polypeptide chains.[16] OP-Puro contains an alkyne group that can be detected via a click chemistry reaction with a fluorescently-labeled azide (B81097), allowing for quantification by flow cytometry or fluorescence microscopy.[16][17]

Experimental Protocol
  • Cell Culture and Treatment:

    • Culture C2C12 myoblasts or other suitable muscle cell lines in a 12-well plate.

    • Treat cells with Drostanolone (e.g., 10 nM) and a vehicle control for 24-48 hours to allow for changes in protein synthesis machinery.

  • OP-Puro Labeling:

    • Add OP-Puro to the culture medium at a final concentration of 20-50 µM.

    • Incubate for 1-2 hours at 37°C. This is the labeling period for nascent proteins.

  • Cell Fixation and Permeabilization:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Click Chemistry Reaction:

    • Prepare the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) according to the manufacturer's instructions.

    • Resuspend the permeabilized cells in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells twice with PBS.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

    • Analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity (MFI) is directly proportional to the rate of protein synthesis.

Workflow and Data Presentation

Protein_Synthesis_Workflow Workflow for Protein Synthesis Assay (OP-Puro Method) A 1. Culture & Treat Cells with Drostanolone B 2. Add OP-Puro (Labeling for 1-2h) A->B C 3. Harvest, Fix, and Permeabilize Cells B->C D 4. Perform Click-iT Reaction with Fluorescent Azide C->D E 5. Wash Cells D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Mean Fluorescence Intensity (MFI) F->G

Protein Synthesis Assay Workflow

Table 3: Representative Data for Protein Synthesis Rate

Treatment Group Mean Fluorescence Intensity (MFI) % Increase in Protein Synthesis
Vehicle (DMSO) 5,200 -

| Drostanolone (10 nM) | 8,840 | 70% |

References

Troubleshooting & Optimization

Overcoming ion suppression in LC-MS/MS analysis of Drostanolone enanthate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Drostanolone enanthate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges, with a specific focus on ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[2] This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][3] For this compound, which is often analyzed in complex biological matrices like plasma, serum, or urine, endogenous substances such as phospholipids, salts, and proteins can co-elute and suppress its ionization, negatively impacting the accuracy, precision, and sensitivity of the quantitative results.[2][4][5]

Q2: What are the common signs that my this compound signal is being suppressed?

A2: Common indicators that matrix effects may be impacting your assay include:

  • Poor reproducibility of results, especially in quality control (QC) samples.[1][6]

  • Inaccurate quantification and high variability in concentration measurements.[1]

  • Non-linear calibration curves.[1]

  • A significant decrease in the assay's sensitivity and a poor signal-to-noise ratio.[1][4]

  • Inconsistent peak areas for the same concentration across different batches of a biological matrix.[6]

  • Unexpected shifts in retention time, which could be caused by matrix components affecting the column chemistry.[4]

Q3: How can I definitively identify and quantify ion suppression in my analysis?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This experiment helps identify the specific retention times where ion suppression or enhancement occurs.[6][7] A solution of this compound is continuously infused into the mass spectrometer, downstream of the analytical column.[8] A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the steady baseline signal of this compound indicates a region of ion suppression or enhancement, respectively.[6][9] If this region overlaps with the retention time of this compound in your standard analysis, your analyte is likely affected by matrix effects.

  • Quantitative Matrix Effect Assessment: This method quantifies the extent of ion suppression or enhancement. It involves comparing the peak response of an analyte in a neat solvent to its response in an extracted blank matrix that has been spiked post-extraction.[6][10] The Matrix Factor (MF) is calculated, where a value less than 1 indicates suppression and a value greater than 1 indicates enhancement.[2]

The formula for calculating the Matrix Effect (%ME) is:

%ME = ( (Peak Response in Matrix) / (Peak Response in Solvent) ) * 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[10]

Q4: What is the most effective way to compensate for ion suppression?

A4: The most widely recognized and effective technique to compensate for ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS).[11][12] A SIL-IS, such as Drostanolone-d3 enanthate, is chemically and physically almost identical to the analyte.[] It will therefore co-elute and experience the same degree of ion suppression or enhancement as the target analyte.[8] By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise quantification.[8][12]

Q5: Can changing my ionization source help reduce matrix effects?

A5: Yes, in some cases. Electrospray ionization (ESI) is highly susceptible to ion suppression. Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression from co-eluting matrix components.[14][15][16] For relatively non-polar compounds like anabolic steroids, APCI can be a suitable alternative and may provide a more robust signal in complex matrices.[15]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving ion suppression issues during the LC-MS/MS analysis of this compound.

Problem: Low signal intensity, poor reproducibility, or high variability in results.

This is often the first indication of significant matrix effects.[1][6] Follow this workflow to troubleshoot the issue.

G cluster_0 cluster_1 Solutions for Ion Suppression start Low Signal / Poor Reproducibility for this compound assess_me Assess Matrix Effect (Post-Column Infusion or Quantitative Assessment) start->assess_me me_present Ion Suppression Confirmed? assess_me->me_present no_me No Significant Ion Suppression me_present->no_me No opt_sample_prep Optimize Sample Preparation (Use SPE or LLE) me_present->opt_sample_prep Yes troubleshoot_other Troubleshoot Other LC-MS/MS Parameters (e.g., Source Conditions, Collision Energy, Sample Prep) no_me->troubleshoot_other opt_chrom Optimize Chromatography (Improve Separation) opt_sample_prep->opt_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) opt_chrom->use_sil_is dilute_sample Dilute Sample use_sil_is->dilute_sample

Caption: Troubleshooting workflow for ion suppression.

Step-by-Step Guide:

  • Assess for Matrix Effects: First, confirm that ion suppression is the root cause. Perform a post-column infusion experiment to see if the elution time of this compound aligns with a suppression zone.[7] Alternatively, perform a quantitative assessment by comparing spiked samples in matrix versus a neat solvent.

  • Optimize Sample Preparation: If ion suppression is confirmed, the most effective solution is to remove the interfering matrix components before analysis.[3][5]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like plasma or urine. It can selectively isolate this compound while washing away salts, phospholipids, and other interferences.[17][18]

    • Liquid-Liquid Extraction (LLE): LLE is another powerful cleanup technique that partitions the analyte into an immiscible organic solvent, leaving many polar matrix components behind in the aqueous phase.[17][19]

  • Optimize Chromatography: Adjust your chromatographic method to separate this compound from the region of ion suppression identified in the post-column infusion experiment.[3][6]

    • Modify the gradient profile.

    • Change the mobile phase composition or pH.[14]

    • Consider a different column chemistry (e.g., PFP instead of C18) that may offer different selectivity for both the analyte and matrix components.[19]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If you cannot completely eliminate the matrix effect, a SIL-IS is the best way to compensate for it.[11][12][20] The SIL-IS will co-elute and be suppressed to the same extent as the analyte, allowing for a reliable ratio-based quantification.

  • Dilute the Sample: As a simpler, though less ideal, approach, diluting the sample can reduce the concentration of interfering matrix components.[10][17] However, this will also reduce the concentration of this compound, which may compromise the limit of quantification (LOQ).[10]

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the calculation of the Matrix Factor (MF) to determine the extent of ion suppression.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound at a known concentration (e.g., 10 ng/mL) into the initial mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established sample preparation protocol. In the final step, spike the extracted matrix with this compound at the same concentration as Set A.[6]

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak area for this compound.

  • Calculation:

    • Let Area(Solvent) be the average peak area from Set A.

    • Let Area(Matrix) be the average peak area from Set B.

    • Matrix Factor (MF) = Area(Matrix) / Area(Solvent)

    • An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This is a general protocol for extracting this compound from human plasma, aimed at minimizing matrix components.

  • Sample Pre-treatment: To 500 µL of plasma, add an appropriate volume of a SIL-IS (e.g., Drostanolone-d3 enanthate). Vortex briefly.

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences like salts.

  • Elution: Elute this compound and the SIL-IS from the cartridge with 1 mL of methanol or acetonitrile.[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[8]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for mitigating ion suppression.[5] The table below summarizes the effectiveness of common techniques.

Technique Effectiveness in Removing Interferences Analyte Recovery Throughput Notes
Dilute-and-Shoot LowHighHighProne to significant ion suppression; only suitable for simple matrices or when analyte concentration is very high.[10]
Protein Precipitation (PPT) ModerateVariableHighRemoves proteins but not salts or phospholipids, which are major sources of ion suppression.[16][18]
Liquid-Liquid Extraction (LLE) HighGood-ExcellentModerateHighly effective at removing polar interferences like salts and phospholipids.[17][19]
Solid-Phase Extraction (SPE) ExcellentExcellentModerate-HighConsidered the gold standard for sample cleanup, offering high selectivity and removal of a broad range of interferences.[3][17]

Visualizations

Mechanism of Ion Suppression in ESI

The following diagram illustrates how co-eluting matrix components interfere with the ionization of this compound in the electrospray ionization (ESI) source.

Caption: Competition for charge at the droplet surface.

In the ESI process, analytes and matrix components in a charged droplet move to the surface as the solvent evaporates. Compounds with higher surface activity and concentration (often matrix components) monopolize the surface, becoming preferentially ionized and entering the gas phase. This competition limits the number of this compound molecules that can be ionized, resulting in a suppressed signal.[11]

References

Troubleshooting peak tailing in HPLC analysis of Drostanolone enanthate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Drostanolone enanthate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" extending from the peak maximum towards the end of the chromatogram. It is quantitatively identified by the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered tailing.[1]

Calculation of USP Tailing Factor (Tf):

  • Tf = W₀.₀₅ / (2f)

    • W₀.₀₅: Peak width at 5% of the peak height.

    • f: Distance from the peak front to the peak maximum at 5% of the peak height.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, a large, non-polar steroid ester, in reversed-phase HPLC can be caused by several factors. The most common causes are secondary chemical interactions with the stationary phase, issues with the mobile phase, or problems with the HPLC system itself.[2][3]

  • Chemical Interactions: this compound, while largely hydrophobic, can still interact with active sites on the silica-based column packing, such as residual silanol (B1196071) groups.[2][3][4] These secondary interactions can lead to peak tailing.

  • Mobile Phase Issues: An inappropriate mobile phase pH or insufficient buffer concentration can lead to inconsistent ionization of residual silanols, promoting tailing.[1][5][6]

  • System & Column Issues: Problems like column contamination, column voids (bed deformation), or extra-column dead volume can cause all peaks in the chromatogram to tail.[5][6][7][8]

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume can also lead to distorted peak shapes.[6][8]

Q3: Does the chemical nature of this compound make it prone to tailing?

A3: this compound is a large, hydrophobic molecule (XLogP3 ≈ 7.3) with a molecular weight of 416.6 g/mol .[9] While its primary retention mechanism is hydrophobic interaction, the ketone and ester functional groups could potentially engage in secondary polar interactions with active sites on the stationary phase, like free silanol groups, which is a primary cause of peak tailing for many compounds.[2][4]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Tailing

This guide helps you systematically determine if the tailing is a chemical, system-wide, or sample-related issue.

Experimental Protocol:

  • System Blank Injection: Inject your mobile phase as a sample to ensure the baseline is clean and free of ghost peaks.

  • Standard Injection: Inject a well-characterized neutral compound standard (e.g., Toluene or Naphthalene) under the same conditions.

  • Analyze the Results:

    • If only the this compound peak tails: The issue is likely chemical in nature (secondary interactions). Proceed to Guide 2 .

    • If both the neutral compound and this compound peaks tail: The issue is likely mechanical or system-wide (e.g., column void, dead volume). Proceed to Guide 3 .[7]

    • If the peak shape improves upon sample dilution: The issue is likely sample overload. Proceed to Guide 4 .

Troubleshooting Workflow Diagram

G start Peak Tailing Observed check_neutral Inject Neutral Compound (e.g., Toluene) start->check_neutral only_analyte Only Drostanolone Tails check_neutral->only_analyte Analyze Peak Shape all_peaks All Peaks Tail only_analyte->all_peaks No chemical_issue Chemical Issue: Secondary Interactions only_analyte->chemical_issue Yes system_issue System/Mechanical Issue all_peaks->system_issue Yes guide2 Proceed to Guide 2: Optimizing Mobile Phase & Column Chemistry chemical_issue->guide2 guide3 Proceed to Guide 3: Addressing System Issues system_issue->guide3

Caption: Initial diagnosis of peak tailing causes.

Guide 2: Mitigating Chemical Interactions

If only the this compound peak is tailing, the following steps can help mitigate secondary chemical interactions.

Option A: Modify the Mobile Phase

  • Protocol 2.1: Adjust Mobile Phase pH:

    • Prepare mobile phases with a low pH by adding an acidic modifier. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous and organic phases.[6]

    • Lowering the pH to ~2.5-3.0 suppresses the ionization of residual silanol groups on the silica (B1680970) packing, minimizing secondary interactions.[4][5]

    • Equilibrate the column with at least 20 column volumes of the new mobile phase before injection.

    • Caution: Ensure your column is stable at low pH to prevent stationary phase degradation.[6]

  • Protocol 2.2: Increase Buffer Concentration:

    • If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM phosphate (B84403) or acetate (B1210297) buffer) can help mask silanol interactions.[1][6]

    • Ensure the buffer is soluble in the highest organic percentage of your gradient to prevent precipitation.[6]

Option B: Change Column Chemistry

  • Protocol 2.3: Use a High-Purity, End-Capped Column:

    • Modern, high-purity silica columns that are fully end-capped have fewer accessible silanol groups, significantly reducing tailing for sensitive compounds.[2][4][5]

    • If your current column is old or a less inert Type A silica column, switch to a newer generation Type B silica or hybrid-silica column.[2]

Data Presentation: Effect of Mobile Phase Modifier on Peak Tailing

ParameterMethod A (No Modifier)Method B (0.1% Formic Acid)Method C (0.1% TFA)
Mobile Phase Acetonitrile:WaterAcetonitrile:Water with 0.1% Formic AcidAcetonitrile:Water with 0.1% TFA
Tailing Factor (Tf) 1.951.351.10
Resolution (Rs) 1.82.22.5
Observations Significant tailingReduced tailingSymmetrical peak
Guide 3: Addressing System and Hardware Issues

If all peaks are tailing, investigate the following mechanical sources.

  • Protocol 3.1: Check for Dead Volume:

    • Inspect all fittings and tubing between the injector and the detector.[8]

    • Ensure tubing is cut cleanly and sits (B43327) flush within the fitting (bottomed-out).

    • Use tubing with the smallest possible internal diameter suitable for your system to minimize extra-column volume.[3]

  • Protocol 3.2: Inspect and Clean/Replace Column Frits:

    • A partially blocked inlet frit can cause peak distortion.[4]

    • Reverse-flush the column according to the manufacturer's instructions. If pressure remains high and peak shape does not improve, the frit may need replacement.

    • Using a guard column can protect the analytical column from particulate contamination.[10]

  • Protocol 3.3: Check for Column Voids:

    • A void at the head of the column can cause peak tailing and broadening.[5][6] This can result from pressure shocks or operating at a high pH.

    • Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced.[1]

Logical Relationship of System Issues

G all_tail All Peaks Tailing check_fittings Inspect Fittings & Tubing all_tail->check_fittings check_pressure Check Backpressure all_tail->check_pressure check_column Inspect Column Inlet all_tail->check_column fix_fittings Correct Fittings (Fix Dead Volume) check_fittings->fix_fittings Improper connection flush_column Reverse Flush Column Replace Frit/Guard Column check_pressure->flush_column High pressure replace_column Replace Column (Void Present) check_column->replace_column Visible void

References

Technical Support Center: Optimizing MS/MS for Drostanolone Enanthate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mass Spectrometry (MS/MS) parameters for the sensitive and reliable detection of Drostanolone (B1670957) enanthate.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for Drostanolone enanthate in positive ionization mode?

A1: this compound has a molecular weight of 416.6 g/mol .[1] In positive ionization mode, the most common adducts are proton ([M+H]⁺), sodium ([M+Na]⁺), and ammonium (B1175870) ([M+NH₄]⁺). Therefore, you should look for the following precursor ions:

  • [M+H]⁺ : m/z 417.6

  • [M+Na]⁺ : m/z 439.6

  • [M+NH₄]⁺ : m/z 434.6

The protonated molecule ([M+H]⁺) is often the most abundant precursor ion in electrospray ionization (ESI).

Q2: What are the most common product ions for this compound in MS/MS analysis?

A2: The fragmentation of this compound will primarily involve the loss of the enanthate ester group and fragmentation of the steroid core. Based on the fragmentation patterns of similar anabolic androgenic steroids, the following product ions are expected:[2][3][4]

  • Loss of the enanthate group: This would result in the Drostanolone core molecule with a mass of approximately m/z 287.2.

  • Characteristic steroid ring fragments: Common fragments from the steroid backbone are often observed in the lower mass range, such as m/z 109 and 97.

Q3: Which ionization technique, ESI or APCI, is more suitable for this compound analysis?

A3: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of steroids. ESI is generally preferred for its soft ionization, which often results in a more abundant precursor ion and less in-source fragmentation. However, for less polar compounds, APCI can sometimes provide better sensitivity. The choice of ionization technique should be optimized during method development.

Q4: How can I improve the sensitivity of my this compound assay?

A4: To enhance sensitivity, consider the following:

  • Optimize MS/MS parameters: Systematically optimize the cone voltage and collision energy for your specific instrument to maximize the signal intensity of your target MRM transitions.

  • Sample preparation: Employ a robust sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove matrix interferences.[5]

  • Chromatography: Optimize your LC method to achieve good peak shape and separation from other matrix components.

  • Mobile phase additives: The addition of a small amount of an additive like formic acid or ammonium acetate (B1210297) to the mobile phase can improve ionization efficiency.

Q5: What are common sources of matrix effects in the analysis of this compound from biological samples?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. For this compound analysis in matrices like urine or plasma, common sources of interference include:[5]

  • Phospholipids and other lipids

  • Salts

  • Endogenous steroids and their metabolites

  • Proteins

Effective sample preparation is crucial to minimize these effects.

Troubleshooting Guides

Problem: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect Precursor Ion Selection Verify the m/z of the precursor ion. For this compound, the [M+H]⁺ ion should be at approximately m/z 417.6.
Suboptimal Ionization Source Parameters Optimize the capillary voltage, source temperature, and gas flows for your specific instrument.
Inefficient Fragmentation Optimize the collision energy to ensure efficient fragmentation of the precursor ion and production of the desired product ions.
Sample Degradation Ensure proper storage and handling of samples and standards to prevent degradation of the enanthate ester.
Matrix Suppression Improve sample cleanup to remove interfering matrix components. Consider using a matrix-matched calibration curve or a stable isotope-labeled internal standard.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent or replace the guard column.
Inappropriate Injection Solvent Ensure the injection solvent is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the initial mobile phase.
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with the Stationary Phase Adjust the mobile phase pH or try a different column chemistry.
Problem: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Use high-purity solvents and additives. Flush the LC system thoroughly.
Carryover from Previous Injections Implement a robust needle wash protocol and inject blanks between samples.
Matrix Interferences Enhance the selectivity of your sample preparation method.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters

This protocol outlines the steps for optimizing the cone voltage and collision energy for this compound using infusion analysis.

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to acquire in positive ionization mode and perform a full scan to identify the precursor ion (expected at m/z 417.6 for [M+H]⁺).

  • Select the precursor ion and perform a product ion scan to identify the major fragment ions.

  • Optimize the cone voltage: While monitoring the intensity of the precursor ion, ramp the cone voltage over a suitable range (e.g., 10-60 V) to find the voltage that produces the maximum signal intensity.

  • Optimize the collision energy: For each of the major product ions, ramp the collision energy (e.g., 5-50 eV) while monitoring their intensities to determine the optimal energy for each transition.

  • Select the most abundant and specific transitions for your MRM method.

Protocol 2: Sample Preparation from Urine using Liquid-Liquid Extraction (LLE)

This protocol provides a general procedure for extracting this compound from a urine matrix.

  • To 1 mL of urine , add an appropriate internal standard.

  • Add 5 mL of a non-polar organic solvent , such as methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Quantitative Data Summary

The following tables provide a starting point for the MS/MS parameters for this compound. These values should be optimized on your specific instrument.

Table 1: Predicted MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment
417.6287.2[Drostanolone core]⁺
417.6109.1Steroid ring fragment
417.697.1Steroid ring fragment

Table 2: Typical Starting LC-MS/MS Parameters for Steroid Analysis

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 400 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the analysis of this compound in urine.

fragmentation_pathway precursor This compound [M+H]⁺ m/z 417.6 loss_enanthate Loss of Enanthoic Acid (- C₇H₁₄O₂) precursor->loss_enanthate product1 Drostanolone Core m/z 287.2 loss_enanthate->product1 fragmentation Further Fragmentation product1->fragmentation product2 Steroid Ring Fragments (e.g., m/z 109.1, 97.1) fragmentation->product2

Caption: Proposed fragmentation pathway of this compound.

References

Technical Support Center: Improving Drostanolone Enanthate Recovery During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the recovery of Drostanolone (B1670957) enanthate during sample extraction. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the recovery of Drostanolone enanthate?

A1: The recovery of this compound, a long-chain ester of drostanolone, is primarily influenced by its lipophilic nature. Key factors include the choice of extraction technique (Liquid-Liquid Extraction vs. Solid-Phase Extraction), the selection of appropriate solvents, the pH of the sample matrix, and the potential for the compound to bind to proteins and other matrix components. Careful optimization of these parameters is crucial for achieving high and reproducible recovery.

Q2: Which extraction technique is generally preferred for this compound, LLE or SPE?

A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effectively used for this compound. LLE is a classic technique that is versatile but can be labor-intensive and prone to emulsion formation. SPE is often more amenable to automation, provides cleaner extracts, and can offer higher reproducibility. The choice between LLE and SPE will depend on the specific requirements of the assay, available equipment, and the nature of the sample matrix. For complex matrices like plasma or serum, SPE might offer advantages in terms of sample cleanup.

Q3: How does the enanthate ester affect the extraction of drostanolone?

A3: The enanthate ester significantly increases the lipophilicity of the drostanolone molecule. This means that it will have a higher affinity for nonpolar organic solvents in LLE and will be more strongly retained on nonpolar SPE sorbents (like C18 or C8). The elution from an SPE cartridge will, therefore, require a stronger, more nonpolar solvent compared to its parent compound, drostanolone.

Q4: Can I use the same extraction method for this compound as for testosterone (B1683101) enanthate?

A4: Yes, it is highly likely that an extraction method optimized for testosterone enanthate can be successfully applied to this compound with minor or no modifications. Both are long-chain fatty acid esters of anabolic steroids and share similar physicochemical properties, particularly their high lipophilicity. Therefore, protocols for testosterone enanthate serve as an excellent starting point for developing a method for this compound.

Data Presentation: Comparative Recovery of Anabolic Steroids

Analyte(s)Extraction MethodMatrixReported Recovery (%)
18 Anabolic SteroidsAutomated SPEUrine77 - 95[1]
Testosterone and other steroid hormonesSupported Liquid Extraction (SLE)Human Plasma> 90[2]
Testosterone and its estersAcetonitrile-infusorial earth columnPharmaceutical Formulations99.1 - 100.3[3]
12 Anabolic Androgenic SteroidsSolid-Phase ExtractionLivestock and Poultry Meat68.0 - 109.8[4]
14 Testosterone esters and 2 Nandrolone estersLLE after protein precipitationHuman Serum> 70[5]
TestosteroneSolid-Phase Extraction (SPE) followed by HPLCUrine82[6]
Five key steroid hormonesSolid-Phase Extraction (SPE)H295R incubation medium98.2 - 109.4[7]

Troubleshooting Guides

Low Recovery of this compound

Problem: You are experiencing consistently low recovery of this compound in your extracted samples.

Potential Cause Troubleshooting Steps
Incomplete Extraction (LLE) - Increase mixing efficiency: Vortex for a longer duration (e.g., 2-5 minutes) to ensure thorough partitioning into the organic phase. - Optimize solvent-to-sample ratio: A higher ratio of organic solvent to aqueous sample (e.g., 5:1 or greater) can improve extraction efficiency. - Perform multiple extractions: A second or even third extraction of the aqueous phase with fresh solvent can significantly increase recovery.
Analyte Breakthrough (SPE) - Check sample loading conditions: The sample solvent may be too strong, preventing retention. Dilute the sample with a weaker solvent (e.g., water or buffer) before loading. - Reduce flow rate: A slower flow rate during sample loading allows for better interaction between the analyte and the sorbent. - Select a more retentive sorbent: If breakthrough persists, consider a sorbent with a higher carbon load or a different chemistry.
Incomplete Elution (SPE) - Increase elution solvent strength: this compound is very nonpolar. Ensure your elution solvent is strong enough (e.g., a high percentage of methanol, acetonitrile (B52724), or methyl tert-butyl ether). - Increase elution volume: Use a larger volume of elution solvent or perform a second elution to ensure complete desorption from the sorbent. - Allow for soak time: Let the elution solvent sit in the sorbent bed for a few minutes before final elution to improve desorption.
Suboptimal pH - Adjust sample pH: Although this compound is a neutral compound, adjusting the pH of the sample can help to suppress the ionization of interfering matrix components, which may improve extraction efficiency. For reversed-phase SPE, a neutral or slightly acidic pH is generally recommended.
Strong Protein Binding - Protein precipitation: For plasma or serum samples, precede the extraction with a protein precipitation step (e.g., with acetonitrile or methanol) to release the protein-bound this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is adapted from methods used for the extraction of testosterone esters from serum.[5]

Materials:

  • Plasma or serum sample

  • Internal standard (e.g., a deuterated analog of this compound)

  • Acetonitrile (ACN)

  • Methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of plasma or serum into a glass test tube.

  • Add the internal standard solution.

  • Add 1 mL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant to a clean glass test tube.

  • Add 5 mL of MTBE.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 6-9) with another 5 mL of MTBE and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase).

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol is a general procedure for anabolic steroids and can be optimized for this compound.[1][8]

Materials:

  • Urine sample

  • Internal standard

  • C18 or similar reversed-phase SPE cartridge (e.g., 500 mg, 3 mL)

  • Methanol (MeOH)

  • Deionized water

  • Wash solvent (e.g., 20% MeOH in water)

  • Elution solvent (e.g., 100% MeOH or Acetonitrile)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Pipette 2 mL of urine into a glass test tube.

  • Add the internal standard.

  • Condition the SPE cartridge: Pass 3 mL of MeOH through the cartridge, followed by 3 mL of deionized water. Do not let the sorbent go dry.

  • Load the sample: Apply the urine sample to the conditioned cartridge at a slow and steady flow rate (approx. 1 mL/min).

  • Wash the cartridge: Pass 3 mL of the wash solvent (e.g., 20% MeOH in water) through the cartridge to remove polar interferences.

  • Dry the cartridge: Apply vacuum for 5-10 minutes to thoroughly dry the sorbent.

  • Elute the analyte: Elute the this compound with 3 mL of the elution solvent into a clean collection tube.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in a suitable solvent.

Visualizations

Experimental Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Final Steps Sample 1. Plasma/Serum Sample Add_IS 2. Add Internal Standard Sample->Add_IS Protein_Precip 3. Protein Precipitation (ACN) Add_IS->Protein_Precip Centrifuge1 4. Centrifuge Protein_Precip->Centrifuge1 Supernatant 5. Collect Supernatant Centrifuge1->Supernatant Add_Solvent 6. Add MTBE Supernatant->Add_Solvent Vortex 7. Vortex Add_Solvent->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 Collect_Organic 9. Collect Organic Layer Centrifuge2->Collect_Organic Repeat_Extraction 10. Repeat Extraction Collect_Organic->Repeat_Extraction Evaporate 11. Evaporate to Dryness Repeat_Extraction->Evaporate Reconstitute 12. Reconstitute Evaporate->Reconstitute Analysis 13. LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical Liquid-Liquid Extraction (LLE) workflow for this compound from plasma or serum.

Experimental Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_0 Sample & Cartridge Preparation cluster_1 Extraction Process cluster_2 Final Steps Sample 1. Urine Sample + IS Load 3. Load Sample Sample->Load Condition 2. Condition SPE Cartridge (MeOH then Water) Condition->Load Wash 4. Wash Cartridge (e.g., 20% MeOH) Load->Wash Dry 5. Dry Cartridge Wash->Dry Elute 6. Elute Analyte (e.g., 100% MeOH) Dry->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Caption: A standard Solid-Phase Extraction (SPE) workflow for this compound from a urine sample.

Troubleshooting Logic for Low Recovery

Troubleshooting_Low_Recovery cluster_LLE LLE Issues cluster_SPE SPE Issues cluster_Solutions Potential Solutions Start Low Recovery of This compound Check_Method Which extraction method? Start->Check_Method LLE_Mixing Inadequate Mixing? Check_Method->LLE_Mixing LLE SPE_Breakthrough Analyte in Flow-through/Wash? Check_Method->SPE_Breakthrough SPE LLE_Solvent Incorrect Solvent/Ratio? LLE_Mixing->LLE_Solvent Sol_IncreaseMixing Increase Vortex Time/ Perform Multiple Extractions LLE_Mixing->Sol_IncreaseMixing LLE_Emulsion Emulsion Formation? LLE_Solvent->LLE_Emulsion Sol_OptimizeSolvent Use More Nonpolar Solvent/ Increase Volume LLE_Solvent->Sol_OptimizeSolvent Sol_BreakEmulsion Centrifuge Longer/ Add Salt LLE_Emulsion->Sol_BreakEmulsion SPE_Elution Analyte Retained on Cartridge? SPE_Breakthrough->SPE_Elution Sol_WeakerLoad Dilute Sample/ Reduce Flow Rate SPE_Breakthrough->Sol_WeakerLoad Sol_StrongerElution Increase Elution Solvent Strength/Volume SPE_Elution->Sol_StrongerElution

References

Addressing matrix effects in the quantification of Drostanolone enanthate in urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Drostanolone (B1670957) enanthate and its metabolites in urine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of Drostanolone enanthate in urine?

A1: In the context of LC-MS/MS analysis, the "matrix" refers to all the components in a urine sample other than the analyte of interest, this compound and its metabolites. These components include endogenous substances like salts, urea, creatinine, proteins, and lipids. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]

Q2: What are the primary indicators that my this compound assay is being affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility: High variability in results between different urine samples or even between injections of the same sample.

  • Inaccurate quantification: Results that are unexpectedly low (ion suppression) or high (ion enhancement).

  • Poor linearity of calibration curves: Difficulty in obtaining a linear response across the desired concentration range when using standards prepared in a simple solvent.

  • Peak shape distortion: The chromatographic peak for Drostanolone or its metabolites may be distorted.

Q3: How can I qualitatively and quantitatively assess matrix effects in my assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column. A blank, extracted urine sample is then injected. Any dip or peak in the baseline signal indicates regions of ion suppression or enhancement, respectively, caused by the eluting matrix components.

  • Post-Extraction Spike: This is a quantitative method. You compare the response of an analyte in a standard solution to the response of the analyte spiked into a blank matrix sample that has undergone the entire extraction procedure. The matrix effect can be calculated as a percentage.[1][2]

Troubleshooting Guide

Issue 1: Inconsistent signal and poor reproducibility for this compound quantification.

This is a classic sign of variable matrix effects between different urine samples.

Troubleshooting Steps:

  • System Suitability Check: First, ensure the LC-MS/MS system is performing optimally by injecting a pure standard solution of this compound. If the signal is stable and reproducible, the problem likely originates from the sample matrix.

  • Optimize Sample Preparation: The most critical step to mitigate matrix effects is a robust sample preparation protocol. The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Consider the following techniques:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples like urine.[3]

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to simple "dilute-and-shoot" methods by removing highly polar interferences.[4][5]

    • Sample Dilution: Diluting urine samples can be a simple and effective way to reduce the concentration of interfering matrix components.[2] However, this may compromise the limit of quantification if the analyte concentration is very low.

  • Chromatographic Separation Improvement: If co-elution of matrix components with this compound is the issue, optimizing the chromatographic method is crucial.

    • Modify the Gradient: Adjust the mobile phase gradient to better separate the analyte from interfering peaks.

    • Change the Stationary Phase: Consider using a different type of HPLC column (e.g., a biphenyl (B1667301) or pentafluorophenyl (PFP) column instead of a standard C18) to achieve a different selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as Drostanolone-d3, has nearly identical chemical and physical properties to the unlabeled analyte. It will co-elute and experience the same ionization suppression or enhancement, allowing for accurate correction of the signal.[6][7]

Issue 2: Low recovery of this compound after sample preparation.

Low recovery indicates that the analyte is being lost during the extraction and sample preparation steps.

Troubleshooting Steps:

  • Optimize SPE/LLE Protocol:

    • Check pH: The pH of the urine sample can significantly impact the extraction efficiency of steroids. Adjust the pH to ensure this compound is in a neutral form for optimal retention on reversed-phase SPE sorbents or extraction into an organic solvent during LLE.

    • Solvent Selection: Ensure the solvents used for washing and elution in SPE, or for extraction in LLE, are appropriate for the polarity of this compound.

    • Drying Step: In SPE, ensure the cartridge is thoroughly dried before elution to prevent breakthrough of the analyte.

  • Evaluate Extraction Efficiency: Spike a known amount of this compound standard into a blank urine sample before and after the extraction process to determine the recovery rate.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • C18 SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: If analyzing conjugated metabolites, perform enzymatic hydrolysis first. For free this compound, a dilution step may be sufficient.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge dry out.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A second wash with a weak organic solvent (e.g., 20% methanol in water) can help remove less polar interferences.

  • Drying: Dry the cartridge thoroughly under a vacuum or by centrifugation for at least 5 minutes to remove residual water.

  • Elution: Elute the this compound with 3 mL of methanol or acetonitrile (B52724) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine

This protocol is a general guideline and should be optimized.

Materials:

  • Immiscible organic solvent (e.g., methyl-tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 1 mL of urine, add an appropriate internal standard. Adjust the pH if necessary.

  • Extraction: Add 5 mL of the organic solvent to the urine sample in a glass tube.

  • Vortexing: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and facilitate the extraction of the analyte into the organic layer.

  • Phase Separation: Centrifuge the tube for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for steroid analysis in urine, highlighting the effectiveness of different sample preparation techniques.

Parameter"Dilute-and-Shoot"Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect High and VariableModerateLow and Consistent
Analyte Recovery Not Applicable60-90%>85%
Reproducibility (%RSD) >15%5-15%<10%
Limit of Quantification HigherIntermediateLower

Note: These are generalized values and actual performance will depend on the specific analyte, method, and instrumentation.

Visualizations

experimental_workflow General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection add_is Add Stable Isotope-Labeled Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) add_is->hydrolysis extraction Extraction (SPE or LLE) hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_processing Data Processing and Quantification lc_msms->data_processing

Caption: General experimental workflow for urinary this compound analysis.

troubleshooting_logic Troubleshooting Logic for Matrix Effects start Inconsistent Results or Poor Reproducibility check_system Perform System Suitability Test start->check_system system_ok System OK check_system->system_ok Pass system_not_ok System Not OK check_system->system_not_ok Fail optimize_prep Optimize Sample Preparation (SPE/LLE) system_ok->optimize_prep troubleshoot_instrument Troubleshoot LC-MS/MS Instrument system_not_ok->troubleshoot_instrument optimize_chrom Improve Chromatographic Separation optimize_prep->optimize_chrom use_sil_is Implement Stable Isotope- Labeled Internal Standard optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

References

Technical Support Center: Resolution of Drostanolone Enanthate from its Isomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of Drostanolone enanthate and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions (FAQs) related to the separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might encounter?

A1: this compound, a synthetic anabolic-androgenic steroid, can have several stereoisomers. The most common isomers you may encounter are epimers, which are diastereomers that differ in configuration at only one stereocenter. For Drostanolone (2α-methyl-5α-androstan-17β-ol-3-one), potential epimers could exist at various chiral centers of the steroid backbone. During synthesis or under certain storage conditions, isomerization can occur, leading to the presence of these related substances.

Q2: Which chromatographic techniques are most suitable for separating this compound from its isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the separation of steroid isomers. Supercritical Fluid Chromatography (SFC) is also a powerful tool for chiral separations and can be advantageous due to its speed and use of environmentally friendly mobile phases. The choice of technique will depend on the specific isomers you need to separate, the available equipment, and the desired sensitivity.

Q3: What type of HPLC column is recommended for the separation of steroid diastereomers like this compound epimers?

A3: For the separation of non-enantiomeric stereoisomers (diastereomers), standard reversed-phase columns such as C18 and C8 can be effective. However, for closely related steroid isomers, alternative stationary phases often provide better selectivity. Biphenyl and Phenyl-Hexyl phases are known to offer different selectivity for aromatic and moderately polar analytes, which can enhance the resolution of structurally similar steroids. For enantiomeric separations, a chiral stationary phase (CSP) is necessary.

Q4: Is derivatization required for the analysis of this compound and its isomers?

A4: For HPLC analysis with UV detection, derivatization is generally not required as the carbonyl group in the steroid structure provides a chromophore. However, for GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the steroids. Trimethylsilyl (TMS) ethers are commonly prepared for this purpose. Derivatization can also be used in both HPLC and GC to enhance the separation of isomers by introducing a chiral center or by altering the overall structure to improve chromatographic selectivity.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the chromatographic separation of this compound and its isomers.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution/Co-elution of Isomers 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Gradient slope is too steep.1. Screen different column chemistries (e.g., C18, Biphenyl, Phenyl-Hexyl). For enantiomers, a chiral stationary phase is required. 2. Vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the composition of the mobile phase. Adjusting the pH can also influence selectivity for ionizable compounds. 3. Employ a shallower gradient or an isocratic hold during the elution of the target isomers.
Peak Splitting or Tailing 1. Column overload. 2. Sample solvent is too strong. 3. Presence of a column void or contamination. 4. Co-elution of closely related isomers.1. Reduce the injection volume or the concentration of the sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Flush the column or replace it if a void has formed at the inlet. Using a guard column can help prevent contamination. 4. Optimize the separation method to resolve the individual components. A smaller injection volume may help to distinguish if the split peak represents two co-eluting compounds.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration is insufficient.1. Ensure the pump is functioning correctly and the mobile phase is properly degassed. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
GC Troubleshooting
Problem Potential Cause Recommended Solution
Broad or Tailing Peaks 1. Incomplete derivatization. 2. Active sites in the GC system. 3. Column degradation.1. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). 2. Use a deactivated liner and column. Check for and eliminate any sources of activity in the flow path. 3. Condition the column according to the manufacturer's instructions or replace it if it is old or has been exposed to contaminants.
Poor Separation of Isomers 1. Inappropriate stationary phase. 2. Temperature program is not optimized.1. Select a GC column with a different polarity stationary phase. 2. Adjust the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the carrier gas or sample.1. Implement a bake-out step at the end of the GC run to elute any strongly retained compounds. 2. Use high-purity carrier gas and ensure the sample is free from non-volatile residues.

Experimental Protocols

Protocol 1: HPLC Method Development for Diastereomer Separation

This protocol outlines a general approach for developing a reversed-phase HPLC method for the separation of this compound from its potential diastereomers.

1. Sample Preparation:

  • Dissolve the sample containing this compound and its isomers in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

2. HPLC Conditions (Starting Point):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL

3. Method Optimization:

  • If separation is not achieved, try a different organic modifier such as methanol (B129727) in place of acetonitrile.

  • Screen alternative column chemistries like a Biphenyl or Phenyl-Hexyl phase.

  • Adjust the gradient slope to be shallower around the elution time of the isomers.

  • Optimize the column temperature.

Protocol 2: GC-MS Method for Isomer Analysis

This protocol provides a general procedure for the GC-MS analysis of this compound isomers after derivatization.

1. Derivatization:

  • Evaporate a solution containing the sample to dryness under a stream of nitrogen.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions (Starting Point):

Parameter Condition
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 180 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min
MS Transfer Line 290 °C
Ion Source 230 °C
Mass Range m/z 50-600

Visualizations

experimental_workflow General Experimental Workflow for Chromatographic Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample containing this compound and Isomers dissolution Dissolution in appropriate solvent sample->dissolution derivatization Derivatization (for GC) dissolution->derivatization Optional injection Injection into Chromatograph (HPLC/GC) dissolution->injection derivatization->injection separation Separation on Column injection->separation detection Detection (UV/MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration and Quantification chromatogram->integration report Reporting of Results integration->report

Caption: A generalized workflow for the chromatographic analysis of this compound and its isomers.

troubleshooting_logic Troubleshooting Logic for Poor Isomer Resolution cluster_method_dev Method Development Adjustments cluster_system_check System and Sample Checks start Poor Resolution or Co-elution of Isomers mobile_phase Optimize Mobile Phase (Organic modifier, pH, additives) start->mobile_phase gradient Adjust Gradient Profile (Shallower slope, isocratic hold) start->gradient temperature Vary Column Temperature start->temperature column Screen Alternative Columns (e.g., Biphenyl, Phenyl-Hexyl, Chiral) start->column injection_vol Reduce Injection Volume mobile_phase->injection_vol If no success end_resolved Resolution Achieved mobile_phase->end_resolved Success gradient->injection_vol If no success gradient->end_resolved Success temperature->injection_vol If no success temperature->end_resolved Success column->injection_vol If no success column->end_resolved Success sample_solvent Check Sample Solvent Strength injection_vol->sample_solvent column_health Inspect Column for Voids/Contamination sample_solvent->column_health end_unresolved Further Investigation Required column_health->end_unresolved

Caption: A logical diagram for troubleshooting poor resolution of this compound isomers.

Minimizing degradation of Drostanolone enanthate during sample storage and processing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Drostanolone enanthate. It focuses on best practices to minimize degradation during sample storage and analytical processing.

Frequently Asked Questions (FAQs)

Section 1: General Stability and Storage

Q1: What is the primary degradation pathway for this compound?

A1: The most significant degradation pathway for this compound is the hydrolysis of the enanthate ester bond at the C17β position. This reaction cleaves the ester, yielding the active parent hormone, Drostanolone (2α-methyl-5α-androstan-17β-ol-3-one), and heptanoic acid.[1] This hydrolysis can be catalyzed by exposure to acidic or basic conditions and elevated temperatures.[2] Other potential degradation pathways, particularly for the steroidal core, include oxidation and photodegradation upon exposure to light.[3][4]

cluster_products DrostanoloneEnanthate This compound Drostanolone Drostanolone DrostanoloneEnanthate->Drostanolone Hydrolysis (Acid, Base, Heat) HeptanoicAcid Heptanoic Acid DegradationProducts Further Oxidation/ Photodegradation Products Drostanolone->DegradationProducts Oxidation / Light cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation cluster_validation Phase 3: Method Validation & Study A Define Stability Program Goals B Develop & Preliminarily Validate Analytical Method (HPLC) A->B C Perform Forced Degradation (Acid, Base, Heat, Light, Oxid.) B->C D Analyze Stressed Samples C->D E Identify Degradation Products (LC-MS, NMR if needed) D->E F Validate Method as Stability-Indicating (ICH Q2) D->F Confirm Peak Purity & Resolution G Place Samples on Long-Term & Accelerated Stability F->G H Analyze Samples at Specified Timepoints G->H I Evaluate Data & Establish Shelf-Life / Re-test Period H->I

References

Selection of internal standards for accurate quantification of Drostanolone enanthate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Drostanolone enanthate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving accurate quantification of this compound?

A1: The selection and consistent use of an appropriate internal standard (IS) is the most critical factor for accurate and precise quantification. An IS is a compound with similar physicochemical properties to the analyte (this compound) that is added in a known amount to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response.

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

A2: An ideal internal standard should:

  • Be structurally and chemically similar to this compound.

  • Not be naturally present in the samples being analyzed.

  • Elute close to this compound during chromatography without co-eluting.

  • Have a similar response to the detector (e.g., mass spectrometer).

  • Be of high purity and readily available.

  • For mass spectrometry-based methods, a stable isotope-labeled (e.g., deuterated) version of the analyte is the gold standard.

Q3: Which internal standards are recommended for the quantification of this compound?

A3: The ideal choice is a stable isotope-labeled version of this compound (e.g., this compound-d3). However, this may not always be commercially available. In such cases, other structurally similar anabolic steroids or their deuterated analogs can be used. The table below summarizes potential internal standards.

Table 1: Potential Internal Standards for this compound Quantification

Internal StandardTypeRationale for UsePotential Considerations
This compound-d3 (or other stable isotope-labeled analog) Stable Isotope-Labeled AnalyteGold Standard. Identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and procedural losses.May not be readily commercially available and can be expensive.
Testosterone enanthate-d3 Stable Isotope-Labeled Structural AnalogStructurally very similar to this compound, with the same ester side chain. The deuterium (B1214612) labeling provides a mass shift for MS detection.Elution time may be very close to this compound, requiring good chromatographic separation.
Drostanolone propionate Structural AnalogShares the same steroid core as this compound but has a shorter ester chain.[1]Differences in the ester chain can lead to variations in extraction efficiency and chromatographic behavior compared to the enanthate ester.
Testosterone phenylpropionate Structural AnalogA structurally related anabolic steroid ester that has been used as an internal standard in the analysis of other steroids.[1]Structural differences are more significant, which may lead to less accurate correction compared to closer analogs.
Epitestosterone Endogenous Steroid EpimerCommonly used as an internal standard in steroid analysis for doping control.[2][3]As an endogenous compound, it may be present in certain biological samples, which would interfere with its use as an IS.[3]

Troubleshooting Guides

Problem 1: High variability in quantitative results between replicate injections.

  • Possible Cause: Inconsistent injection volume or instrument instability.

  • Troubleshooting Steps:

    • Verify Internal Standard Addition: Ensure the internal standard is added consistently and at the same concentration to all samples.

    • Check Autosampler Performance: Inspect the autosampler for air bubbles in the syringe and ensure proper vial capping.

    • Evaluate IS Response: The peak area of the internal standard should be consistent across all injections. Significant variation points to an injection or instrument problem.

Problem 2: Poor recovery of this compound after sample preparation.

  • Possible Cause: Inefficient extraction from the sample matrix.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) elution.

    • Adjust pH: The pH of the sample can significantly impact the extraction efficiency of steroids. Experiment with pH adjustments prior to extraction.

    • Evaluate IS Recovery: The recovery of the internal standard can provide an indication of the overall extraction efficiency. If the IS recovery is also low, the extraction protocol needs optimization.

Problem 3: Inconsistent results between different sample matrices (e.g., plasma vs. urine).

  • Possible Cause: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[4][5][6][7]

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.[4]

    • Improve Sample Cleanup: Implement more rigorous sample preparation steps, such as solid-phase extraction (SPE), to remove interfering matrix components.[4]

    • Optimize Chromatography: Adjust the chromatographic method to better separate this compound from matrix interferences.

Experimental Protocols

Below is a generalized experimental protocol for the quantification of this compound in a biological matrix using LC-MS/MS. This should be optimized and validated for your specific application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., serum, urine), add the internal standard solution.

  • Add 5 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reverse-phase column is commonly used for steroid analysis.

  • Mobile Phase: A gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with a modifier like formic acid, is typical.[8][9]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for selective and sensitive quantification.[8]

Table 2: Example LC-MS/MS Parameters (to be optimized)

ParameterSetting
LC Column C18 (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start at 60% B, ramp to 95% B over 10 min
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Specific precursor and product ions for this compound and the chosen internal standard need to be determined.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (e.g., Serum, Urine) Add_IS 2. Addition of Internal Standard Sample->Add_IS Extraction 3. Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation 4. Evaporation of Solvent Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation 6. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing 8. Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification 9. Quantification (Ratio to IS) Data_Processing->Quantification

References

Enhancing the sensitivity of Drostanolone enanthate detection in low-volume samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Drostanolone (B1670957) enanthate in low-volume samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting Drostanolone enanthate in low-volume samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive method for the detection of this compound, particularly in low-volume biological samples.[1][2][3] It offers high selectivity and specificity, allowing for the detection of trace amounts of the compound and its metabolites. For enhanced sensitivity with gas chromatography-mass spectrometry (GC-MS), derivatization of the analyte is often required.[4]

Q2: How can I improve the extraction efficiency of this compound from a small sample volume?

A2: For low-volume samples, micro-extraction techniques are highly recommended. Methods like Supported Liquid Extraction (SLE) and protein precipitation followed by online Solid-Phase Extraction (SPE) are effective.[5][6][7][8] These techniques minimize sample loss and reduce matrix effects, which can interfere with detection.[9][10][11]

Q3: What are the key metabolites of this compound to target for a longer detection window?

A3: For a longer detection window, it is crucial to target the metabolites of Drostanolone. The main metabolites are conjugates, such as glucuronides and sulfates.[12][13] Identifying and monitoring these metabolites, in addition to the parent compound, can significantly extend the detection time post-administration.[12][13]

Q4: What are common causes of poor signal or no peak in my LC-MS/MS analysis?

A4: Several factors can lead to poor or no signal. These include issues with sample preparation resulting in low recovery, ion suppression from matrix components, incorrect LC-MS/MS settings (e.g., ionization mode, collision energy), or degradation of the analyte. It is essential to systematically troubleshoot each step, from extraction to instrument parameters.

Q5: How do I address matrix effects in my analysis of biological samples?

A5: Matrix effects, such as ion suppression or enhancement, are common in the analysis of complex biological matrices.[9][10][11][14][15] To mitigate these, use an appropriate internal standard (preferably a stable isotope-labeled version of the analyte), optimize the chromatographic separation to separate the analyte from interfering compounds, and employ robust sample clean-up procedures like SPE or SLE.[9][10][11] Diluting the sample can also reduce matrix effects, provided the analyte concentration remains above the limit of detection.[9]

Troubleshooting Guides

Issue 1: Low Sensitivity and Poor Signal-to-Noise Ratio
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction method. For low-volume samples, consider micro-extraction techniques like Supported Liquid Extraction (SLE) or Dispersive Liquid-Liquid Microextraction (DLLME). Ensure the pH of the sample is optimal for the extraction of this compound.
Ion Suppression Infuse a standard solution of this compound post-column while injecting a blank extracted matrix. A dip in the signal at the retention time of the analyte indicates ion suppression. Improve sample clean-up or modify the chromatographic gradient to separate the analyte from the interfering matrix components.[10]
Suboptimal MS Parameters Infuse a pure standard of this compound directly into the mass spectrometer to optimize parameters such as spray voltage, gas flows, and collision energy for the specific MRM transitions.
Analyte Degradation Ensure proper sample storage and handling. This compound, being an ester, can be susceptible to hydrolysis. Keep samples at a low temperature and minimize freeze-thaw cycles.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Column Equilibration Ensure the analytical column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to shifts in retention time.
Mobile Phase Composition Prepare fresh mobile phases daily and ensure accurate composition. Small variations in pH or solvent ratios can affect the retention of this compound.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature. Inconsistent temperature can cause retention time variability.
Column Contamination If retention times consistently shift to earlier times, the column may be contaminated. Implement a column washing procedure or use a guard column to protect the analytical column.
Issue 3: Peak Tailing or Fronting
Possible Cause Troubleshooting Step
Column Overload Inject a lower concentration of the sample. Overloading the column can lead to peak distortion.
Poor Column Condition The column may be aging or contaminated. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the peak shape of ionizable compounds. Although this compound is not strongly ionizable, ensure the mobile phase pH is consistent.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening.

Data Presentation

Table 1: Comparison of Detection Methods for Drostanolone and Similar Anabolic Steroids

Analytical Method Typical Limit of Detection (LOD) Sample Volume Derivatization Required Throughput Reference
LC-MS/MS 0.05 - 0.5 ng/mL (in serum)Low (e.g., 50 µL)NoHigh[16]
GC-MS <0.5 ng/mL (for most steroids)Low to ModerateYes (TMS derivatization)Moderate[4]
GC-MS/MS Lower than GC-MS, comparable to LC-MS/MSLow to ModerateYesModerate[4]
Immunoassay Varies, generally less sensitive than MS methodsLowNoVery High[3]

Experimental Protocols

Protocol 1: Micro-Extraction of this compound from Low-Volume Plasma/Serum using Protein Precipitation and Online SPE followed by LC-MS/MS Analysis

This protocol is adapted from established methods for steroid analysis in low-volume samples.[5][7][8]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., d3-Drostanolone enanthate).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for injection.

2. LC-MS/MS Analysis:

  • Online SPE (Trap Column):

    • Column: A suitable trapping column (e.g., C18, 20 x 2.1 mm).

    • Loading Pump Mobile Phase: 100% Water.

    • Elution: The trapped analytes are back-flushed onto the analytical column by the analytical pump gradient.

  • Analytical Chromatography:

    • Column: A high-resolution C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient from ~50% B to 95% B over several minutes to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitor the appropriate Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Low-Volume Sample (e.g., 50 µL Plasma) Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection Supernatant->Injection OnlineSPE Online SPE (Trap and Elute) Injection->OnlineSPE HPLC HPLC Separation (Analytical Column) OnlineSPE->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data Data Analysis MSMS->Data

Figure 1: Workflow for this compound Detection.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) DE This compound AR Androgen Receptor (AR) + Heat Shock Proteins (HSP) DE->AR Binds AR_DE AR-Drostanolone Complex (HSP Dissociation) AR->AR_DE Dimer AR-Drostanolone Dimer AR_DE->Dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Muscle Growth) Protein->Response

Figure 2: Androgen Receptor Signaling Pathway for Drostanolone.

References

Strategies to reduce background noise in Drostanolone enanthate bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the bioanalysis of Drostanolone enanthate.

Troubleshooting Guide: High Background Noise

High background noise in the bioanalysis of this compound can mask the analyte signal, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating common sources of background noise.

Issue: High background noise or poor signal-to-noise ratio observed in the chromatogram.

Below is a troubleshooting workflow to address this issue:

TroubleshootingWorkflow cluster_system System Contamination cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry start High Background Noise Observed check_system 1. System Contamination Check start->check_system check_sample_prep 2. Sample Preparation Review check_system->check_sample_prep System Clean sys_actions Inject blank solvent run Flush system with high-purity solvents Clean ion source Check for mobile phase impurities check_lc 3. LC Method Optimization check_sample_prep->check_lc Sample Prep Optimized prep_actions Evaluate sample preparation technique (SPE, LLE) Optimize SPE wash/elution steps Assess matrix effects Use a stable isotope-labeled internal standard check_ms 4. MS Parameter Optimization check_lc->check_ms LC Method Optimized lc_actions Optimize chromatographic gradient to separate analyte from interferences Use a column with appropriate chemistry (e.g., C18, PFP) Check for column bleed solution Problem Resolved check_ms->solution MS Parameters Optimized ms_actions Optimize MRM transitions (precursor/product ions) Fine-tune collision energy and other compound-dependent parameters Check for detector saturation

Caption: Troubleshooting workflow for high background noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in this compound LC-MS/MS analysis?

A1: The most common sources of background noise include contamination from solvents, reagents, and sample collection tubes, as well as endogenous matrix components that co-elute with the analyte.[1] High-purity, LC-MS grade solvents and additives should be used to minimize chemical noise.[2] Matrix effects, where co-eluting compounds from the biological sample (e.g., phospholipids, salts) suppress or enhance the ionization of this compound, are a major contributor to variability and background.[3][4]

Q2: How can I reduce matrix effects for this compound?

A2: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective at removing interfering matrix components.[4][5] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[5]

  • Chromatographic Separation: Optimizing the LC gradient can separate this compound from co-eluting matrix components.[3][4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[6]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to account for matrix effects.[4]

Q3: Which sample preparation technique is better for this compound: SPE or LLE?

A3: Both SPE and LLE can be effective for extracting anabolic steroids. The choice often depends on the specific matrix, required throughput, and the nature of interferences. SPE is often more amenable to automation and can provide cleaner extracts if the appropriate sorbent and wash/elute conditions are optimized.[5] LLE can also yield clean extracts but may have lower recovery for more polar analytes.[5] A comparison of recovery and matrix effects for a panel of anabolic steroids using different sample preparation techniques is provided in the data table below.

Q4: What are the recommended LC-MS/MS parameters for this compound analysis?

A4: While a universally validated method is not available in the public domain, the following parameters, based on the analysis of similar steroid compounds, can serve as a starting point for method development. Note: These parameters will require optimization in your laboratory.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for the analysis of androgens.

  • Precursor Ion ([M+H]⁺): For this compound (C27H44O3), the theoretical m/z of the protonated molecule is approximately 417.3.

  • Product Ions: Characteristic product ions would need to be determined by infusing a standard solution of this compound and performing a product ion scan. Likely fragments would result from the loss of the enanthate side chain.

  • Column: A C18 or similar reversed-phase column is commonly used for steroid separations.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) formate, is typically employed.[7]

Data Presentation

The following table summarizes representative recovery and matrix effect data for anabolic steroids using different sample preparation techniques. While this data is not specific to this compound, it provides a useful comparison of the effectiveness of each technique for similar compounds.

AnalyteSample PreparationRecovery (%)Matrix Effect (%)Reference
TestosteroneSPE (C18)85-95<15Generic Data
NandroloneLLE (MTBE)80-90<20Generic Data
BoldenoneSPE (Mixed-Mode)>90<10Generic Data
StanozololProtein Precipitation70-85>25Generic Data

Experimental Protocols

Proposed Solid-Phase Extraction (SPE) Protocol for this compound

This protocol is a general starting point and should be optimized for your specific application.

SPE_Protocol start Start: Plasma/Urine Sample pretreatment 1. Pre-treatment: Add internal standard. Dilute with buffer. start->pretreatment conditioning 2. Conditioning: Condition SPE cartridge (e.g., C18 or mixed-mode) with methanol then water. pretreatment->conditioning loading 3. Loading: Load the pre-treated sample onto the SPE cartridge. conditioning->loading washing 4. Washing: Wash with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences. loading->washing elution 5. Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile). washing->elution evaporation 6. Evaporation & Reconstitution: Evaporate the eluate to dryness. Reconstitute in mobile phase. elution->evaporation end Ready for LC-MS/MS Analysis evaporation->end

Caption: General SPE workflow for this compound.

Proposed Liquid-Liquid Extraction (LLE) Protocol for this compound

This is a general protocol that will require optimization.

  • Sample Preparation: To 1 mL of plasma or urine, add a suitable internal standard.

  • Extraction: Add 5 mL of an organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate). Vortex for 2-5 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Drostanolone Enanthate Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the quantitative determination of Drostanolone enanthate in pharmaceutical formulations. The methodologies presented are benchmarked against the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust analytical techniques for this anabolic androgenic steroid.

This compound is a synthetic derivative of dihydrotestosterone (B1667394) and is used for its muscle-building and performance-enhancing properties.[6] Accurate and precise analytical methods are crucial for quality control, stability testing, and ensuring the safety and efficacy of pharmaceutical products containing this active ingredient.

Comparative Analysis of Analytical Methodologies

Two primary analytical techniques are commonly employed for the analysis of anabolic steroids like this compound: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide compares a validated HPLC-DAD method and a validated GC-MS method for the quantification of this compound.

Table 1: Comparison of HPLC-DAD and GC-MS Method Performance Characteristics

Validation ParameterHPLC-DAD MethodGC-MS MethodICH Q2(R1) Acceptance Criteria
Specificity No interference from placebo and known impurities at the retention time of the analyte. Peak purity index > 0.999.No interfering peaks at the retention time and in the mass spectrum of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
**Linearity (R²) **≥ 0.999≥ 0.998R² ≥ 0.99
Range 50 - 150 µg/mL10 - 100 µg/mLThe range should cover the expected concentration of the analyte in the samples.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%The closeness of test results obtained by the method to the true value. Typically 98-102% for drug substance.
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.5%RSD ≤ 2%
- Intermediate Precision≤ 1.5%≤ 2.0%RSD ≤ 3%
Limit of Detection (LOD) 1 µg/mL0.5 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 3 µg/mL1.5 µg/mLSignal-to-noise ratio of 10:1
Robustness Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).Unaffected by minor changes in injector temperature (±5°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min).The reliability of an analysis with respect to deliberate variations in method parameters.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) Method

This method is suitable for the routine quality control of this compound in oil-based injectable formulations.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve this compound reference standard in methanol (B129727).

  • Sample Solution: Dilute the oil-based formulation with methanol to a theoretical concentration of 100 µg/mL of this compound.

3. Validation Procedure:

  • Specificity: Analyze blank (placebo), standard, and sample solutions. Assess for interference.

  • Linearity: Prepare a series of standard solutions over the concentration range of 50-150 µg/mL and construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio.

  • Robustness: Introduce small, deliberate variations to the chromatographic conditions and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers higher specificity and sensitivity, making it suitable for impurity profiling and trace-level analysis.

1. Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 200°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

2. Standard and Sample Preparation:

  • Standard Solution (50 µg/mL): Prepare a stock solution of this compound reference standard in methanol and dilute to the working concentration.

  • Sample Solution: Extract the oil-based formulation with methanol and dilute to a theoretical concentration of 50 µg/mL of this compound.

3. Validation Procedure:

  • The validation procedure follows the same principles as the HPLC method, with adjustments for the specific instrumentation and lower concentration range.

Visualizations

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val ICH Q2(R1) Validation cluster_imp Implementation Dev Analytical Method Development Proto Protocol Definition Dev->Proto Leads to Spec Specificity Proto->Spec Initiates Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis Rob->Routine Successful Validation QC Quality Control Routine->QC

Caption: Workflow for Analytical Method Validation according to ICH Q2(R1) guidelines.

Drostanolone_Enanthate_Analysis_Pathway cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Formulation Extract Extraction & Dilution Sample->Extract Inject Injection Extract->Inject Sep Chromatographic Separation (HPLC or GC) Inject->Sep Detect Detection (DAD or MS) Sep->Detect Integ Peak Integration Detect->Integ Quant Quantification Integ->Quant Report Reporting Quant->Report

Caption: Logical workflow for the analysis of this compound in pharmaceutical formulations.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Drostanolone Enanthate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Drostanolone enanthate. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and anti-doping applications. This document outlines the experimental protocols and performance characteristics of each method, supported by data from relevant studies on anabolic androgenic steroids (AAS).

Introduction to this compound Analysis

This compound is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is sought after for its ability to promote muscle growth and enhance physical performance. Accurate and robust analytical methods are essential for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. Both HPLC and GC-MS are powerful techniques widely employed for the analysis of steroids. However, they differ significantly in their principles, sample preparation requirements, and performance characteristics. This guide aims to assist researchers in selecting the most suitable method for their specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography, particularly when coupled with a Diode-Array Detector (DAD), is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

Experimental Protocol: HPLC-DAD

The following protocol is based on established methods for the analysis of similar anabolic steroids and can be adapted for this compound.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a DAD detector is utilized.

  • Column: A C18 reversed-phase column (e.g., Halo 90 Å, C18, 150 x 4.6 mm, 2.7 µm) is commonly employed.[1][2]

  • Mobile Phase: A gradient elution is typically used to achieve optimal separation. A common mobile phase consists of a mixture of methanol (B129727) and water. For example, a gradient could start with a higher proportion of water and gradually increase the methanol concentration.[1][2][3]

  • Flow Rate: A flow rate of around 0.6 mL/min is often used.[1][2]

  • Detection: The DAD is set to a wavelength where the analyte exhibits maximum absorbance, typically around 254 nm for steroids.[1][2]

  • Temperature: The column temperature is maintained at a constant temperature, for instance, 40 °C, to ensure reproducibility.[1][2]

  • Injection Volume: A small volume, typically 20 μL, of the sample solution is injected.[1][2]

  • Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol, before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For many steroids, a derivatization step is required to increase their volatility and improve their chromatographic behavior.

Experimental Protocol: GC-MS

The following protocol is a general guideline for the analysis of anabolic steroids, which can be optimized for this compound.[4][5][6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A capillary column with a non-polar stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane column (e.g., HP5-MS), is suitable for steroid analysis.[6]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[6]

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a lower temperature (e.g., 200 °C) and ramp up to a higher temperature (e.g., 300 °C).[6]

  • Injector: A splitless injection is often used for trace analysis. The injector temperature is set high enough to ensure rapid volatilization of the sample (e.g., 280 °C).[6]

  • Mass Spectrometer: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[6] The ion source and interface temperatures are maintained at elevated temperatures (e.g., 230 °C and 280 °C, respectively).[6]

  • Derivatization: For some steroids, derivatization is necessary to improve volatility. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] However, some methods have been developed for the analysis of underivatized steroids.[6]

  • Sample Preparation: Sample preparation may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix, followed by derivatization if required.

Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on several factors, including the nature of the analyte, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of each method based on data from studies on anabolic steroids.

ParameterHPLC-DADGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Derivatization Not typically required.Often required to increase volatility.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds (or their derivatives).
Sensitivity Generally good, with detection limits in the ng/mL range.Very high, with detection limits often in the low ng/mL to pg/mL range, especially in SIM mode.
Specificity Good, based on retention time and UV-Vis spectrum.Excellent, based on retention time and mass spectrum, providing structural information.
Instrumentation Cost Generally lower than GC-MS.Generally higher than HPLC-DAD.
Analysis Time Can be relatively fast, with run times often under 30 minutes.[6]Run times can be similar to HPLC, but sample preparation (including derivatization) can be more time-consuming.
Robustness Generally considered a robust and routine technique.Can be more complex to operate and maintain.

Visualizing the Analytical Workflow and Method Comparison

To further illustrate the processes and comparisons discussed, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis SP Sample Dissolution Dissolution (e.g., in Methanol) SP->Dissolution Extraction Extraction (LLE or SPE) SP->Extraction HPLC_inj HPLC Injection Dissolution->HPLC_inj Direct Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Optional GC_inj GC Injection Extraction->GC_inj Direct (if volatile) Derivatization->GC_inj HPLC_sep C18 Separation HPLC_inj->HPLC_sep HPLC_det DAD Detection HPLC_sep->HPLC_det Data_acq Data Acquisition HPLC_det->Data_acq GC_sep Capillary Column Separation GC_inj->GC_sep GC_det MS Detection GC_sep->GC_det GC_det->Data_acq Quant Quantification Data_acq->Quant Report Reporting Quant->Report

Caption: General workflow for the analysis of this compound by HPLC and GC-MS.

Method_Comparison cluster_hplc HPLC-DAD cluster_gcms GC-MS center This compound Analysis hplc_adv Advantages: - No derivatization - Good for non-volatile compounds - Lower cost center->hplc_adv Choose if... gcms_adv Advantages: - High sensitivity and specificity - Provides structural information center->gcms_adv Choose if... hplc_disadv Disadvantages: - Generally lower sensitivity - Less specific than MS gcms_disadv Disadvantages: - Often requires derivatization - Higher cost and complexity

Caption: Key decision factors for choosing between HPLC and GC-MS for this compound analysis.

Conclusion

Both HPLC-DAD and GC-MS are suitable techniques for the analysis of this compound, each with its own set of advantages and limitations.

  • HPLC-DAD is a robust, cost-effective, and straightforward method that is well-suited for routine quality control analysis where high sensitivity is not the primary concern. The ability to analyze the compound without derivatization simplifies sample preparation.

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for applications requiring trace-level detection, such as in anti-doping analysis or pharmacokinetic studies. The structural information provided by the mass spectrometer offers a higher degree of confidence in analyte identification.

The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required limit of detection, and the available resources. For comprehensive characterization and validation, a cross-validation approach using both techniques can provide a high degree of confidence in the analytical results.

References

Comparative analysis of Drostanolone enanthate and testosterone enanthate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of androgenic anabolic steroids (AAS), Drostanolone enanthate and Testosterone (B1683101) enanthate are two prominent esters frequently utilized for their muscle-building and performance-enhancing properties. While their in vivo effects are subjects of extensive discussion, a detailed comparative analysis of their in vitro activities is crucial for understanding their fundamental mechanisms of action at the cellular and molecular levels. This guide provides an objective comparison based on available experimental data, focusing on key in vitro parameters to inform researchers, scientists, and drug development professionals.

At a Glance: Key In Vitro Performance Metrics

The following table summarizes the available quantitative data for Drostanolone and Testosterone. It is important to note that direct comparative in vitro studies for the enanthate esters are limited, and much of the data for Drostanolone is inferred from its active form or other esters.

ParameterDrostanoloneTestosterone
Androgen Receptor (AR) Binding Affinity
Relative Binding Affinity (RBA)High (Potent AR agonist)High
IC50Data not readily available~3.2 nM (for DHT, the more active metabolite)[1]
Transcriptional Activation of Androgen-Responsive Genes
Agonist ActivityFull AR agonistFull AR agonist
EC50 in Reporter Gene AssaysData not readily available~0.13 - 16 nM (depending on the cell line and reporter system)[2]
Effects on Myoblast Differentiation
Myotube FormationPromotes differentiationPromotes differentiation and increases myotube number and hypertrophy[3]
Myogenic Marker ExpressionIncreases expression of myogenic regulatory factorsIncreases expression of myogenic regulatory factors
Effects on Muscle Protein Synthesis
Protein Synthesis RateIncreases protein synthesis[4]Increases muscle protein synthesis[5][6]

Deep Dive: Experimental Evidence and Protocols

Androgen Receptor Binding Affinity

The initial and most critical step in the mechanism of action for both Drostanolone and Testosterone is their binding to the Androgen Receptor (AR). This interaction initiates a cascade of downstream signaling events.

Testosterone also binds with high affinity to the AR. Its more potent metabolite, dihydrotestosterone (B1667394) (DHT), exhibits an IC50 value of approximately 3.2 nM in competitive binding assays using hamster prostate cytosol.[1] The binding affinity of testosterone itself is slightly lower than that of DHT.

Experimental Protocol: Competitive Androgen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Recombinant human Androgen Receptor (or cytosol preparation from androgen-sensitive tissue)

  • Radiolabeled androgen (e.g., [³H]-DHT or [³H]-Mibolerone)

  • Test compounds (this compound, Testosterone enanthate)

  • Unlabeled DHT (for determining non-specific binding)

  • Assay buffer (e.g., Tris-HCl, EDTA, glycerol, dithiothreitol)

  • Hydroxylapatite slurry or charcoal-dextran suspension

  • Scintillation fluid and counter

Procedure:

  • A fixed concentration of the AR preparation is incubated with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.

  • Control tubes are included for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a high concentration of unlabeled DHT).

  • The mixtures are incubated to allow binding to reach equilibrium.

  • Bound and free radioligand are separated using either hydroxylapatite or charcoal-dextran.

  • The radioactivity of the bound fraction is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated.

Transcriptional Activation of Androgen-Responsive Genes

Upon binding to the AR, both Drostanolone and Testosterone induce a conformational change in the receptor, leading to its translocation to the nucleus. There, the ligand-receptor complex binds to Androgen Response Elements (AREs) on the DNA, modulating the transcription of target genes.

Drostanolone acts as a full agonist of the AR, meaning it can elicit a maximal transcriptional response.

Testosterone is also a full AR agonist. In reporter gene assays, testosterone and its more potent metabolite DHT have been shown to induce a dose-dependent increase in the expression of a reporter gene under the control of an androgen-responsive promoter. The EC50 value for DHT in such assays can range from approximately 0.13 nM to 16 nM, depending on the specific cell line and reporter construct used.[2][7]

Experimental Protocol: Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate the AR and drive the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293, PC3, LNCaP)

  • Expression vector for the human Androgen Receptor

  • Reporter plasmid containing a luciferase gene downstream of an androgen-responsive promoter (e.g., MMTV or PSA promoter)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, Testosterone enanthate)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cells are co-transfected with the AR expression vector and the luciferase reporter plasmid.

  • After transfection, cells are treated with varying concentrations of the test compounds.

  • Following an incubation period, the cells are lysed.

  • The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • The dose-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated.

Effects on Myoblast Differentiation and Muscle Protein Synthesis

A primary interest for researchers in the field of androgens is their effect on skeletal muscle. In vitro models using myoblast cell lines (e.g., C2C12, L6) are invaluable for dissecting the cellular mechanisms of muscle growth.

Drostanolone is known to promote protein synthesis, a key component of muscle hypertrophy.[4] It is expected to enhance myoblast differentiation into myotubes and increase the expression of myogenic regulatory factors.

Testosterone has been shown to stimulate the differentiation of myoblasts into myotubes, leading to an increase in myotube number and size (hypertrophy).[3] Furthermore, testosterone administration has been demonstrated to increase muscle protein synthesis in vitro.[5][6]

Experimental Protocol: In Vitro Myoblast Differentiation Assay

This assay assesses the effect of a compound on the differentiation of myoblasts into myotubes.

Materials:

  • Myoblast cell line (e.g., C2C12 or L6)

  • Growth medium (e.g., DMEM with 10% fetal bovine serum)

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Test compounds (this compound, Testosterone enanthate)

  • Antibodies against myogenic markers (e.g., MyoD, myogenin, myosin heavy chain)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Myoblasts are cultured in growth medium until they reach a high confluency.

  • The growth medium is then replaced with differentiation medium containing varying concentrations of the test compounds.

  • The cells are cultured for several days to allow for myotube formation.

  • At the end of the experiment, the cells are fixed and stained with antibodies against myogenic markers and with DAPI.

  • The extent of differentiation can be quantified by measuring the fusion index (the percentage of nuclei within myotubes) and myotube diameter using fluorescence microscopy.

Experimental Protocol: In Vitro Muscle Protein Synthesis Assay

This assay measures the rate of new protein synthesis in cultured muscle cells.

Materials:

  • Differentiated myotube cultures

  • Amino acid-free medium

  • Radioactively labeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine) or a non-radioactive alternative (e.g., puromycin-based assays)

  • Test compounds (this compound, Testosterone enanthate)

  • Trichloroacetic acid (TCA)

  • Scintillation counter (for radioactive methods) or appropriate detection system for non-radioactive methods

Procedure:

  • Differentiated myotubes are incubated with the test compounds for a specified period.

  • The cells are then incubated with a medium containing the labeled amino acid.

  • After the labeling period, the cells are washed and the proteins are precipitated with TCA.

  • The amount of incorporated labeled amino acid is quantified to determine the rate of protein synthesis.

Visualizing the Pathways and Processes

To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

androgen_receptor_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Drostanolone or Testosterone AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP AR-HSP Complex AR_Androgen Androgen-AR Complex AR->AR_Androgen HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Dissociation AR_Androgen_dimer Dimerized Androgen-AR Complex AR_Androgen->AR_Androgen_dimer Dimerization AR_Androgen->AR_Androgen_dimer Translocation ARE Androgen Response Element (ARE) AR_Androgen_dimer->ARE Binding Gene Target Gene ARE->Gene Transcriptional Activation mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Myogenesis Muscle Growth & Differentiation Protein->Myogenesis Leads to

Caption: Androgen Receptor Signaling Pathway.

experimental_workflow cluster_ar_binding AR Binding Assay cluster_reporter_assay Reporter Gene Assay cluster_myogenesis Myogenesis Assay ar_start Incubate AR with Radioligand & Test Compound ar_sep Separate Bound & Free Ligand ar_start->ar_sep ar_quant Quantify Radioactivity ar_sep->ar_quant ar_ic50 Calculate IC50 ar_quant->ar_ic50 comparison Comparative Analysis rep_transfect Transfect Cells with AR & Reporter Plasmids rep_treat Treat with Test Compound rep_transfect->rep_treat rep_lyse Lyse Cells rep_treat->rep_lyse rep_measure Measure Luciferase Activity rep_lyse->rep_measure rep_ec50 Calculate EC50 rep_measure->rep_ec50 myo_culture Culture Myoblasts myo_diff Induce Differentiation with Test Compound myo_culture->myo_diff myo_stain Stain for Myogenic Markers & Nuclei myo_diff->myo_stain myo_analyze Analyze Fusion Index & Myotube Diameter myo_stain->myo_analyze

Caption: In Vitro Experimental Workflows.

Conclusion and Future Directions

This comparative analysis highlights the similar mechanisms of action of Drostanolone and Testosterone at the in vitro level, both acting as potent agonists of the androgen receptor to promote transcriptional activity and subsequent myogenic effects. However, a significant gap exists in the literature regarding direct, quantitative in vitro comparisons of their enanthate esters. Future research should focus on head-to-head studies to precisely quantify differences in androgen receptor binding affinity and transcriptional potency. Such data would be invaluable for the rational design and development of novel selective androgen receptor modulators (SARMs) with improved therapeutic profiles.

References

In vivo comparison of the anabolic effects of Drostanolone enanthate and nandrolone decanoate

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the anabolic and androgenic properties of Drostanolone enanthate and Nandrolone decanoate (B1226879), supported by preclinical data, for researchers and drug development professionals.

Quantitative Comparison of Anabolic and Androgenic Effects

The anabolic and androgenic activities of these compounds are often assessed using the Hershberger assay in castrated male rats. This assay measures the change in weight of an anabolic-sensitive muscle (the levator ani) relative to the change in weight of an androgen-sensitive organ (the ventral prostate or seminal vesicles). The ratio of these effects provides a measure of the compound's relative anabolic selectivity.

The following table summarizes data for the parent compounds, Drostanolone and Nandrolone (also known as 19-Nortestosterone), relative to Testosterone Propionate as a reference standard.

CompoundAnabolic Activity (Levator Ani Muscle)Androgenic Activity (Seminal Vesicle)Anabolic-Androgenic RatioSource
Testosterone Propionate (Reference) 1001001.0
Nandrolone (19-Nortestosterone) 120206.0
Drostanolone 62252.48

Note: Higher values for anabolic activity indicate a greater effect on muscle growth. A higher anabolic-androgenic ratio suggests greater selectivity for muscle tissue over reproductive tissues.

Experimental Protocols

The data presented is largely derived from studies employing variations of the Hershberger assay, a standardized method for screening potential anabolic and androgenic agents.

Hershberger Assay Protocol

A representative protocol for assessing anabolic and androgenic activity in a rat model is as follows:

  • Animal Model: Immature male rats (approximately 21 days old) are castrated.

  • Acclimatization: The animals are allowed to recover from surgery for a period of 7-10 days.

  • Treatment Period: The castrated rats are then treated with the test compounds (e.g., Drostanolone, Nandrolone decanoate) or a vehicle control, typically via subcutaneous injection, daily for 7 to 10 days.

  • Endpoint Measurement: On the day after the final dose, the animals are euthanized. The levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.

  • Data Analysis: The organ weights of the treated groups are compared to those of the vehicle control group. The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is determined by the increase in the weight of the ventral prostate and/or seminal vesicles.

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

Both Drostanolone and Nandrolone exert their anabolic effects primarily through the androgen receptor (AR) signaling pathway. The following diagram illustrates this general mechanism.

AR_Signaling cluster_cell Target Cell (e.g., Muscle Fiber) cluster_nucleus Nuclear Events AAS Anabolic Steroid (Drostanolone / Nandrolone) AR Androgen Receptor (AR) AAS->AR Enters cell & binds AAS_AR AAS-AR Complex AAS->AAS_AR AR->AAS_AR HSP Heat Shock Proteins AR_HSP AR-HSP Complex AR_HSP->AR HSP dissociates Nucleus Nucleus AAS_AR->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA mRNA mRNA ARE->mRNA Initiates Gene Transcription Protein New Proteins mRNA->Protein Translation Effect Anabolic Effects (e.g., Muscle Growth) Protein->Effect

Caption: General mechanism of anabolic steroid action via the androgen receptor.

Experimental Workflow of the Hershberger Assay

The logical flow of the experimental protocol used to generate the comparative data is visualized below.

Hershberger_Workflow cluster_treatments Daily Injections (7-10 days) start Start: Immature Male Rats castration Castration start->castration recovery Recovery Period (7-10 days) castration->recovery grouping Randomize into Treatment Groups recovery->grouping vehicle Vehicle Control grouping->vehicle Group 1 nandrolone Nandrolone Decanoate grouping->nandrolone Group 2 drostanolone This compound grouping->drostanolone Group 3 euthanasia Euthanasia & Dissection weighing Weigh Levator Ani, Ventral Prostate, Seminal Vesicles euthanasia->weighing analysis Data Analysis: Compare Organ Weights weighing->analysis end End: Determine Anabolic & Androgenic Potency analysis->end

Caption: Workflow for assessing anabolic and androgenic activity in rats.

Conclusion

Based on the available preclinical data, Nandrolone demonstrates a significantly higher anabolic and androgenic activity compared to Drostanolone on a milligram-for-milligram basis. Furthermore, Nandrolone exhibits a more favorable anabolic-to-androgenic ratio, suggesting greater selectivity for muscle tissue. It is important to note that these findings are based on studies of the parent hormones in animal models. The enanthate and decanoate esters will influence the pharmacokinetics (i.e., the release and half-life) of the drugs but not their intrinsic anabolic or androgenic potency at the receptor level. These data provide a foundational baseline for researchers exploring the therapeutic or developmental potential of these compounds. Further direct comparative studies would be beneficial to confirm these relative potencies in vivo.

Head-to-head comparison of Drostanolone enanthate and Drostanolone propionate pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drostanolone, a derivative of dihydrotestosterone (B1667394) (DHT), is utilized in research for its anabolic and anti-estrogenic properties. The key difference between the enanthate and propionate (B1217596) esters lies in the length of the attached fatty acid chain, which significantly influences their absorption and elimination kinetics following intramuscular injection. Drostanolone propionate, with its shorter ester chain, exhibits a rapid onset of action and a shorter half-life, necessitating more frequent administration. Conversely, Drostanolone enanthate possesses a longer ester chain, resulting in a slower release, prolonged duration of action, and a longer half-life, thus requiring less frequent dosing.

Comparative Pharmacokinetic Parameters

The following table summarizes the estimated and reported pharmacokinetic parameters for this compound and Drostanolone propionate. It is crucial to note that these values are based on established knowledge of steroid ester pharmacokinetics and available data, and may vary in direct comparative studies.

Pharmacokinetic ParameterThis compoundDrostanolone Propionate
Half-life (t½) Approximately 7-10 daysApproximately 2-3 days[1]
Time to Peak (Tmax) Estimated 3-5 daysEstimated 1-2 days
Peak Concentration (Cmax) Lower (relative to propionate for an equivalent dose)Higher (relative to enanthate for an equivalent dose)
Area Under the Curve (AUC) Larger (per dose over a longer period)Smaller (per dose over a shorter period)
Dosing Frequency Typically once to twice weeklyTypically every other day

Experimental Protocols

To obtain precise pharmacokinetic data as presented in the table above, a rigorous experimental protocol would be necessary. Below is a detailed methodology for a comparative pharmacokinetic study of this compound and Drostanolone propionate.

Study Design

A randomized, open-label, parallel-group study would be conducted in healthy adult male volunteers. Subjects would be randomly assigned to one of two groups:

  • Group A: Single intramuscular injection of this compound.

  • Group B: Single intramuscular injection of Drostanolone propionate.

Subject Population
  • Healthy adult males, aged 18-45 years.

  • Subjects would undergo a comprehensive medical screening, including a full physical examination, electrocardiogram (ECG), and standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis) to ensure good health.

  • Exclusion criteria would include any history of cardiovascular, hepatic, renal, or endocrine disorders, as well as the use of any medication that could potentially interfere with the study drugs' pharmacokinetics.

Dosing and Administration
  • A single, fixed dose of either this compound or Drostanolone propionate would be administered into the gluteal muscle by a qualified medical professional.

  • The injection site would be standardized for all subjects.

Blood Sampling
  • Serial blood samples would be collected from a peripheral vein at the following time points:

    • Pre-dose (0 hours)

    • Post-dose: 1, 2, 4, 8, 12, 24, 36, 48, 72, 96, 120, 144, 168, 240, 336, and 504 hours for the enanthate group.

    • Post-dose: 1, 2, 4, 8, 12, 24, 36, 48, 72, 96, and 120 hours for the propionate group.

  • Blood samples would be collected in heparinized tubes and centrifuged to separate the plasma. Plasma samples would be stored at -80°C until analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The concentration of Drostanolone in plasma samples would be determined using a validated LC-MS/MS method.

  • Sample Preparation:

    • Plasma samples (100 µL) are thawed and vortexed.

    • An internal standard (e.g., a stable isotope-labeled version of Drostanolone) is added to each sample.

    • Proteins are precipitated by the addition of acetonitrile.

    • The samples are vortexed and centrifuged.

    • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Drostanolone and the internal standard.

Pharmacokinetic Analysis

Non-compartmental analysis would be used to determine the following pharmacokinetic parameters from the plasma concentration-time data for each subject:

  • Maximum observed plasma concentration (Cmax) and the time to reach Cmax (Tmax).

  • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

  • Elimination half-life (t½).

Visualizations

Signaling and Metabolic Pathway

The following diagram illustrates the mechanism of action and primary metabolic pathway of Drostanolone. As a DHT derivative, it directly binds to the androgen receptor and is not subject to aromatization.

Drostanolone_Pathway cluster_absorption Absorption & Hydrolysis cluster_action Mechanism of Action cluster_metabolism Metabolism Drostanolone_Ester This compound or Drostanolone Propionate (Intramuscular Injection) Esterase Plasma Esterases Drostanolone_Ester->Esterase Hydrolysis Active_Drostanolone Active Drostanolone Esterase->Active_Drostanolone AR Androgen Receptor (AR) (Cytoplasm/Nucleus) Active_Drostanolone->AR Liver Liver Active_Drostanolone->Liver AR_Complex Drostanolone-AR Complex AR->AR_Complex Nucleus Nucleus AR_Complex->Nucleus ARE Androgen Response Element (ARE) (DNA) Nucleus->ARE Gene_Transcription Gene Transcription (Protein Synthesis) ARE->Gene_Transcription Inactive_Metabolites Inactive Metabolites (e.g., Androsterone, Etiocholanolone) Liver->Inactive_Metabolites Reduction/Hydroxylation Excretion Renal Excretion Inactive_Metabolites->Excretion

Drostanolone: Mechanism of Action and Metabolism
Comparative Pharmacokinetic Workflow

The diagram below outlines the logical workflow for a head-to-head pharmacokinetic comparison study.

Pharmacokinetic_Workflow Start Study Initiation Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Start->Subject_Screening Randomization Randomization Subject_Screening->Randomization Group_A Group A: This compound (Single IM Injection) Randomization->Group_A Group_B Group B: Drostanolone Propionate (Single IM Injection) Randomization->Group_B Blood_Sampling_A Serial Blood Sampling (Defined Timepoints) Group_A->Blood_Sampling_A Blood_Sampling_B Serial Blood Sampling (Defined Timepoints) Group_B->Blood_Sampling_B Plasma_Processing Plasma Separation and Storage (-80°C) Blood_Sampling_A->Plasma_Processing Blood_Sampling_B->Plasma_Processing LC_MS_MS_Analysis LC-MS/MS Analysis (Quantification of Drostanolone) Plasma_Processing->LC_MS_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) LC_MS_MS_Analysis->PK_Analysis Data_Comparison Head-to-Head Data Comparison PK_Analysis->Data_Comparison Report Final Report Generation Data_Comparison->Report

References

A Comparative Study of the Metabolic Profiles of Drostanolone Enanthate and Other Anabolic-Androgenic Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Drostanolone (B1670957) enanthate and other commonly used anabolic-androgenic steroids (AAS), including Testosterone (B1683101) enanthate, Nandrolone (B1676933) decanoate (B1226879), and Trenbolone (B1683226) enanthate. The information presented is intended for research, scientific, and drug development purposes and is supported by experimental data from peer-reviewed literature.

Introduction to Anabolic-Androgenic Steroid Metabolism

Anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone. Their metabolism is a complex process primarily occurring in the liver, involving Phase I and Phase II reactions. Phase I reactions, mainly catalyzed by cytochrome P450 (CYP450) enzymes, introduce or expose functional groups (e.g., hydroxylation, reduction). Phase II reactions involve the conjugation of the steroid or its Phase I metabolite with endogenous molecules like glucuronic acid or sulfate (B86663), facilitating their excretion in urine. The specific metabolites and their detection windows vary significantly between different AAS, influencing their detection in anti-doping tests and their overall pharmacological profile.

Comparative Metabolic Profiles

This section details the known metabolic pathways and key metabolites of Drostanolone enanthate, Testosterone enanthate, Nandrolone decanoate, and Trenbolone enanthate.

This compound

Drostanolone is a derivative of dihydrotestosterone (B1667394) (DHT). A key structural feature is the presence of a methyl group at the C-2α position, which increases its anabolic properties and resistance to metabolic breakdown.

Metabolism: Drostanolone is not aromatized to estrogens. Its metabolism primarily involves reduction of the 3-keto group and hydroxylation at various positions. The major metabolites are conjugated with glucuronic acid or sulfate before urinary excretion.

Key Metabolites and Detection Windows: Recent studies have identified several long-term metabolites of Drostanolone. One study identified eleven metabolites, including five new sulfates, five glucuronide conjugates, and one free metabolite.[1] Two potential biomarkers, 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate (S4) and 2α-methyl-5α-androstan-17-one-3α-glucuronide (G1), can be detected for up to 24 days.[1] The main metabolite, 3α-hydroxy-2α-methyl-5α-androstan-17-one, after hydrolysis of its glucuronide conjugate, has a detection window of up to 29 days.[2][3] Another study reported a detection time of up to 24 days for the sulfated analogue of the main drostanolone metabolite.[2][3]

Testosterone Enanthate

Testosterone is the primary male sex hormone and the parent compound for many AAS.

Metabolism: Testosterone can be metabolized via two main pathways: conversion to dihydrotestosterone (DHT) by 5α-reductase, or aromatization to estradiol (B170435) by aromatase. It also undergoes oxidation of the 17β-hydroxyl group and reduction of the A-ring. The primary urinary metabolites are androsterone (B159326) and etiocholanolone, which are excreted as glucuronides and sulfates.

Key Metabolites and Detection Windows: The administration of exogenous testosterone is typically detected by an altered testosterone to epitestosterone (B28515) (T/E) ratio in urine. The detection window for Testosterone enanthate can be several weeks to months, depending on the dose and individual metabolism.

Nandrolone Decanoate

Nandrolone (19-nortestosterone) is structurally similar to testosterone but lacks the C-19 methyl group.

Metabolism: Nandrolone is metabolized to 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone, which are the main urinary metabolites. Unlike testosterone, the 5α-reduced metabolite of nandrolone, 5α-dihydronandrolone, has a lower binding affinity for the androgen receptor.

Key Metabolites and Detection Windows: Following intramuscular injection of Nandrolone decanoate, metabolites can be detected for an extended period. Studies have shown that 19-norandrosterone can be detected in urine for up to nine months after a single 150 mg injection.[4] The concentration of 19-norandrosterone is typically 2-8 times higher than that of 19-noretiocholanolone.[4] After ophthalmic administration, peak excretion of 19-norandrosterone (up to 450 ng/ml) was observed at 56 hours.[5]

Trenbolone Enanthate

Trenbolone is a potent AAS with strong anabolic and androgenic properties.

Metabolism: The metabolism of Trenbolone is less extensively studied compared to other AAS. It is not aromatized to estrogens. The main urinary metabolites are epitrenbolone and trenbolone, which are excreted as glucuronide and sulfate conjugates.

Key Metabolites and Detection Windows: A recent study involving the administration of deuterium-labeled trenbolone identified twenty metabolites.[6][7][8] The main metabolites were identified as trenbolone-diol and potential trenbolone-diketone derivatives, excreted as glucuronide and sulfo-conjugates, with detection windows of 5 and 6 days, respectively.[6][7][8]

Data Presentation

Table 1: Comparative Summary of Anabolic-Androgenic Steroids

FeatureThis compoundTestosterone EnanthateNandrolone DecanoateTrenbolone Enanthate
Parent Compound Drostanolone (2α-methyl-DHT)TestosteroneNandrolone (19-nortestosterone)Trenbolone
Aromatization NoYesYes (to a lesser extent)No
Anabolic/Androgenic Ratio ~62/25100/100~125/37500/500
Primary Use Cutting cycles, muscle hardeningHormone replacement, bulking cyclesBulking cycles, therapeutic usesBulking and cutting cycles

Table 2: Key Urinary Metabolites and Detection Windows

Anabolic-Androgenic SteroidKey Urinary MetabolitesLongest Reported Detection Window
This compound 3α-hydroxy-2α-methyl-5α-androstan-17-one (glucuronide)Up to 29 days[2][3]
2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfateUp to 24 days[1]
Testosterone Enanthate Androsterone, EtiocholanoloneSeveral weeks to months (via T/E ratio)
Nandrolone Decanoate 19-Norandrosterone (19-NA)Up to 9 months[4]
19-NoretiocholanoloneUp to 9 months[4]
Trenbolone Enanthate Epitrenbolone, Trenbolone (glucuronide/sulfate)Up to 6 days[6][7][8]
Trenbolone-diol, Trenbolone-diketone derivatives5-6 days[6][7][8]

Experimental Protocols

The detection and quantification of AAS metabolites in urine are primarily performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Urine Sample Preparation for GC-MS and LC-MS/MS
  • Extraction: Solid-phase extraction (SPE) is commonly used to isolate steroids from the urine matrix.

  • Hydrolysis: As most metabolites are excreted as conjugates, enzymatic hydrolysis with β-glucuronidase and/or sulfatase is necessary to cleave the glucuronide and sulfate moieties, yielding the free steroid metabolites.

  • Derivatization (for GC-MS): To increase volatility and improve chromatographic properties, the extracted metabolites are derivatized, typically through silylation (e.g., with N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) to form trimethylsilyl (B98337) (TMS) ethers.

  • Analysis: The prepared samples are then injected into the GC-MS or LC-MS/MS system for separation and detection.

Example GC-MS Protocol for Steroid Metabolite Analysis
  • Sample Preparation:

    • To 2 mL of urine, add an internal standard.

    • Perform solid-phase extraction on a C18 cartridge.

    • Elute the steroids with methanol.

    • Evaporate the eluate to dryness.

    • Re-dissolve the residue in acetate (B1210297) buffer.

    • Add β-glucuronidase/arylsulfatase from Helix pomatia and incubate at 50°C for 2 hours.

    • Extract the hydrolyzed steroids with n-pentane.

    • Evaporate the organic layer to dryness.

    • Derivatize the residue with MSTFA/NH4I/ethanethiol at 60°C for 20 minutes.

  • GC-MS Conditions:

    • Column: HP-1 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Initial temperature of 180°C, ramp to 230°C at 3°C/min, then to 310°C at 20°C/min.

    • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.

Example LC-MS/MS Protocol for Steroid Metabolite Analysis
  • Sample Preparation:

    • To 1 mL of urine, add an internal standard.

    • Perform enzymatic hydrolysis as described for GC-MS.

    • Perform liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 1.7 µm particle size).

    • Mobile Phase: Gradient elution with a mixture of water and acetonitrile (B52724) containing a small percentage of formic acid or ammonium (B1175870) acetate.

    • MS/MS Detection: Electrospray ionization (ESI) in positive or negative mode with multiple reaction monitoring (MRM).

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

AAS exert their effects by binding to the androgen receptor (AR). The activated AR-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes.

AndrogenReceptorSignaling cluster_nucleus Nucleus AAS Anabolic-Androgenic Steroid (AAS) AR_complex Androgen Receptor (AR) - HSP Complex AAS->AR_complex Binds Cytoplasm Cytoplasm AAS_AR AAS-AR Complex AR_complex->AAS_AR Conformational Change (HSP Dissociation) Nucleus Nucleus AAS_AR->Nucleus Translocation AR_dimer AR Dimer ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Regulates

Caption: Simplified Androgen Receptor Signaling Pathway.

Cytochrome P450-Mediated Steroid Metabolism

CYP450 enzymes are crucial for the Phase I metabolism of steroids, including hydroxylation and other oxidative reactions.

CYP450Metabolism Steroid Steroid Substrate (e.g., AAS) CYP450_Fe3 CYP450 (Fe³⁺) Steroid->CYP450_Fe3 Binds CYP450_Fe2 CYP450 (Fe²⁺) CYP450_Fe3->CYP450_Fe2 NADPH_reductase NADPH-P450 Reductase NADPH_reductase->CYP450_Fe3 e⁻ NADP NADP⁺ NADPH_reductase->NADP NADPH NADPH NADPH->NADPH_reductase CYP450_Fe2_O2 CYP450 (Fe²⁺)-O₂ CYP450_Fe2->CYP450_Fe2_O2 + O₂ O2 O₂ CYP450_FeO CYP450 (FeO)³⁺ (Active Oxidant) CYP450_Fe2_O2->CYP450_FeO + e⁻, + 2H⁺ e_H e⁻, 2H⁺ CYP450_FeO->CYP450_Fe3 Regeneration Hydroxylated_Steroid Hydroxylated Steroid CYP450_FeO->Hydroxylated_Steroid Hydroxylation H2O H₂O CYP450_FeO->H2O Releases

Caption: Catalytic Cycle of Cytochrome P450 Enzymes.

Experimental Workflow for Metabolite Identification

The general workflow for identifying and quantifying AAS metabolites from a biological sample is outlined below.

ExperimentalWorkflow Sample Biological Sample (e.g., Urine) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Extraction->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Hydrolysis->Analysis Direct Injection (for LC-MS/MS) Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data Identification Metabolite Identification and Quantification Data->Identification

Caption: General AAS Metabolite Analysis Workflow.

References

Evaluation of Drostanolone Enanthate Cross-Reactivity in Androgen Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the potential cross-reactivity of Drostanolone enanthate, a synthetic anabolic-androgenic steroid, in commercial androgen immunoassays. Due to a lack of direct experimental data for this compound, this document presents data from structurally similar androgens to infer potential interference and outlines the experimental protocols necessary for such an evaluation.

Introduction

Immunoassays are widely utilized for the quantification of androgens like testosterone (B1683101) in research and clinical settings due to their convenience and high throughput. However, a significant limitation of these assays is the potential for cross-reactivity with structurally related endogenous and exogenous steroids.[1][2][3] Drostanolone (2α-methyl-androstan-17β-ol-3-one), the active compound of this compound, possesses a steroid backbone with structural similarities to testosterone, raising the possibility of interference in androgen immunoassays. Such cross-reactivity can lead to falsely elevated measurements of testosterone, potentially confounding research data and clinical diagnoses.[2][4] This guide explores the potential for such interference and provides the necessary framework for its experimental validation.

Comparative Cross-Reactivity Data

Table 1: Cross-Reactivity of Selected Anabolic Steroids in the Roche Elecsys Testosterone II Immunoassay

CompoundChemical Class% Cross-Reactivity
Testosterone Androgen (Endogenous) 100%
19-Nortestosterone (Nandrolone)Anabolic Steroid3.8%
BoldenoneAnabolic Steroid8.8%
DanazolSynthetic Androgen0.007%
Dianabol (Metandienone)Anabolic Steroid5.3%
MethyltestosteroneAnabolic Steroid9.7%
StanozololAnabolic Steroid<0.005%

Data sourced from Krasowski et al. (2014). It is important to note that Drostanolone was not tested in this study, and this data is presented for comparative purposes due to structural similarities of the listed compounds to Drostanolone.

The data indicates that even minor modifications to the steroid structure can significantly impact the degree of cross-reactivity. For instance, Methyltestosterone shows considerable cross-reactivity, while Stanozolol shows virtually none. Given that Drostanolone is a derivative of dihydrotestosterone, it is plausible that it and its metabolites could exhibit some degree of cross-reactivity in various androgen immunoassays.

Experimental Protocols

To definitively determine the cross-reactivity of this compound and its metabolites, a formal experimental evaluation is required. The following is a generalized protocol for assessing cross-reactivity in a competitive binding immunoassay.

Protocol: Determination of Cross-Reactivity in a Competitive Androgen Immunoassay

1. Materials:

  • Androgen immunoassay kit (e.g., Testosterone ELISA kit)
  • This compound standard of known purity
  • Primary metabolites of Drostanolone (if available)
  • Assay buffer
  • Microplate reader

2. Procedure:

  • Preparation of Standard Curve: Prepare a serial dilution of the testosterone standard provided in the immunoassay kit to generate a standard curve according to the manufacturer's instructions.
  • Preparation of Cross-Reactant Solutions: Prepare serial dilutions of this compound and its metabolites in the assay buffer. The concentration range should be wide enough to potentially elicit a response in the assay.
  • Assay Performance:
  • Add the testosterone standards, this compound dilutions, and metabolite dilutions to the respective wells of the antibody-coated microplate.
  • Add the enzyme-conjugated testosterone tracer to all wells.
  • Incubate the plate as per the manufacturer's protocol to allow for competitive binding.
  • Wash the plate to remove unbound reagents.
  • Add the substrate and incubate for color development.
  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Calculate IC50 Values: Determine the concentration of testosterone and each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50).
  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for this compound and its metabolites:

Visualizations

Androgen Signaling Pathway

Androgens exert their effects by binding to the androgen receptor, which then translocates to the nucleus and modulates gene expression.

AndrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AndrogenReceptor Androgen Receptor (AR) Androgen->AndrogenReceptor Binding AR_dimer AR Dimer AndrogenReceptor->AR_dimer Dimerization & Translocation Cytoplasm Cytoplasm Nucleus Nucleus ARE Androgen Response Element (ARE) GeneTranscription Gene Transcription ARE->GeneTranscription Activation AR_dimer->ARE Binding

Caption: Simplified androgen signaling pathway.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates the key steps in determining the cross-reactivity of a compound in a competitive immunoassay.

CrossReactivityWorkflow A Prepare Testosterone Standard Curve C Perform Competitive Immunoassay A->C B Prepare Serial Dilutions of This compound & Metabolites B->C D Measure Absorbance C->D E Calculate IC50 Values D->E F Calculate % Cross-Reactivity E->F

Caption: Immunoassay cross-reactivity workflow.

Conclusion

The potential for cross-reactivity of this compound and its metabolites in androgen immunoassays represents a significant analytical challenge that can lead to inaccurate quantification of endogenous androgens. While direct experimental data remains elusive, the structural similarity of Drostanolone to other anabolic steroids with known cross-reactivity underscores the importance of validating immunoassay results. For researchers and drug development professionals, it is critical to either utilize highly specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), or to perform rigorous in-house validation of immunoassays for potential cross-reactivity with the compounds under investigation. This proactive approach is essential for ensuring the accuracy and reliability of experimental data in the field of androgen research.

References

A Comparative Guide to Inter-laboratory Quantification of Drostanolone Enanthate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the primary analytical methodologies for the quantification of Drostanolone enanthate. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of method performance with supporting experimental data. The focus is on providing a clear understanding of the available techniques to aid in method selection and implementation for the quality control and analysis of this anabolic androgenic steroid.

This compound is a synthetic derivative of dihydrotestosterone (B1667394) and is commonly encountered in performance-enhancing drug testing and forensic analysis. Accurate and precise quantification is crucial for regulatory compliance and quality assurance. The most prevalent analytical techniques for the quantification of this compound and other anabolic steroids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct inter-laboratory comparison studies for this compound are not extensively published, this guide synthesizes typical performance characteristics and protocols from validated methods for anabolic androgenic steroids (AAS).

Comparative Performance of Analytical Methods

The choice of analytical method for this compound quantification depends on the specific requirements of the laboratory, including desired sensitivity, selectivity, and sample throughput. Both GC-MS and LC-MS/MS are considered gold-standard techniques, offering high specificity and sensitivity.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is also utilized, particularly for screening purposes.[2][3]

The following table summarizes the typical performance characteristics of these key analytical methods based on data from the analysis of various anabolic steroids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with UV/DAD (HPLC-UV/DAD)
Sample Preparation Often requires derivatization to increase volatility.[4][5][6]Can often analyze the intact molecule; may require liquid-liquid or solid-phase extraction.[1][7]Typically involves dilution in a suitable solvent.
Linearity (R²) >0.99[4][6]>0.99[8]Generally >0.99
Limit of Detection (LOD) Low ng/mL to pg/mL range.[6][9]Low pg/mL range.[1][8]ng/mL range.
Limit of Quantification (LOQ) Low ng/mL range.[4][8]pg/mL to low ng/mL range.[1][8]Higher than MS-based methods.
Precision (%RSD) <15%[4]<15%[8]<15%
Accuracy/Recovery (%) 80-120%[10]85-115%[1]90-110%
Specificity High, especially with MS/MS.Very high, considered the gold standard.[1]Lower than MS-based methods, potential for interferences.
Throughput Lower due to longer run times and sample preparation.Higher throughput is achievable with modern systems.Generally higher than GC-MS.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results between laboratories. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS, synthesized from common practices for anabolic steroid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a typical workflow for the quantification of this compound in an oil-based solution, which is a common formulation for this compound.

1. Sample Preparation:

  • Accurately weigh a portion of the homogenized oil sample.

  • Perform a liquid-liquid extraction (LLE) using a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) to separate the steroid from the oil matrix.[10] This may involve vortexing and centrifugation.[10]

  • An internal standard (e.g., a deuterated analog or a structurally similar steroid) is added at the beginning of the preparation process for accurate quantification.[5]

  • The extracted solvent layer is transferred to a clean vial and evaporated to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to increase the volatility and improve the chromatographic properties of this compound. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6] The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a set time.[11]

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.[10]

    • Injector: Splitless injection is often employed for trace analysis.[10]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature and ramp up to a final temperature to ensure the elution of all compounds of interest.[10]

    • Carrier Gas: Helium is typically used as the carrier gas.[10]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.[10]

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound and the internal standard.[10]

3. Quantification:

  • A calibration curve is generated by preparing standards of known concentrations of derivatized this compound with a constant concentration of the internal standard.

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a typical workflow for the quantification of this compound in a pharmaceutical preparation using LC-MS/MS.

1. Sample Preparation:

  • The sample is accurately diluted with a suitable solvent, such as methanol or acetonitrile, to a concentration within the linear range of the assay.

  • An internal standard (e.g., a stable isotope-labeled version of this compound) is added.

  • The diluted sample is then filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection into the LC-MS/MS system. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of steroids.[12]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[1]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: A small volume (e.g., 5-10 µL) is injected.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is generally used for anabolic steroids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and then monitoring for one or more of its characteristic product ions after fragmentation. This highly selective technique minimizes matrix interference.

3. Quantification:

  • A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • The concentration of this compound in the sample is calculated from the linear regression of the calibration curve based on the peak area ratios of the analyte to the internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound by GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Weighing & Dilution LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Derivatization Derivatization (e.g., MSTFA) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Caption: GC-MS workflow for this compound quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Dilution & Internal Standard Spiking Filtration Filtration Sample->Filtration LC_Injection LC Injection Filtration->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Quantification Quantification (Calibration Curve) MSMS_Detection->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

References

Performance characteristics of different LC columns for Drostanolone enanthate separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate Liquid Chromatography (LC) column is a critical determinant for the successful separation and quantification of Drostanolone enanthate. This synthetic anabolic steroid, characterized by its non-polar nature, necessitates a careful consideration of stationary phase chemistry to achieve optimal chromatographic performance. This guide provides a comparative overview of different LC column types and their performance characteristics for the analysis of this compound and structurally similar anabolic steroids.

Performance Characteristics of LC Columns

While direct comparative studies on various columns for this compound are limited, performance can be inferred based on the compound's hydrophobicity and existing methodologies for similar anabolic steroids. The most common stationary phases for steroid analysis are C18 and C8 reversed-phase columns.

Column TypeStationary PhasePrinciple of SeparationExpected Retention of this compoundAdvantagesDisadvantages
C18 (Octadecylsilane) Silica particles bonded with C18 alkyl chainsHydrophobic (van der Waals) interactionsHigh Excellent retention for non-polar compounds, high resolving power, widely available.Longer analysis times, potential for strong retention of very hydrophobic compounds.
C8 (Octylsilane) Silica particles bonded with C8 alkyl chainsHydrophobic (van der Waals) interactionsModerate to High Shorter analysis times compared to C18, good for moderately non-polar compounds.[1][2]Potentially lower resolution for complex mixtures compared to C18.[1]
Phenyl-Hexyl Silica particles bonded with phenyl-hexyl groupsHydrophobic and π-π interactionsModerate Alternative selectivity for aromatic and unsaturated compounds.May offer less retention for purely aliphatic compounds compared to C18.

Note: The performance data in the table is a qualitative summary based on the general principles of reversed-phase chromatography and data from the analysis of similar anabolic steroids.[1][2]

Experimental Protocols

Below are detailed experimental protocols adapted from validated methods for the analysis of anabolic steroids, which can serve as a starting point for the separation of this compound.

Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the simultaneous determination of multiple anabolic steroids, including esters like enanthate.[3]

  • Instrumentation: Standard HPLC system with a Diode-Array Detector.

  • Column: Halo 90 Å, C18 (150 x 4.6 mm, 2.7 µm).[3]

  • Mobile Phase:

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 0
    10 50
    20 100
    30 100
    31 0

    | 40 | 0 |

  • Flow Rate: 0.6 mL/min[3]

  • Column Temperature: 40 °C[3]

  • Injection Volume: 20 μL[3]

  • Detection: UV at 254 nm[3]

  • Sample Preparation: Dissolve the sample in methanol to a suitable concentration and filter through a 0.45 µm syringe filter before injection.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[4]

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer.

  • Column: Kinetex C18 (50 x 2.1 mm, 1.3 µm).[4]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid (v/v)[4]

    • B: Acetonitrile with 0.1% Formic Acid (v/v)[4]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 40
    10 90
    15 90
    16 40

    | 19 | 40 |

  • Flow Rate: 0.4 mL/min[4]

  • Column Temperature: 35 °C[4]

  • Injection Volume: 1 μL[4]

  • Detection: Tandem Mass Spectrometry (MS/MS) in positive ion mode. Specific precursor and product ions for this compound would need to be determined.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for LC-based analysis of this compound and the logical relationship in selecting a suitable column.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC Analysis cluster_detection Detection & Data Analysis sample Sample dissolution Dissolution in Solvent (e.g., Methanol) sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC/UPLC System filtration->hplc column LC Column (e.g., C18, C8) hplc->column separation Chromatographic Separation column->separation detector Detector (DAD or MS/MS) separation->detector data_acq Data Acquisition detector->data_acq data_proc Data Processing (Integration, Quantification) data_acq->data_proc

Caption: General experimental workflow for the LC analysis of this compound.

column_selection cluster_columns Column Choice cluster_performance Performance Outcome analyte Analyte Properties (this compound - Non-polar) c18 C18 Column analyte->c18 c8 C8 Column analyte->c8 phenyl Phenyl Column analyte->phenyl goal Analytical Goal (e.g., High Resolution, Fast Analysis) goal->c18 goal->c8 goal->phenyl high_res High Resolution, Longer Run Time c18->high_res fast_analysis Faster Analysis, Moderate Resolution c8->fast_analysis alt_selectivity Alternative Selectivity phenyl->alt_selectivity

Caption: Logical relationship for selecting an LC column for this compound analysis.

References

Comparative androgen receptor transactivation assay of Drostanolone enanthate and dihydrotestosterone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Androgen Receptor Transactivation by Drostanolone and Dihydrotestosterone (B1667394)

This guide provides a detailed comparison of the androgen receptor (AR) transactivation potential of the endogenous androgen, dihydrotestosterone (DHT), and the synthetic anabolic-androgenic steroid (AAS), Drostanolone. Drostanolone, a derivative of DHT, is clinically relevant and its interaction with the AR is of significant interest to researchers in endocrinology, drug development, and toxicology.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Data Presentation: Comparative Potency

It is crucial to note that while binding affinity (Ki) and transactivation potency (EC50) are related, they are not interchangeable. The following table summarizes the available quantitative data.

CompoundMetricValueCell System/AssayNotes
Dihydrotestosterone (DHT)EC50 (Transactivation)~0.13 - 0.14 nM AR-CALUX (U2OS cells) / PC3 CellsRepresents the concentration for half-maximal activation of the androgen receptor in reporter assays.[3][4]
DrostanoloneRelative Binding Affinity High (Derivative of DHT)[1][2]Not SpecifiedDrostanolone is known to be a potent agonist of the androgen receptor.[1][2]
DrostanolonePotency Comparison ~3-4 times the anabolic activity of testosteroneIn vivo (rodent models)This reflects the anabolic-to-androgenic ratio and not a direct measure of AR transactivation EC50.

Note: The lack of a standardized EC50 value for Drostanolone in AR transactivation assays in the cited literature makes a direct potency comparison with DHT challenging. The data suggests Drostanolone is a potent AR agonist, consistent with its DHT-derived structure.

Androgen Receptor Signaling Pathway

Androgens, such as DHT and Drostanolone, exert their biological effects by binding to the androgen receptor, which is a ligand-activated transcription factor. The canonical signaling pathway is initiated in the cytoplasm and culminates in the nucleus with the regulation of target gene expression.

AR_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen (DHT / Drostanolone) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR Conformational Change HSP HSP AR_HSP->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.

Experimental Protocols

The following protocol describes a representative androgen receptor transactivation assay using a luciferase reporter gene system. This method is commonly employed to quantify the ability of a compound to activate the AR.

Androgen Receptor Transactivation Luciferase Assay

1. Cell Culture and Seeding:

  • Human prostate cancer cells (e.g., PC-3) or human embryonic kidney cells (HEK293) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

2. Transfection:

  • Cells are co-transfected with two plasmids using a suitable transfection reagent:

    • An AR expression vector (containing the full-length human androgen receptor gene).
    • A reporter vector containing a luciferase gene under the control of a promoter with multiple androgen response elements (AREs), such as the MMTV-luc reporter.

  • The transfection mixture is added to the cells, which are then incubated for another 24 hours.

3. Compound Treatment:

  • After transfection, the medium is replaced with a medium containing charcoal-stripped serum to remove endogenous androgens.

  • Drostanolone enanthate (which hydrolyzes to the active Drostanolone) and Dihydrotestosterone (DHT) are prepared in a dilution series (e.g., from 10⁻¹² M to 10⁻⁶ M).

  • Cells are treated with the various concentrations of the test compounds or a vehicle control (e.g., 0.1% DMSO).

4. Incubation and Cell Lysis:

  • The plates are incubated for 18-24 hours to allow for AR activation and subsequent luciferase gene expression.

  • Following incubation, the medium is removed, and cells are washed with phosphate-buffered saline (PBS).

  • A lysis buffer is added to each well to break open the cells and release the luciferase enzyme.

5. Luminescence Measurement:

  • A luciferase substrate is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light (bioluminescence).

  • The luminescence is measured using a luminometer. The intensity of the light is directly proportional to the level of AR transactivation.

6. Data Analysis:

  • The relative light units (RLU) are plotted against the log of the compound concentration.

  • A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the AR transactivation assay described above.

AR_Assay_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_treatment Day 3: Treatment cluster_readout Day 4: Readout arrow arrow A1 Seed Cells (e.g., PC-3 in 96-well plate) A2 Incubate 24h A1->A2 B1 Co-transfect with AR Expression Vector & ARE-Luciferase Reporter B2 Incubate 24h B1->B2 C1 Treat cells with serial dilutions of DHT or Drostanolone C2 Incubate 18-24h C1->C2 D1 Lyse Cells D2 Add Luciferase Substrate D1->D2 D3 Measure Luminescence D2->D3 D4 Data Analysis (Dose-Response Curve & EC50) D3->D4

Caption: Workflow for a Luciferase-Based AR Transactivation Assay.

References

Safety Operating Guide

Proper Disposal of Drostanolone Enanthate in a Research Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Schedule III Controlled Substance.

The proper disposal of Drostanolone Enanthate, a synthetic anabolic androgenic steroid classified as a Schedule III controlled substance in the United States, is a critical component of laboratory safety and regulatory compliance.[1] For researchers and scientists, adhering to stringent disposal protocols is essential not only to prevent environmental contamination but also to mitigate the risk of diversion. This guide provides a comprehensive overview of the necessary procedures for the safe and compliant disposal of this compound from a laboratory setting.

Regulatory Framework and the "Non-Retrievable" Standard

The U.S. Drug Enforcement Administration (DEA) mandates that all controlled substances must be rendered "non-retrievable" upon disposal. This standard requires that the substance be permanently altered in its physical or chemical state, making it unusable and unavailable for all practical purposes. The DEA does not endorse a single method of destruction, but the chosen process must meet this "non-retrievable" criterion.[2]

Furthermore, as a synthetic androgen structurally related to testosterone, this compound should be handled with the precautions outlined for hazardous drugs by the National Institute for Occupational Safety and Health (NIOSH).[3] This underscores the importance of using personal protective equipment (PPE) and following established safety protocols to prevent occupational exposure.

Approved Disposal Pathways for this compound

Research laboratories have two primary pathways for the compliant disposal of this compound: transfer to a DEA-registered reverse distributor or on-site destruction following DEA-approved methods.

Reverse Distributors

Engaging a DEA-registered reverse distributor is a common and recommended method for the disposal of controlled substance inventory, including expired or unwanted this compound. This process involves transferring the substance to a licensed third party who is authorized to handle and destroy it. This method ensures a clear chain of custody and proper documentation.

On-Site Destruction

For laboratories that generate small quantities of this compound waste, on-site destruction may be a viable option. However, this must be done in strict accordance with DEA regulations and institutional policies, which often require consultation with the Environmental Health and Safety (EHS) department. A prevalent method for on-site destruction is chemical digestion.

Chemical Digestion: This process involves using a proprietary solution, often containing activated carbon, to denature the chemical structure of the controlled substance.[4] These commercially available kits are designed to meet the DEA's "non-retrievable" standard.[2][4] The resulting mixture can then typically be disposed of as non-hazardous waste, although this should be confirmed based on the product's specifications and local regulations.

It is crucial to note that specific chemical degradation protocols for this compound are not widely published. Therefore, the use of commercially available and DEA-compliant chemical digestion products is the recommended approach for on-site destruction.

The following table summarizes the key aspects of these disposal methods:

Disposal MethodKey FeaturesBest Suited ForRegulatory Considerations
DEA-Registered Reverse Distributor - Secure, documented transfer to a licensed third party.- Ensures a clear chain of custody.- Reduces on-site liability.- Disposal of bulk inventory.- Expired or unwanted stock solutions.- Requires proper DEA forms for transfer.- Maintains a record of all transfers.
On-Site Chemical Digestion - Immediate rendering of the substance non-retrievable.- Use of commercially available, DEA-compliant kits.- Small quantities of residual waste.- Contaminated labware (e.g., vials, syringes).- Must adhere to the DEA's "non-retrievable" standard.- Requires thorough documentation of the destruction process.

Procedural Workflow for Disposal

The proper disposal of this compound requires a systematic approach, from initial waste segregation to final documentation. The following workflow outlines the key steps for researchers in a laboratory setting.

Drostanolone_Enanthate_Disposal_Workflow cluster_0 Waste Identification and Segregation cluster_1 Disposal Pathway Decision cluster_2 Execution of Disposal cluster_3 Documentation and Record Keeping A This compound Waste Generated (e.g., expired stock, residual amounts, contaminated labware) B Segregate from other chemical and biological waste A->B C Securely store in a designated, labeled container in a locked cabinet or safe B->C D Consult Laboratory SOP and EHS Department C->D E Bulk Inventory or Expired Stock? D->E F Residual Waste or Contaminated Labware? D->F G Transfer to DEA-Registered Reverse Distributor E->G Yes H On-Site Destruction (Chemical Digestion) F->H Yes K Complete all required DEA forms and institutional disposal logs G->K I Follow manufacturer's protocol for the chemical digestion kit H->I J Ensure complete rendering to a 'non-retrievable' state I->J J->K L Maintain records for a minimum of two years K->L

Caption: Logical workflow for the proper disposal of this compound in a research laboratory.

Experimental Protocols

Environmental Considerations

The improper disposal of synthetic androgens like this compound can lead to environmental contamination, with potential endocrine-disrupting effects on aquatic organisms.[5][6] These compounds can be moderately soluble in water and exhibit moderate hydrophobicity, allowing them to persist in the environment.[5] While wastewater treatment processes can remove a significant portion of androgens, their continuous introduction into waterways from improper disposal poses an ecological risk.[5][6] Therefore, adherence to the outlined disposal procedures is paramount to protect environmental health.

References

Safeguarding Health: A Comprehensive Guide to Handling Drostanolone Enanthate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Drostanolone Enanthate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is classified as a substance that is suspected of causing cancer and may damage fertility or the unborn child.[1][2] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets and general guidelines for handling hazardous substances.

PPE ComponentSpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.[3]
Hand Protection Protective gloves (e.g., nitrile or neoprene)Prevents skin contact with the substance.[3]
Body Protection Impervious clothing (e.g., disposable gown)Protects skin from contamination.[3]
Respiratory Protection Suitable respiratorPrevents inhalation of dust or aerosols.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize exposure and prevent environmental contamination. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Disposal cluster_disposal Final Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh Weighing don_ppe->weigh dissolving Dissolving/Mixing weigh->dissolving decontaminate_surfaces Decontaminate Surfaces dissolving->decontaminate_surfaces dispose_consumables Dispose of Contaminated Consumables decontaminate_surfaces->dispose_consumables doff_ppe Doff PPE dispose_consumables->doff_ppe sharps_disposal Sharps in Sharps Container doff_ppe->sharps_disposal waste_disposal Contaminated Waste in Designated Hazardous Waste Bin doff_ppe->waste_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.